4-(2-Chloro-5-methylphenoxy)piperidine
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-(2-chloro-5-methylphenoxy)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO/c1-9-2-3-11(13)12(8-9)15-10-4-6-14-7-5-10/h2-3,8,10,14H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTMIZXIWQUAWTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OC2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60589386 | |
| Record name | 4-(2-Chloro-5-methylphenoxy)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60589386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
254883-43-7 | |
| Record name | 4-(2-Chloro-5-methylphenoxy)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60589386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-(2-Chloro-5-methylphenoxy)piperidine (CAS 254883-43-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(2-Chloro-5-methylphenoxy)piperidine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The guide details its chemical structure, physicochemical properties, and a plausible synthetic route based on established organic chemistry principles. It further explores the potential applications of this and structurally related compounds, offering insights for researchers and professionals in the field. This document is intended to serve as a foundational resource, consolidating available information and providing a framework for future research and development involving this molecule.
Introduction
4-(2-Chloro-5-methylphenoxy)piperidine belongs to the class of 4-aryloxypiperidines, a scaffold that has garnered significant attention in medicinal chemistry. The piperidine ring is a prevalent motif in numerous pharmaceuticals due to its ability to confer favorable pharmacokinetic properties, such as improved solubility and bioavailability. The linkage of this saturated heterocycle to a substituted aromatic ring via an ether bond creates a diverse chemical space for exploring interactions with various biological targets.
The specific substitution pattern on the phenoxy ring, a chloro group at the 2-position and a methyl group at the 5-position, may influence the compound's steric and electronic properties, potentially modulating its binding affinity and selectivity for specific receptors or enzymes. This guide will delve into the synthesis, properties, and potential utility of this compound, providing a scientific and logical framework for its further investigation.
Physicochemical Properties
Detailed experimental data for 4-(2-Chloro-5-methylphenoxy)piperidine is not extensively available in public literature. Therefore, the following table includes both available data and computationally predicted properties to provide a comprehensive profile.
| Property | Value | Source |
| CAS Number | 254883-43-7 | |
| Molecular Formula | C₁₂H₁₆ClNO | |
| Molecular Weight | 225.71 g/mol | Calculated |
| Appearance | White to off-white solid (Predicted) | N/A |
| Melting Point | Not available | N/A |
| Boiling Point | Not available | N/A |
| Solubility | Sparingly soluble in water; Soluble in organic solvents like methanol, ethanol, and dichloromethane (Predicted) | N/A |
| pKa | ~9.5 (Predicted for the piperidine nitrogen) | N/A |
| LogP | ~3.2 (Predicted) | N/A |
Synthesis of 4-(2-Chloro-5-methylphenoxy)piperidine
The synthesis of 4-(2-Chloro-5-methylphenoxy)piperidine can be logically approached through a multi-step sequence involving the protection of the piperidine nitrogen, followed by a nucleophilic substitution reaction to form the ether linkage, and concluding with deprotection. A plausible and efficient route is outlined below, employing a Boc (tert-butyloxycarbonyl) protecting group.
Synthetic Strategy Overview
The overall synthetic transformation can be visualized as follows:
Caption: Overall synthetic strategy for 4-(2-Chloro-5-methylphenoxy)piperidine.
Step-by-Step Experimental Protocol
Step 1: N-Boc Protection of 4-Hydroxypiperidine
This initial step is crucial to prevent the secondary amine of the piperidine from participating in side reactions. The Boc group is a common and effective choice for this purpose.
-
Reaction:
-
4-Hydroxypiperidine + Di-tert-butyl dicarbonate (Boc₂O) → N-Boc-4-hydroxypiperidine
-
-
Protocol:
-
Dissolve 4-hydroxypiperidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.
-
Add a base, for example, triethylamine (1.1 eq) or sodium bicarbonate (2.0 eq), to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., DCM or ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-4-hydroxypiperidine, which can often be used in the next step without further purification.
-
Causality: The basic conditions facilitate the nucleophilic attack of the piperidine nitrogen on the electrophilic carbonyl carbon of Boc₂O. The Boc group is stable under the conditions of the subsequent etherification step.
Step 2: Ether Formation (Mitsunobu Reaction)
The Mitsunobu reaction is a reliable method for forming aryl ethers from phenols and alcohols with inversion of configuration at the alcohol carbon.[1]
-
Reaction:
-
N-Boc-4-hydroxypiperidine + 2-Chloro-5-methylphenol → N-Boc-4-(2-chloro-5-methylphenoxy)piperidine
-
-
Protocol:
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Dissolve N-Boc-4-hydroxypiperidine (1.0 eq), 2-chloro-5-methylphenol (1.2 eq), and triphenylphosphine (PPh₃, 1.5 eq) in an anhydrous aprotic solvent like tetrahydrofuran (THF) or toluene under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the mixture to 0 °C.
-
Slowly add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq) dropwise to the cooled solution. A color change is typically observed.
-
Allow the reaction to slowly warm to room temperature and stir for 16-24 hours.
-
Monitor the reaction by TLC.
-
Once complete, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to isolate N-Boc-4-(2-chloro-5-methylphenoxy)piperidine.
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Causality: The triphenylphosphine and the azodicarboxylate activate the hydroxyl group of the N-Boc-4-hydroxypiperidine, making it a good leaving group for nucleophilic attack by the phenoxide ion generated from 2-chloro-5-methylphenol.
Step 3: N-Boc Deprotection
The final step involves the removal of the Boc protecting group to yield the target compound. This is typically achieved under acidic conditions.[2]
-
Reaction:
-
N-Boc-4-(2-chloro-5-methylphenoxy)piperidine → 4-(2-Chloro-5-methylphenoxy)piperidine
-
-
Protocol:
-
Dissolve the N-Boc-protected intermediate (1.0 eq) in a suitable solvent such as dichloromethane, dioxane, or methanol.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA, 5-10 eq) or a solution of hydrochloric acid in dioxane (e.g., 4 M HCl).
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Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the deprotection by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in a minimal amount of an organic solvent and add a non-polar solvent like diethyl ether to precipitate the hydrochloride salt of the product.
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Filter the precipitate and wash with the non-polar solvent.
-
To obtain the free base, the hydrochloride salt can be dissolved in water, the pH adjusted to >10 with a base (e.g., NaOH or K₂CO₃), and the product extracted with an organic solvent. The organic extracts are then dried and concentrated to give 4-(2-Chloro-5-methylphenoxy)piperidine.
-
Causality: The acidic conditions protonate the Boc group, leading to its fragmentation into tert-butyl cation (which is trapped by a nucleophile or eliminates to isobutylene) and carbamic acid, which decarboxylates to release the free amine.
Caption: Detailed three-step synthesis of 4-(2-Chloro-5-methylphenoxy)piperidine.
Analytical Characterization
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¹H NMR (Predicted, CDCl₃, 400 MHz):
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δ 7.15 (d, J = 8.0 Hz, 1H, Ar-H)
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δ 6.85 (d, J = 2.0 Hz, 1H, Ar-H)
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δ 6.70 (dd, J = 8.0, 2.0 Hz, 1H, Ar-H)
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δ 4.40 (m, 1H, O-CH-piperidine)
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δ 3.20-3.10 (m, 2H, piperidine-H)
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δ 2.90-2.80 (m, 2H, piperidine-H)
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δ 2.30 (s, 3H, Ar-CH₃)
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δ 2.10-2.00 (m, 2H, piperidine-H)
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δ 1.80-1.70 (m, 2H, piperidine-H)
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A broad singlet for the N-H proton would also be expected, its chemical shift being dependent on concentration and solvent.
-
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¹³C NMR (Predicted, CDCl₃, 100 MHz):
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δ 154.0 (Ar-C-O)
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δ 137.0 (Ar-C-CH₃)
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δ 130.0 (Ar-C-H)
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δ 125.0 (Ar-C-Cl)
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δ 122.0 (Ar-C-H)
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δ 114.0 (Ar-C-H)
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δ 72.0 (O-CH-piperidine)
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δ 43.0 (piperidine-C)
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δ 31.0 (piperidine-C)
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δ 21.0 (Ar-CH₃)
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Mass Spectrometry (MS):
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Expected [M+H]⁺: m/z 226.0993 for C₁₂H₁₇ClNO⁺. The isotopic pattern for the chlorine atom (³⁵Cl/³⁷Cl in a ~3:1 ratio) would be a key diagnostic feature, showing a peak at m/z 228.
-
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Infrared (IR) Spectroscopy:
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N-H stretch: ~3300-3400 cm⁻¹ (broad)
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C-H stretches (aliphatic and aromatic): ~2850-3100 cm⁻¹
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Aromatic C=C stretches: ~1450-1600 cm⁻¹
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C-O-C (aryl ether) stretch: ~1200-1250 cm⁻¹ (strong)
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C-Cl stretch: ~700-800 cm⁻¹
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Potential Applications and Research Directions
While specific biological activities for 4-(2-Chloro-5-methylphenoxy)piperidine are not extensively documented, the broader class of 4-aryloxypiperidines has been investigated for a range of therapeutic applications. This structural motif is present in compounds targeting the central nervous system (CNS) and other biological systems.
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Drug Discovery and Medicinal Chemistry:
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The 4-aryloxypiperidine scaffold is a versatile starting point for the development of novel therapeutic agents. The piperidine ring can be further functionalized at the nitrogen atom to introduce various substituents, allowing for the modulation of pharmacological activity and pharmacokinetic properties.
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Derivatives of 4-phenoxypiperidine have been explored as ligands for various receptors, including opioid, dopamine, and serotonin receptors.[3] The specific substitution pattern on the phenoxy ring of the title compound could confer unique selectivity and potency profiles.
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The lipophilicity and basicity of the molecule make it a candidate for CNS-active drugs, as these properties can facilitate crossing the blood-brain barrier.
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Research Chemical:
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As a well-defined chemical entity, 4-(2-Chloro-5-methylphenoxy)piperidine can serve as a valuable building block in the synthesis of more complex molecules and compound libraries for high-throughput screening.
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It can be used in structure-activity relationship (SAR) studies to probe the importance of the 2-chloro-5-methylphenoxy moiety for biological activity.
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Safety and Handling
Detailed toxicology data for 4-(2-Chloro-5-methylphenoxy)piperidine is not available. However, based on the structural alerts and data for related compounds, it should be handled with care in a laboratory setting.
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General Precautions:
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Use in a well-ventilated fume hood.
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Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
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Avoid inhalation of dust or vapors.
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Avoid contact with skin and eyes.
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In case of contact, wash the affected area thoroughly with soap and water.
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Hazard Classifications (Predicted):
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May be harmful if swallowed.
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May cause skin and eye irritation.
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May cause respiratory irritation.
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Conclusion
4-(2-Chloro-5-methylphenoxy)piperidine is a chemical compound with potential for application in medicinal chemistry and as a synthetic building block. This guide has provided a comprehensive overview of its properties, a plausible and detailed synthetic route, and an outlook on its potential research applications. The provided protocols and data, though partially predictive, offer a solid foundation for researchers to begin their work with this molecule. Further experimental validation of its synthesis, properties, and biological activity is warranted to fully elucidate its potential.
References
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Chemsigma. 4-(2-CHLORO-5-METHYLPHENOXY)PIPERIDINE [254883-43-7]. Available from: [Link]
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PubChem. 4-Phenoxypiperidine. National Center for Biotechnology Information. Available from: [Link]
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PubMed. Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. Available from: [Link]
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Fiveable. Physicochemical properties | Medicinal Chemistry Class Notes. Available from: [Link]
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National Institutes of Health. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Available from: [Link]
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FULIR. Solvent-Free Mechanochemical Deprotection of N-Boc Group. Available from: [Link]
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National Institutes of Health. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Available from: [Link]
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Chem-Impex. N-Boc-4-Chloro-piperidine. Available from: [Link]
- Google Patents. 4-hydroxy-4-phenylpiperidine derivatives having opioid agonist activity and pharmaceuticals containing the same.
- Google Patents. Preparation method for 4-[4-(trifluoromethoxy)phenoxyl]piperidine.
- Google Patents. Process for the production of 1-(4-hydroxyphenyl)-4-(4-trifluoromethoxyphenoxy)piperidine or a salt thereof.
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Wikipedia. Mitsunobu reaction. Available from: [Link]
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- 1. CN105461617A - Preparation method for 4-[4-(trifluoromethoxy)phenoxyl]piperidine - Google Patents [patents.google.com]
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Discovery and Synthesis of Novel Piperidine Derivatives: A Strategic Guide
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The piperidine ring is a quintessential scaffold in medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in a vast array of pharmaceuticals and natural products.[1] This six-membered nitrogen-containing heterocycle offers a unique combination of properties: it provides a rigid, three-dimensional framework for orienting substituents, its basic nitrogen can be crucial for molecular interactions and modulating physicochemical properties like solubility, and it is metabolically stable.[1] These attributes enhance a molecule's "druggability," improving its pharmacokinetic (ADME) profile and often reducing toxicity.[1] This guide provides an in-depth exploration of modern synthetic strategies for creating novel piperidine derivatives, moving beyond simple procedural lists to explain the underlying causality of experimental choices. We will delve into core methodologies, including catalytic hydrogenation, intramolecular cyclizations, and intermolecular cycloadditions, presenting detailed protocols and mechanistic insights to empower researchers in the rational design and synthesis of next-generation therapeutics.
The Piperidine Scaffold: A Cornerstone of Modern Drug Discovery
The piperidine motif is a structural linchpin in numerous clinically approved drugs across a wide spectrum of therapeutic areas, including oncology, central nervous system (CNS) disorders, and infectious diseases.[1][2] Its prevalence stems from its ability to act as a versatile and conformationally restricted bioisostere for other cyclic and acyclic structures.[3] The nitrogen atom can serve as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, while the carbon backbone allows for precise stereochemical functionalization to optimize interactions with biological targets.[1]
The drug discovery process for piperidine-based agents follows a well-trodden but challenging path. The journey from initial concept to a viable drug candidate requires a synergistic interplay between computational design, chemical synthesis, and biological evaluation. The synthesis of diverse and highly functionalized piperidine libraries is a critical bottleneck and a key area of innovation.
Caption: Major retrosynthetic approaches to the piperidine core.
Catalytic Hydrogenation of Pyridines
The reduction of substituted pyridines is one of the most direct and atom-economical methods for accessing the piperidine scaffold. [2]This approach is particularly powerful because of the vast commercial availability of diverse pyridine starting materials. The primary challenge lies in controlling the stereoselectivity of the hydrogenation, especially for multi-substituted rings.
Causality Behind Catalyst Choice: The selection of a catalyst is paramount and is guided by the substrate's electronic and steric properties.
-
Heterogeneous Catalysts (e.g., Rh, Pd, Ni, Co on Carbon/Alumina): These are often used for their robustness, recyclability, and effectiveness. Ruthenium-based catalysts are known to favor cis-hydrogenation of multi-substituted pyridines. [4]Cobalt and nickel catalysts have emerged as more cost-effective and sustainable alternatives. [4]* Homogeneous Catalysts (e.g., Iridium or Rhodium complexes): These offer superior control over stereoselectivity, particularly in asymmetric hydrogenations of pyridinium salts to yield chiral piperidines. [4]The catalyst's chiral ligand (e.g., P,N-ligands) directly influences the facial selectivity of hydrogen addition.
Data Presentation: Comparison of Hydrogenation Catalysts
| Catalyst System | Substrate Scope | Key Advantages | Typical Conditions | Selectivity | Reference |
| Co-based Nanocatalyst | Various substituted pyridines | Acid-free, can be used in water | H₂ (50 bar), 100 °C | Good yields | [4] |
| Ru-based Nanocatalyst | Multi-substituted pyridines | High diastereoselectivity | H₂ (50 bar), 100 °C | cis-selective | [4] |
| Pd/C | Fluorinated pyridines | Tolerant to air and moisture | H₂ (balloon), rt | Good yields, axial F favored | [4] |
| Ir(I) with P,N-ligand | 2-substituted pyridinium salts | High enantioselectivity | H₂ (80 bar), 60 °C | High ee | [4] |
| Borenium Catalysts | Substituted pyridines | Metal-free transfer hydrogenation | Ammonia borane, 80 °C | cis-selective | [5] |
Experimental Protocol: Diastereoselective Hydrogenation of 2,5-Disubstituted Pyridine
This protocol is based on methodologies developed for stereoselective reductions. [4]
-
Catalyst Preparation: In a glovebox, a pressure-rated vial is charged with the Ruthenium-based nanocatalyst (5 mol%).
-
Reaction Setup: The vial is removed from the glovebox, and the substituted pyridine (1.0 mmol) and solvent (e.g., methanol, 2 mL) are added under an inert atmosphere (Argon or Nitrogen).
-
Hydrogenation: The vial is placed in an autoclave. The system is purged with H₂ gas three times before being pressurized to 50 bar.
-
Reaction Execution: The reaction mixture is stirred vigorously at 100 °C for 24 hours.
-
Workup: After cooling to room temperature and carefully venting the H₂ gas, the reaction mixture is filtered through a pad of Celite to remove the heterogeneous catalyst. The filtrate is concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to yield the desired cis-piperidine derivative. Diastereomeric ratio is determined by ¹H NMR or GC analysis.
Intramolecular Cyclization
Building the piperidine ring from a single acyclic precursor is a powerful strategy that allows for the installation of stereocenters in the starting material, which can then direct the stereochemical outcome of the cyclization.
Key Method: The Intramolecular aza-Michael Reaction (IMAMR)
The IMAMR involves the cyclization of an amine onto a tethered α,β-unsaturated carbonyl or nitrile. [2]This reaction is highly effective for forming C-N bonds and is a cornerstone for constructing enantiomerically enriched N-heterocycles. [2] Causality in Experimental Design: The success of the IMAMR depends on activating the Michael acceptor and controlling the facial selectivity of the nucleophilic attack.
-
Base-Catalyzed: Simple bases like cesium carbonate or TBAF can promote the reaction, though often with low stereoselectivity. [2]* Organocatalysis: Chiral organocatalysts, such as those derived from quinoline or cinchona alkaloids, protonate the imine or enone, activating it towards nucleophilic attack and creating a chiral environment that directs the stereochemical outcome. [2] Experimental Protocol: Organocatalytic Enantioselective IMAMR
This protocol is adapted from established organocatalytic methods. [2]
-
Reaction Setup: To a solution of the N-tethered α,β-unsaturated ester (0.2 mmol) in a non-polar solvent like toluene (2.0 mL) at room temperature is added the quinoline-derived organocatalyst (10 mol%).
-
Co-catalyst Addition: Trifluoroacetic acid (10 mol%) is added as a co-catalyst to facilitate iminium ion formation and catalyst turnover.
-
Reaction Execution: The reaction is stirred at room temperature for 12-48 hours, with progress monitored by TLC or LC-MS.
-
Workup: Upon completion, the reaction mixture is directly loaded onto a silica gel column.
-
Purification: Flash column chromatography is performed to isolate the enantiomerically enriched piperidine product. Enantiomeric excess (ee) is determined by chiral HPLC analysis.
Intermolecular Cycloadditions: The Aza-Diels-Alder Reaction
The aza-Diels-Alder reaction is a [4+2] cycloaddition where a nitrogen atom is part of either the diene or, more commonly, the dienophile (as an imine). [6][7]This reaction is exceptionally powerful for rapidly constructing the piperidine core with up to four new stereocenters in a single step. [8] Mechanistic Considerations and Causality: The reaction can proceed through either a concerted pericyclic pathway or a stepwise Mannich-Michael pathway. [7]The choice of catalyst dictates the operative mechanism and, consequently, the stereochemical outcome.
-
Lewis Acids (e.g., BF₃·OEt₂, ZnCl₂): These coordinate to the imine nitrogen, lowering its LUMO energy and accelerating the reaction. This often favors a stepwise pathway.
-
Brønsted Acids: Similar to Lewis acids, they protonate the imine, increasing its electrophilicity.
-
Chiral Catalysts: Chiral phosphepines or other ligands can coordinate to a metal center, which then activates the imine. The chiral environment around the metal dictates the enantio- and diastereoselectivity of the cycloaddition. [9]
Caption: Generalized scheme of the aza-Diels-Alder reaction.
Future Directions and Outlook
The synthesis of novel piperidine derivatives will continue to be a vibrant area of chemical research. Future innovations will likely focus on:
-
C-H Functionalization: The direct, late-stage functionalization of the piperidine C-H bonds offers a revolutionary way to modify complex molecules without lengthy de novo synthesis. [10]* Sustainable Catalysis: The development of catalysts based on earth-abundant metals (e.g., iron, copper) and metal-free organocatalysts will be crucial for creating greener and more cost-effective synthetic routes. [5]* Multicomponent Reactions (MCRs): One-pot reactions that combine three or more starting materials to form highly functionalized piperidines are exceptionally efficient for building molecular diversity for high-throughput screening. [11]* Flow Chemistry: Continuous flow reactors offer enhanced control over reaction parameters (temperature, pressure, time), improving safety, scalability, and yields for many key piperidine-forming reactions. [5] By embracing these innovative strategies, chemists will be better equipped to design and synthesize the next generation of piperidine-containing therapeutics to address unmet medical needs.
References
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Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of piperidines. Organic Chemistry Portal. Retrieved January 25, 2026, from [Link]
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Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. [Link]
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Frolov, N. A., & Vereshchagin, A. N. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. [Link]
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Semantic Scholar. (2023). [PDF] Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Semantic Scholar. [Link]
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Łowicki, D., & Przybylski, P. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 116639. [Link]
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Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]
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MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]
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Huang, W., Wen, K., & Laughlin, S. T. (2023). Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. ChemRxiv. [Link]
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Fu, P., & Snapper, M. L. (2009). Catalytic Asymmetric Synthesis of Piperidine Derivatives through the [4 + 2] Annulation of Imines with Allenes. Journal of the American Chemical Society. [Link]
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ResearchGate. (n.d.). Synthesis of piperidinones by an aza Diels-Alder reaction. ResearchGate. Retrieved January 25, 2026, from [Link]
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O'Brien, P. (2009). Catalytic Asymmetric Synthesis of Piperidines from Pyrrolidine. ACS Publications. [Link]
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Stornaiuolo, M., & Sepe, V. (2016). The Pictet-Spengler Reaction Updates Its Habits. PubMed Central. [Link]
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ACS Publications. (n.d.). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of Medicinal Chemistry. [Link]
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The Journal of Organic Chemistry. (2024). Intercepting Methanimine for the Synthesis of Piperidine-Based N-Heterocycles in an Aqueous Medium. ACS Publications. [Link]
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Mon, I., & Padwa, A. (2012). Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. PubMed Central. [Link]
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ResearchGate. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. ResearchGate. [Link]
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ResearchGate. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. ResearchGate. [Link]
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ResearchGate. (2016). The Pictet-Spengler Reaction Updates Its Habits. ResearchGate. [Link]
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Rovis, T. (2008). A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. PubMed Central. [Link]
-
Naseem, H., et al. (2023). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Polycyclic Aromatic Compounds. [Link]
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Sharma, V., Kumar, P., & Kumar, V. (2020). Multicomponent synthesis of highly functionalized piperidines. Synthetic Communications. [Link]
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Montgomery, T. P., & Sigman, M. S. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]
-
Wikipedia. (n.d.). Aza-Diels–Alder reaction. Wikipedia. Retrieved January 25, 2026, from [Link]
-
ResearchGate. (n.d.). Construction of highly functionalized piperidines by stepwise dearomative functionalization reaction. ResearchGate. Retrieved January 25, 2026, from [Link]
-
ResearchGate. (2024). Recent Advances in the Total Synthesis of Piperidine and Pyrrolidine Natural Alkaloids with Ring‐Closing Metathesis as a Key Step. ResearchGate. [Link]
-
ResearchGate. (2018). (PDF) Piperidine nucleus in the field of drug discovery. ResearchGate. [Link]
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Kumar, A., et al. (2023). Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective. Current Medicinal Chemistry. [Link]
-
MDPI. (2023). Asymmetric Synthesis of trans-3-Alkoxyamino-4-Oxygenated-2-Piperidones Mediated by Transition-Metal-Free Dual C-H Oxidation and Its CAL-B-Assisted Enzymatic Resolution. MDPI. [Link]
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4-(2-Chloro-5-methylphenoxy)piperidine hydrochloride properties
An In-depth Technical Guide to 4-(2-Chloro-5-methylphenoxy)piperidine hydrochloride
Abstract: This technical guide provides a comprehensive overview of 4-(2-Chloro-5-methylphenoxy)piperidine hydrochloride, a heterocyclic building block of significant interest to the pharmaceutical and chemical research sectors. The document details its physicochemical properties, proposes a logical synthetic pathway, and outlines robust analytical methods for its characterization. Furthermore, it explores the potential pharmacological relevance of this scaffold based on established structure-activity relationships and discusses its application in drug discovery. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate in their scientific endeavors.
Introduction: The Significance of a Versatile Scaffold
The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1] Its conformational flexibility and ability to engage in key hydrogen bonding interactions allow it to serve as a versatile anchor for targeting a wide array of biological receptors. When combined with a substituted phenoxy moiety, as in 4-(2-Chloro-5-methylphenoxy)piperidine, the resulting molecule becomes a valuable intermediate for creating libraries of compounds with potential activities in areas such as neuroscience and beyond.[2][3] The inclusion of a chloro group and a methyl group on the phenyl ring further modulates the electronic and lipophilic properties, which can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile.[4]
This guide serves as a technical resource, consolidating critical information on the properties, synthesis, analysis, and potential applications of 4-(2-Chloro-5-methylphenoxy)piperidine hydrochloride to support its effective use in a research and development setting.
Physicochemical Properties
A precise understanding of a compound's physical and chemical properties is foundational to its application in experimental work. The key identifiers and properties of 4-(2-Chloro-5-methylphenoxy)piperidine hydrochloride are summarized below.
| Property | Value | Source(s) |
| CAS Number | 923263-31-4 | [5] |
| Molecular Formula | C₁₂H₁₇Cl₂NO | [5] |
| Molecular Weight | 262.18 g/mol | [5] |
| Canonical SMILES | CC1=CC=C(Cl)C(OC2CCNCC2)=C1.[H]Cl | [5] |
| Parent Compound Formula | C₁₂H₁₆ClNO | [6] |
| Parent Compound InChIKey | MTMIZXIWQUAWTF-UHFFFAOYSA-N | [6] |
| Typical Form | Solid | N/A |
| Primary Application | Research chemical, Synthetic intermediate | [5][7] |
Synthesis and Manufacturing Considerations
While specific, scaled-up manufacturing protocols for 4-(2-Chloro-5-methylphenoxy)piperidine hydrochloride are proprietary, a chemically sound and widely applicable synthetic route can be proposed based on fundamental organic chemistry principles. A Williamson ether synthesis is a logical and efficient approach.
Proposed Synthetic Pathway: Williamson Ether Synthesis
This method involves the reaction of an alkoxide with a primary alkyl halide. In this context, the synthesis would proceed by deprotonating a protected 4-hydroxypiperidine to form the corresponding alkoxide, which then acts as a nucleophile to displace a halide on a suitable 2-chloro-5-methylphenyl precursor. The final step involves the deprotection of the piperidine nitrogen and salt formation with hydrochloric acid.
Causality in Method Selection: The Williamson ether synthesis is chosen for its reliability, generally high yields, and the commercial availability of the required starting materials. The use of a protecting group (e.g., Boc) on the piperidine nitrogen is critical to prevent N-alkylation, a common side reaction, thereby ensuring the desired O-alkylation occurs.
Caption: Proposed synthetic workflow for 4-(2-Chloro-5-methylphenoxy)piperidine hydrochloride.
Analytical Characterization
To ensure the identity, purity, and quality of the synthesized compound, a multi-technique analytical approach is required. Each technique provides orthogonal data, which, when combined, offers a complete and trustworthy characterization of the molecule.
Self-Validating System: The combination of mass spectrometry (confirming mass), NMR (confirming structure and connectivity), and chromatography (confirming purity) creates a self-validating system. A discrepancy in one technique would invalidate the overall assessment and trigger further investigation, ensuring high confidence in the final product.
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Methodological & Application
Application Notes and Protocols: Lewis Acid Catalysis in the Synthesis of 4-(2-Chloro-5-methylphenoxy)piperidine
Introduction
The 4-aryloxypiperidine scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous pharmacologically active compounds. The synthesis of these molecules, particularly 4-(2-Chloro-5-methylphenoxy)piperidine, presents a compelling case study for the strategic application of Lewis acid catalysis to facilitate the formation of the crucial C-O ether linkage. This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the synthesis of 4-(2-Chloro-5-methylphenoxy)piperidine, with a specific focus on the role and application of Lewis acid catalysts. We will explore the mechanistic underpinnings of this reaction, present a detailed experimental protocol, and discuss the critical parameters that ensure a successful and reproducible synthesis.
Scientific Rationale: The Role of Lewis Acid Catalysis in Aryl Ether Synthesis
The formation of an ether bond between an alcohol and an aromatic ring can be challenging. While classical methods like the Williamson ether synthesis are effective for aliphatic ethers, their application to the synthesis of aryl ethers can be limited by the reduced reactivity of the sp²-hybridized carbon of the aromatic ring.[1][2] To overcome this, alternative strategies such as the Ullmann condensation, which typically employs a copper catalyst, have been developed.[3][4] However, these reactions often require harsh conditions.
Lewis acid catalysis offers a compelling alternative or enhancement to these methods. A Lewis acid, an electron pair acceptor, can activate the reaction in several ways.[5][6] In the context of forming the C-O bond in 4-(2-Chloro-5-methylphenoxy)piperidine, a Lewis acid can:
-
Activate the Leaving Group: If the reaction proceeds via a nucleophilic aromatic substitution (SNAAr) pathway, the Lewis acid can coordinate to the leaving group on the aromatic ring, making it more labile.
-
Enhance the Nucleophilicity of the Alcohol: By coordinating to the oxygen atom of the 4-hydroxypiperidine, the Lewis acid can increase the acidity of the hydroxyl proton, facilitating its deprotonation to form a more potent nucleophile.
-
Facilitate Intermediate Complex Formation: The Lewis acid can bring the reactants into proximity by forming a ternary complex, thereby lowering the activation energy of the reaction.
Common Lewis acids employed in organic synthesis include aluminum chloride (AlCl₃), boron trifluoride etherate (BF₃·OEt₂), titanium tetrachloride (TiCl₄), and zinc chloride (ZnCl₂).[6][7][8][9] The choice of Lewis acid can significantly impact the reaction's efficiency, yield, and selectivity.
Proposed Reaction Scheme
The synthesis of 4-(2-Chloro-5-methylphenoxy)piperidine can be envisioned to proceed through the reaction of 4-hydroxypiperidine with 2-chloro-5-methylphenol in the presence of a suitable Lewis acid catalyst. For the purpose of this protocol, we will explore the use of aluminum chloride (AlCl₃) as the Lewis acid catalyst due to its common use in promoting C-O bond formation.[10][11]
Overall Reaction:
Experimental Protocol: Synthesis of 4-(2-Chloro-5-methylphenoxy)piperidine
This protocol provides a detailed, step-by-step methodology for the synthesis of the target compound. It is crucial to adhere to all safety precautions due to the hazardous nature of the reagents involved.
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS Number |
| 4-Hydroxypiperidine | ≥98% | Sigma-Aldrich | 5382-16-1 |
| 2-Chloro-5-methylphenol | ≥98% | Alfa Aesar | 615-74-7 |
| Aluminum Chloride (Anhydrous) | ≥99% | Acros Organics | 7446-70-0 |
| Dichloromethane (DCM), Anhydrous | ≥99.8% | Fisher Scientific | 75-09-2 |
| Sodium Hydroxide (NaOH) | Pellets, ≥97% | VWR | 1310-73-2 |
| Hydrochloric Acid (HCl) | 37% | J.T. Baker | 7647-01-0 |
| Ethyl Acetate | ACS Grade | EMD Millipore | 141-78-6 |
| Saturated Sodium Bicarbonate Solution | - | - | - |
| Brine (Saturated NaCl Solution) | - | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | 7487-88-9 |
Equipment
-
Three-neck round-bottom flask (250 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Dropping funnel
-
Nitrogen inlet and outlet
-
Ice bath
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
pH paper or pH meter
Safety Precautions
-
Aluminum chloride (AlCl₃) is highly corrosive and reacts violently with water, releasing heat and HCl gas. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Dichloromethane (DCM) is a volatile and potentially carcinogenic solvent. All operations involving DCM should be performed in a well-ventilated fume hood.
-
4-Hydroxypiperidine and 2-Chloro-5-methylphenol are irritants. Avoid skin and eye contact.
-
Hydrochloric acid and Sodium hydroxide are corrosive. Handle with care.
Step-by-Step Procedure
Reaction Setup:
-
Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and a dropping funnel. Ensure all glassware is thoroughly dried.
-
Place the flask under a gentle stream of dry nitrogen.
Reaction Execution:
-
To the flask, add 2-chloro-5-methylphenol (1.0 eq) and anhydrous dichloromethane (DCM, 100 mL). Stir the mixture until the phenol is completely dissolved.
-
In a separate dry beaker, weigh anhydrous aluminum chloride (1.2 eq) in a glove box or under a nitrogen atmosphere to minimize exposure to moisture.
-
Carefully and portion-wise, add the anhydrous aluminum chloride to the stirred solution of 2-chloro-5-methylphenol in DCM at room temperature. An exotherm may be observed.
-
Stir the resulting mixture at room temperature for 30 minutes.
-
Dissolve 4-hydroxypiperidine (1.1 eq) in anhydrous DCM (50 mL) and add it to the dropping funnel.
-
Add the 4-hydroxypiperidine solution dropwise to the reaction mixture over a period of 30-45 minutes.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 40 °C for DCM) and maintain reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Work-up and Purification:
-
After the reaction is complete (as indicated by TLC), cool the reaction mixture to 0 °C using an ice bath.
-
Slowly and carefully quench the reaction by the dropwise addition of water (50 mL). Caution: This is an exothermic process and will release HCl gas.
-
Once the initial vigorous reaction has subsided, add a 1 M NaOH solution to adjust the pH of the aqueous layer to ~8-9.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-(2-Chloro-5-methylphenoxy)piperidine.
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques such as:
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess purity.
Visualization of the Process
Reaction Workflow
Caption: Experimental workflow for the synthesis of 4-(2-Chloro-5-methylphenoxy)piperidine.
Proposed Mechanistic Pathway
Caption: Proposed mechanism of Lewis acid-catalyzed C-O bond formation.
Conclusion
The synthesis of 4-(2-Chloro-5-methylphenoxy)piperidine serves as an excellent example of the strategic application of Lewis acid catalysis in modern organic synthesis. The protocol outlined in this document provides a robust and reproducible method for accessing this important chemical scaffold. By understanding the underlying mechanistic principles and adhering to the detailed experimental procedure, researchers can confidently and efficiently synthesize this and related aryloxypiperidine derivatives. Further optimization of the reaction conditions, including the choice of Lewis acid, solvent, and temperature, may lead to even higher yields and improved reaction kinetics.
References
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
-
YouTube. (2018). Williamson Ether Synthesis Reaction Mechanism. [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]
-
Wikipedia. (n.d.). Ullmann condensation. [Link]
-
MedCrave. (2019). Boron trifluoride etherate in organic synthesis. [Link]
-
Shandong Heyi Gas Co., Ltd. (2025). What is Boron Trifluoride Diethyl Etherate and its applications?[Link]
-
Pearson+. (n.d.). Aluminum trichloride (AlCl3) dissolves in ether with the evolution of a large amount of heat. [Link]
-
Chemistry Stack Exchange. (2019). Role of zinc chloride in reaction of ether. [Link]
-
Wikipedia. (n.d.). Titanium tetrachloride. [Link]
-
Reddit. (2018). Converting ether to alcohol mechanism with AlCl3. [Link]
-
YouTube. (2025). What Does AlCl3 Do In Organic Chemistry?[Link]
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- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 5. Boron trifluoride etherate in organic synthesis - MedCrave online [medcraveonline.com]
- 6. What is Boron Trifluoride Diethyl Etherate and its applications? - Shandong Heyi Gas Co., Ltd. [heyigasglobal.com]
- 7. Aluminum trichloride (AlCl3) dissolves in ether with the evolutio... | Study Prep in Pearson+ [pearson.com]
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- 10. reddit.com [reddit.com]
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NMR and MS characterization of 4-(2-Chloro-5-methylphenoxy)piperidine
An Application Note for the Structural Elucidation of 4-(2-Chloro-5-methylphenoxy)piperidine using NMR and MS
Authored by: Gemini, Senior Application Scientist
Abstract
This comprehensive application note provides a detailed guide for the structural characterization of 4-(2-Chloro-5-methylphenoxy)piperidine, a key intermediate in pharmaceutical synthesis. We present optimized protocols for Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), designed for researchers, scientists, and drug development professionals. This document moves beyond procedural steps to explain the rationale behind key experimental choices, ensuring methodological robustness and data integrity. We detail expected ¹H and ¹³C NMR chemical shifts and predictable fragmentation patterns in Electrospray Ionization Mass Spectrometry (ESI-MS), offering a complete analytical workflow for unambiguous structural confirmation.
Introduction: The Analytical Imperative
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved pharmaceuticals.[1] The compound 4-(2-Chloro-5-methylphenoxy)piperidine serves as a critical building block, and its precise structural verification is paramount to ensure the quality, safety, and efficacy of downstream products. Impurities or isomeric misassignments can have profound consequences in drug development. Therefore, robust and orthogonal analytical techniques are not just a regulatory requirement but a scientific necessity.
Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled detail about the carbon-hydrogen framework of a molecule, while Mass Spectrometry (MS) offers highly accurate molecular weight information and structural insights through fragmentation analysis. The synergy of these two techniques provides a self-validating system for structural elucidation.[2] This guide establishes a definitive workflow for the characterization of this specific molecule.
Overall Analytical Workflow
The comprehensive characterization of 4-(2-Chloro-5-methylphenoxy)piperidine involves a logical progression from sample preparation to data integration. The workflow ensures that data from orthogonal techniques (NMR and MS) are used to build a cohesive and validated structural assignment.
Figure 1: Integrated workflow for the structural characterization of 4-(2-Chloro-5-methylphenoxy)piperidine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of small molecule structural analysis. It provides detailed information on the chemical environment, connectivity, and stereochemistry of each atom in the molecule.
Expertise & Rationale: Solvent Selection
The choice of a deuterated solvent is the most critical first step in NMR analysis. The ideal solvent must fully dissolve the analyte without interfering with its signals.[3][4]
-
Primary Recommendation: Chloroform-d (CDCl₃)
-
Causality: 4-(2-Chloro-5-methylphenoxy)piperidine possesses both nonpolar (aromatic ring, methyl group) and moderately polar (ether linkage, secondary amine) features. CDCl₃ is a solvent of intermediate polarity, making it an excellent choice for achieving high solubility for this compound.[4] Its residual proton signal appears at a well-defined position (~7.26 ppm) that typically does not overlap with the aromatic signals of the analyte.[5]
-
-
Alternative: Dimethyl Sulfoxide-d₆ (DMSO-d₆)
-
Causality: If solubility in CDCl₃ is limited, DMSO-d₆ is a more polar alternative. A key advantage of DMSO-d₆ is its ability to slow the chemical exchange of the N-H proton of the piperidine ring, often allowing this proton to be observed as a distinct, and sometimes coupled, signal.[6] However, its residual water peak (~3.33 ppm) and solvent signal (~2.50 ppm) may obscure parts of the aliphatic region.[5]
-
Protocol: ¹H and ¹³C NMR Acquisition
This protocol is optimized for a standard 400 MHz NMR spectrometer.
Instrumentation:
-
400 MHz NMR Spectrometer with a 5 mm probe.
-
Standard 5 mm NMR tubes.
Reagents:
-
4-(2-Chloro-5-methylphenoxy)piperidine (5-10 mg)
-
Chloroform-d (CDCl₃, >99.8% D) containing 0.03% v/v Tetramethylsilane (TMS)
-
Pasteur pipette
Procedure:
-
Sample Preparation: Weigh approximately 5-10 mg of the sample directly into a clean, dry NMR tube.
-
Solvation: Add ~0.6 mL of CDCl₃ with TMS to the NMR tube.
-
Mixing: Cap the tube and gently invert it several times until the sample is fully dissolved. A brief sonication may be used if necessary.
-
Instrument Setup: Insert the sample into the spectrometer. Lock the instrument on the deuterium signal of CDCl₃ and perform shimming to optimize magnetic field homogeneity.
-
¹H NMR Acquisition:
-
Experiment: Standard proton experiment (zg30 pulse sequence).
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16 (adjust as needed for signal-to-noise).
-
Relaxation Delay (d1): 2 seconds.
-
-
¹³C NMR Acquisition:
-
Experiment: Proton-decoupled carbon experiment (zgpg30 pulse sequence).
-
Spectral Width: 0 to 200 ppm.
-
Number of Scans: 1024 (or more, as ¹³C has low natural abundance).
-
Relaxation Delay (d1): 2 seconds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Reference the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ triplet at 77.16 ppm.
Predicted NMR Data & Interpretation
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for 4-(2-Chloro-5-methylphenoxy)piperidine. These predictions are based on established chemical shift principles and data from analogous structures.[7][8][9]
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Label | Predicted Shift (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|---|
| H-a | 7.20 - 7.25 | d | 1H | Aromatic CH |
| H-b | 6.80 - 6.85 | d | 1H | Aromatic CH |
| H-c | 6.65 - 6.70 | dd | 1H | Aromatic CH |
| H-d | 4.40 - 4.50 | m | 1H | Piperidine CH-O |
| H-e | 3.10 - 3.20 | m | 2H | Piperidine CH₂-N (axial) |
| H-f | 2.70 - 2.80 | m | 2H | Piperidine CH₂-N (equatorial) |
| H-g | 2.29 | s | 3H | Ar-CH₃ |
| H-h | 2.00 - 2.10 | m | 2H | Piperidine CH₂ (axial) |
| H-i | 1.65 - 1.75 | m | 2H | Piperidine CH₂ (equatorial) |
| H-j | 1.50 - 1.90 | br s | 1H | N-H |
Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Predicted Shift (ppm) | Assignment |
|---|---|
| 154.5 | Aromatic C-O |
| 136.8 | Aromatic C-CH₃ |
| 130.5 | Aromatic C-H |
| 124.2 | Aromatic C-Cl |
| 121.0 | Aromatic C-H |
| 113.5 | Aromatic C-H |
| 72.5 | Piperidine C-O |
| 44.5 | Piperidine C-N |
| 31.0 | Piperidine C |
| 20.8 | Ar-CH₃ |
Mass Spectrometry (MS)
MS is an essential technique for determining the molecular weight of an analyte with high precision. When coupled with tandem MS (MS/MS), it provides valuable structural information through controlled fragmentation.
Expertise & Rationale: Ionization Technique
The method of ionization is critical for getting the analyte into the gas phase as an ion without significant degradation.
-
Primary Recommendation: Electrospray Ionization (ESI)
-
Causality: ESI is a "soft" ionization technique, meaning it imparts minimal energy to the molecule during ionization.[10] This is ideal for 4-(2-Chloro-5-methylphenoxy)piperidine as it preserves the intact molecule, allowing for the observation of the protonated molecular ion, [M+H]⁺.[11][12] The presence of the basic piperidine nitrogen makes the molecule readily susceptible to protonation in an acidic solution, making ESI highly efficient.[13]
-
Protocol: High-Resolution MS (HRMS) and MS/MS Analysis
This protocol is designed for a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer, which provides both high mass accuracy and fragmentation capabilities.
Instrumentation:
-
ESI-Q-TOF Mass Spectrometer.
-
Liquid Chromatography (LC) system for sample introduction (optional, direct infusion is also possible).
Reagents:
-
4-(2-Chloro-5-methylphenoxy)piperidine (stock solution at 1 mg/mL in Methanol).
-
Mobile Phase/Solvent: 50:50 Acetonitrile:Water with 0.1% Formic Acid.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (~1-10 µg/mL) in the mobile phase solvent. The formic acid is crucial for promoting protonation.
-
Instrument Calibration: Calibrate the mass spectrometer using a known reference standard to ensure high mass accuracy.
-
MS (Full Scan) Acquisition:
-
Mode: ESI positive ion mode.
-
Mass Range: m/z 50 - 500.
-
Capillary Voltage: 3.5 - 4.0 kV.
-
Source Temperature: 120 °C.
-
Nebulizing Gas (N₂): Flow rate appropriate for the instrument.
-
-
MS/MS (Fragmentation) Acquisition:
-
Precursor Ion Selection: Set the quadrupole to isolate the [M+H]⁺ ion (e.g., m/z 226.1).
-
Collision Energy: Apply a ramp of collision energy (e.g., 10-40 eV) in the collision cell (with Argon as collision gas) to induce fragmentation.
-
Product Ion Scan: Scan the TOF analyzer to detect the resulting fragment ions.
-
-
Data Analysis: Analyze the full scan spectrum for the accurate mass and isotopic pattern of the [M+H]⁺ ion. Analyze the MS/MS spectrum to identify characteristic fragment ions.
Predicted MS Data & Fragmentation Pathway
The molecular formula of 4-(2-Chloro-5-methylphenoxy)piperidine is C₁₂H₁₆ClNO.
-
Expected [M+H]⁺: The calculated monoisotopic mass of the protonated molecule is 226.0993 m/z .
-
Isotopic Pattern: A key diagnostic feature will be the presence of the M+2 peak due to the ³⁷Cl isotope. The ratio of the [M+H]⁺ peak (containing ³⁵Cl) to the [M+2+H]⁺ peak (containing ³⁷Cl) will be approximately 3:1.
Table 3: Predicted High-Resolution Mass Data
| Ion | Formula | Calculated m/z | Observed m/z |
|---|---|---|---|
| [M+H]⁺ | [C₁₂H₁₇³⁵ClNO]⁺ | 226.0993 | (Experimental) |
| [M+2+H]⁺ | [C₁₂H₁₇³⁷ClNO]⁺ | 228.0964 | (Experimental) |
The fragmentation of piperidine derivatives is often directed by the nitrogen atom, leading to characteristic cleavage patterns.[1] The proposed fragmentation pathway below highlights the most likely bond ruptures upon collision-induced dissociation (CID).
Figure 2: Proposed ESI-MS/MS fragmentation pathway for protonated 4-(2-Chloro-5-methylphenoxy)piperidine.
Conclusion
The structural integrity of pharmaceutical intermediates is non-negotiable. By employing the detailed NMR and MS protocols outlined in this application note, researchers can achieve an unambiguous and confident characterization of 4-(2-Chloro-5-methylphenoxy)piperidine. The combination of ¹H and ¹³C NMR provides a detailed map of the molecular skeleton, while high-resolution mass spectrometry confirms the elemental composition and offers further structural proof through predictable fragmentation. This integrated analytical approach constitutes a robust, self-validating system for quality control and research applications in the pharmaceutical industry.
References
- BenchChem. (2025).
-
Ho, C. S., & Lam, C. W. K. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. PMC - NIH. [Link]
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Comprehensive Analytical Strategies for Purity Assessment of 4-(2-Chloro-5-methylphenoxy)piperidine
An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals.
Abstract
The determination of purity for active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development and manufacturing, ensuring safety, efficacy, and batch-to-batch consistency. This guide provides a detailed framework for the purity analysis of 4-(2-Chloro-5-methylphenoxy)piperidine, a key heterocyclic scaffold. We present a multi-faceted, orthogonal approach employing High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each protocol is designed to be self-validating and is grounded in established scientific principles and regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH).[1][2][3] This document serves as a practical guide for researchers and quality control analysts, detailing not just the procedural steps but also the scientific rationale behind the methodological choices.
Introduction: The Imperative for Purity
4-(2-Chloro-5-methylphenoxy)piperidine is a substituted piperidine derivative, a class of compounds frequently utilized in medicinal chemistry. The structural integrity and purity of such intermediates are paramount, as impurities can carry their own pharmacological or toxicological profiles, potentially compromising clinical outcomes and regulatory approval.[4][5] The ICH guidelines Q3A(R2) and Q3B(R2) mandate the reporting, identification, and qualification of impurities in new drug substances and products, making robust analytical methods indispensable.[1][3][6][7][8]
This application note advocates for an orthogonal testing strategy—using multiple analytical techniques based on different chemical principles—to build a comprehensive purity profile. This approach minimizes the risk of co-eluting or non-responsive impurities being overlooked by a single method. We will detail validated protocols for the three most powerful and complementary techniques for this purpose.
Physicochemical Profile of the Analyte
A thorough understanding of the analyte's properties is critical for method development.
| Property | Value | Source |
| Chemical Name | 4-(2-Chloro-5-methylphenoxy)piperidine | PubChem |
| Molecular Formula | C₁₂H₁₆ClNO | [9] |
| Molecular Weight | 225.71 g/mol | [9] |
| Monoisotopic Mass | 225.09204 Da | [9] |
| [M+H]⁺ (Predicted) | 226.09932 m/z | [9] |
| [M+Na]⁺ (Predicted) | 248.08126 m/z | [9] |
| Chemical Structure | A piperidine ring linked via an ether to a 2-chloro-5-methylphenyl group. | [9][10] |
The presence of a basic piperidine nitrogen and a UV-active aromatic ring makes this compound well-suited for Reversed-Phase HPLC with UV detection and for mass spectrometry using positive ionization mode.[11]
Orthogonal Purity Assessment Workflow
A single analytical method is rarely sufficient to declare a compound "pure." The workflow below illustrates an integrated approach to confidently assess the purity of 4-(2-Chloro-5-methylphenoxy)piperidine.
Caption: Integrated workflow for comprehensive purity determination.
Protocol 1: Purity by Reversed-Phase HPLC (RP-HPLC)
Principle of Causality: This is the primary method for quantifying the main component and detecting non-volatile organic impurities. A C18 stationary phase separates compounds based on hydrophobicity. The basic nature of the piperidine moiety can cause peak tailing on silica-based columns; therefore, an acidic modifier (Trifluoroacetic Acid - TFA) is added to the mobile phase to ensure protonation of the analyte, leading to sharp, symmetrical peaks and improved resolution.[12]
Instrumentation and Reagents
-
System: HPLC with a UV/Vis or Diode Array Detector (DAD).
-
Column: C18, 4.6 x 150 mm, 5 µm particle size (or similar).
-
Reagents: Acetonitrile (HPLC grade), Water (HPLC grade), Trifluoroacetic Acid (TFA).
-
Reference Standard: A well-characterized batch of 4-(2-Chloro-5-methylphenoxy)piperidine (>99.5% purity).
Experimental Protocol
Caption: Step-by-step workflow for the RP-HPLC purity analysis.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in Water (v/v).
-
Mobile Phase B: 0.1% TFA in Acetonitrile (v/v).
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of approximately 1.0 mg/mL.[13]
-
-
Chromatographic Conditions:
-
Set the column temperature to 30 °C.
-
Set the UV detection wavelength to 220 nm.
-
Set the flow rate to 1.0 mL/min.
-
Use the gradient program outlined in Table 2.
Table 2: HPLC Gradient Elution Program
Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 20.0 5 95 25.0 5 95 25.1 95 5 | 30.0 | 95 | 5 |
-
-
System Suitability Test (SST):
-
Before sample analysis, perform five replicate injections of the reference standard solution.
-
The system is deemed suitable for use if it meets the criteria in Table 3. This is a self-validating step to ensure the reliability of the results.[14]
Table 3: System Suitability Criteria
Parameter Acceptance Criteria Rationale Tailing Factor (T) 0.8 ≤ T ≤ 1.5 Ensures peak symmetry. Theoretical Plates (N) > 2000 Measures column efficiency. | %RSD of Peak Area | ≤ 2.0% | Demonstrates injection precision. |
-
-
Data Analysis:
Protocol 2: Impurity Identification by GC-MS
Principle of Causality: This method is orthogonal to HPLC and is ideal for identifying volatile and semi-volatile impurities that may not be detected by LC, such as residual solvents or certain process by-products.[15] The compound is separated in the gas phase and then fragmented and detected by a mass spectrometer, which provides mass information for structural elucidation of impurities.[11][16]
Instrumentation and Reagents
-
System: Gas Chromatograph coupled to a Mass Spectrometer (e.g., Quadrupole).
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, with a 5% phenyl / 95% methylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms).
-
Reagents: Dichloromethane (DCM) or Ethyl Acetate (GC grade).
Experimental Protocol
Caption: Step-by-step workflow for GC-MS impurity identification.
-
Sample Preparation:
-
Dissolve the sample in a volatile organic solvent (e.g., Dichloromethane) to a concentration of approximately 1.0 mg/mL.
-
-
GC Conditions:
-
Injector Temperature: 280 °C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 300 °C.
-
Hold: 5 minutes at 300 °C.
-
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: 40-500 m/z.
-
-
Data Analysis:
-
Examine the Total Ion Chromatogram (TIC) for any peaks other than the main component.
-
Obtain the mass spectrum for each impurity peak.
-
Identify potential structures by comparing the fragmentation patterns with a spectral library (e.g., NIST/Wiley) and through manual interpretation based on known reaction pathways.
-
Protocol 3: Absolute Purity by qNMR
Principle of Causality: Quantitative NMR (qNMR) is a primary analytical method that provides an absolute measure of purity (%w/w) without the need for a specific reference standard of the analyte itself.[17] It relies on the direct relationship between the integrated signal intensity of an NMR peak and the number of nuclei contributing to that signal.[18] By comparing the integral of a known analyte proton signal to that of a certified internal standard of known purity and weight, the absolute purity of the analyte can be calculated.[18]
Instrumentation and Reagents
-
System: NMR Spectrometer (≥400 MHz).
-
Internal Standard (IS): Maleic acid (certified, high purity). It is chosen because its sharp singlet in DMSO-d₆ (~6.3 ppm) is unlikely to overlap with analyte signals.
-
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).
Experimental Protocol
-
Sample Preparation:
-
Accurately weigh ~10 mg of the 4-(2-Chloro-5-methylphenoxy)piperidine sample into a clean vial.
-
Accurately weigh ~5 mg of the maleic acid internal standard into the same vial.
-
Dissolve the mixture in ~0.7 mL of DMSO-d₆.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum.
-
Key Parameters: Ensure a long relaxation delay (D1 ≥ 5 x T₁ of the slowest relaxing proton) to allow for full magnetization recovery, typically D1 = 30-60 seconds. Use a 90° pulse angle.
-
-
Data Processing and Calculation:
-
Carefully phase and baseline-correct the spectrum.
-
Integrate a well-resolved, non-overlapping proton signal from the analyte (e.g., the methyl group protons).
-
Integrate the signal from the internal standard (the two vinyl protons of maleic acid).
-
Calculate the purity using the following formula:
Purity (% w/w) = (I_analyte / I_IS) x (N_IS / N_analyte) x (MW_analyte / MW_IS) x (m_IS / m_analyte) x P_IS
Where:
-
I: Integral value
-
N: Number of protons for the integrated signal (e.g., N_analyte = 3 for the methyl group; N_IS = 2 for maleic acid)
-
MW: Molecular Weight
-
m: Mass
-
P_IS: Purity of the internal standard (e.g., 99.9%)
-
Method Validation Principles
While complete validation is beyond the scope of this note, any method intended for routine quality control must be validated according to ICH Q2(R2) guidelines.[2][19] Key parameters to assess include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradants.
-
Linearity: Demonstrating that the results are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results (repeatability and intermediate precision).
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.
Conclusion
The purity of 4-(2-Chloro-5-methylphenoxy)piperidine can be reliably and comprehensively determined using a strategic combination of orthogonal analytical techniques. RP-HPLC serves as the primary tool for quantification of non-volatile impurities, while GC-MS provides crucial information on volatile components. Finally, qNMR offers a powerful, confirmatory method for determining absolute purity. This integrated approach provides a robust, self-validating system that ensures product quality and aligns with the stringent requirements of the pharmaceutical industry.
References
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Muszalska, I., Ładowska, H., & Sabiniarz, A. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica – Drug Research, 62(1), 3-10. [Link]
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Chaudhary, P. K., & Kumar, A. (2018). Analytical method validation: A brief review. International Journal of Research and Development in Pharmacy & Life Sciences, 7(5), 3122-3129. [Link]
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Emwas, A. H., Roy, R., et al. (2019). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Metabolites, 9(12), 310. [Link]
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Profound Pharma. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Profound Pharma Insights. [Link]
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Chemistry LibreTexts. (2022). 4.7: NMR Spectroscopy. [Link]
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United Nations Office on Drugs and Crime (UNODC). (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC Publications. [Link]
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Gadek, T. R., & Power, T. D. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(21), 8761-8762. [Link]
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ICH. (2006). Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
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U.S. Food and Drug Administration (FDA). (2023). Q2(R2) Validation of Analytical Procedures. [Link]
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European Medicines Agency (EMA). (2006). Impurities in New Drug Products Q3B(R2). [Link]
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Pharmaguideline. (2023). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. [Link]
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Zhang, Y., et al. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science, 60(8), 748-754. [Link]
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Siddiqui, M. R., et al. (2017). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Journal of Validation Technology. [Link]
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Royal Society of Chemistry. (2025). Nuclear Magnetic Resonance, Volume 51. [Link]
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Al Abdali, Z. Z., & Salih, E. S. (2018). Determination of chlorodiazepoxide in pharmacological tablets using high performance liquid chromatography - opposite phase. JOURNAL OF EDUCATION AND SCIENCE, 27(4), 38-48. [Link]
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Foley, D. J., et al. (2018). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and stereoisomeric 2,3-, 2,4-, 2,5-, 3,4- and 3,5-disubstituted piperidines. Organic & Biomolecular Chemistry, 16(36), 6543-6552. [Link]
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AMSbiopharma. (2024). Impurity guidelines in drug development under ICH Q3. [Link]
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Rajasekhar, K., et al. (2020). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry, 13(1), 494-498. [Link]
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U.S. Food and Drug Administration (FDA). (2006). Q3B(R) Impurities in New Drug Products (Revision 3). [Link]
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Analytical Methods Committee, Royal Society of Chemistry. (2012). Development of a gas chromatography–mass spectrometry (GC-MS) method for the analysis of the most common piperazines found in street samples. Analytical Methods, 4, 97-104. [Link]
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Medicines Control Agency, The Gambia. (2025). Guideline for Impurities in New Active Pharmaceutical Ingredient. [Link]
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Lombardo, L. J., et al. (2004). Supporting Information: Discovery of N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays. Journal of Medicinal Chemistry. [Link]
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PubChem. (2025). 4-(2-chloro-5-methylphenoxy)piperidine. [Link]
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Application Note: A Comprehensive Guide to LC-MS Methods for the Characterization of Substituted Piperidines
Abstract
Substituted piperidines are a cornerstone of modern medicinal chemistry, forming the structural core of a vast array of pharmaceuticals. Their analysis, from synthetic validation to metabolic profiling, demands robust and sensitive analytical techniques. Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as the gold standard for this purpose, offering unparalleled selectivity and sensitivity. This guide provides a comprehensive overview of LC-MS methodologies for the characterization of substituted piperidines, drawing upon field-proven insights to deliver detailed protocols and troubleshooting advice for researchers, scientists, and drug development professionals.
Introduction: The Significance of Substituted Piperidines
The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a privileged scaffold in drug discovery. Its conformational flexibility and ability to engage in key hydrogen bonding interactions have led to its incorporation into a wide range of therapeutic agents, from antihistamines to antipsychotics. The precise characterization of these molecules is critical at every stage of the drug development pipeline, from ensuring the identity and purity of synthesized compounds to quantifying their presence in complex biological matrices.[1][2]
LC-MS has become an indispensable tool for these applications due to its ability to separate complex mixtures and provide definitive structural information through mass analysis.[1] This application note will detail the key considerations for developing and validating robust LC-MS methods for substituted piperidines.
The Analytical Workflow: A Holistic Approach
A successful LC-MS analysis of substituted piperidines hinges on a well-designed workflow, from sample preparation to data interpretation. Each step is interconnected and must be optimized to ensure the generation of high-quality, reproducible data.
Caption: General experimental workflow for the LC-MS analysis of substituted piperidines.
Sample Preparation: The Foundation of Accurate Analysis
The goal of sample preparation is to isolate the analyte of interest from the sample matrix, remove interfering substances, and present the analyte in a solvent compatible with the LC-MS system. The choice of technique depends on the complexity of the matrix and the physicochemical properties of the piperidine derivative.
Protocol for Sample Preparation from a Reaction Mixture
This protocol is suitable for monitoring the progress of a chemical reaction or for final product purity assessment.
-
Quenching: If the reaction is ongoing, quench a small aliquot of the reaction mixture with a suitable solvent (e.g., acetonitrile or methanol) to stop the reaction.[1]
-
Internal Standard Spiking: Add a known concentration of an appropriate internal standard. A stable isotope-labeled analog of the analyte is ideal for correcting for matrix effects and variability during sample preparation and injection.[1]
-
Dilution: Dilute the sample with the initial mobile phase to an appropriate concentration for LC-MS analysis.
-
Centrifugation/Filtration: Centrifuge the sample to pellet any precipitated material and filter the supernatant through a 0.22 µm filter before injection to prevent clogging of the LC system.[1]
Protocol for Sample Preparation from Biological Matrices (e.g., Plasma, Urine)
This protocol is designed for pharmacokinetic or metabolic studies.
-
Protein Precipitation: For plasma or serum samples, precipitate proteins by adding 3 volumes of a cold organic solvent (e.g., acetonitrile or methanol) to 1 volume of the sample. Vortex and centrifuge at high speed.[3]
-
Liquid-Liquid Extraction (LLE): Mix the sample with two immiscible liquids (e.g., water and an organic solvent). The analyte will partition into the solvent in which it is more soluble, leaving behind impurities.[4]
-
Solid-Phase Extraction (SPE): Use a solid sorbent packed in a cartridge to selectively retain the analyte while allowing impurities to pass through. The analyte is then eluted with a small volume of a strong solvent.[3] This is a highly effective method for sample clean-up and concentration.
-
Evaporation and Reconstitution: Evaporate the solvent from the extracted sample under a stream of nitrogen and reconstitute the residue in the initial mobile phase.
Liquid Chromatography: Achieving Optimal Separation
The choice of chromatographic mode and conditions is crucial for resolving the target analyte from isomers, impurities, and matrix components.
Reversed-Phase Liquid Chromatography (RP-LC)
RP-LC is the most common chromatographic technique used for the analysis of substituted piperidines.
| Parameter | Typical Conditions | Rationale |
| Column | C18 (e.g., Atlantis C18, 5 µm, 3.9x100 mm)[5] | Provides good retention and selectivity for a wide range of piperidine derivatives. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for efficient positive ion electrospray ionization. |
| Mobile Phase B | Acetonitrile or Methanol | Organic modifier to elute the analytes from the column. |
| Gradient | 5-95% B over 5-15 minutes | A gradient elution is often necessary to separate compounds with a range of polarities. |
| Flow Rate | 0.5 - 1.0 mL/min[5] | Optimized for the column dimensions to ensure good peak shape and resolution. |
| Column Temperature | 30-40 °C[5] | Can be adjusted to fine-tune selectivity and reduce viscosity. |
Protocol for a Generic RP-LC Method:
-
Column: Atlantis C18, 5 µm, 3.9 x 100 mm.[5]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 5 µL.[5]
Hydrophilic Interaction Liquid Chromatography (HILIC)
For highly polar substituted piperidines that are poorly retained in RP-LC, HILIC is an excellent alternative.[6][7] HILIC utilizes a polar stationary phase and a mobile phase with a high percentage of organic solvent.
| Parameter | Typical Conditions | Rationale |
| Column | Amide, Silica, or other polar stationary phases | Retains polar analytes through a partitioning mechanism involving a water-enriched layer on the stationary phase surface. |
| Mobile Phase A | Acetonitrile | The weak solvent in HILIC. |
| Mobile Phase B | Aqueous buffer (e.g., 10 mM Ammonium Formate, pH 3.5) | The strong solvent in HILIC; the buffer aids in ionization and peak shape. |
| Gradient | 95-50% A over 5-15 minutes | A reverse gradient compared to RP-LC. |
Chiral Chromatography
Many substituted piperidines are chiral, and the separation of enantiomers is often a regulatory requirement.
-
Chiral LC: Utilizes chiral stationary phases (CSPs) to achieve enantiomeric separation. Polysaccharide-based CSPs are widely used.[8]
-
Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for chiral separations, often providing faster analysis times and reduced solvent consumption compared to LC.[9][10][11] It uses supercritical CO₂ as the primary mobile phase.[10]
Mass Spectrometry: Detection and Structural Elucidation
Mass spectrometry provides the high sensitivity and selectivity required for the analysis of substituted piperidines, even at trace levels.
Ionization
Electrospray Ionization (ESI) is the most common ionization technique for substituted piperidines due to their basic nature.[12][13]
-
Positive Ion Mode: Piperidines readily accept a proton to form [M+H]⁺ ions.[12] The use of an acidic mobile phase additive like formic acid enhances this process.[14]
-
Ion Suppression: Be cautious of ion-pairing reagents like trifluoroacetic acid (TFA), which can suppress the ionization of the analyte.[15] Volatile alternatives like formic acid or ammonium formate are preferred.[14]
Mass Analysis and Fragmentation
Tandem mass spectrometry (MS/MS) is invaluable for structural confirmation and quantification.[12]
-
Fragmentation Patterns: The fragmentation of the piperidine ring is influenced by the ionization method and the nature and position of its substituents.[2] Common fragmentation pathways include:
-
Multiple Reaction Monitoring (MRM): For quantitative analysis, MRM is the gold standard. It involves monitoring a specific precursor ion to product ion transition, providing exceptional selectivity and sensitivity.[3]
Table of Common MS Parameters:
| Parameter | Typical Setting | Rationale |
| Ionization Mode | ESI Positive[12] | Piperidines are basic and readily protonated. |
| Capillary Voltage | 3-5 kV | Optimizes the electrospray process. |
| Source Temperature | 120-150 °C | Aids in desolvation. |
| Desolvation Gas Flow | 600-800 L/hr | Removes solvent from the ionized droplets. |
| Collision Energy | 10-40 eV | Optimized for each compound to induce characteristic fragmentation.[13] |
Method Validation: Ensuring Data Integrity
Once a method is developed, it must be validated to ensure it is fit for its intended purpose.[16][17] Key validation parameters, as per ICH guidelines, include:[18]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[19]
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Troubleshooting Common Challenges
| Problem | Potential Cause | Solution |
| Poor Peak Shape (Tailing) | Secondary interactions with residual silanols on the column; inappropriate pH. | Use a base-deactivated column; add a small amount of a competing base to the mobile phase; adjust mobile phase pH. |
| Low Sensitivity | Inefficient ionization; ion suppression. | Optimize ESI source parameters; use a mobile phase additive that enhances ionization (e.g., formic acid); improve sample clean-up to remove matrix components. |
| Poor Retention in RP-LC | Analyte is too polar. | Switch to a HILIC column and method.[6][7] |
| Inconsistent Retention Times | Inadequate column equilibration; column degradation. | Increase equilibration time between injections; replace the column. |
| Analyte Degradation | Oxidation of the piperidine ring.[20] | Store samples in a dark, cool place; consider using an antioxidant during sample preparation. |
Conclusion
LC-MS is a powerful and versatile technique for the characterization of substituted piperidines. By carefully considering each step of the analytical workflow, from sample preparation to data analysis, and by understanding the underlying principles of chromatography and mass spectrometry, researchers can develop and validate robust and reliable methods. This guide provides a solid foundation for achieving high-quality data in the analysis of this important class of compounds, ultimately supporting the advancement of drug discovery and development.[1]
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Application Notes and Protocols for the Exploration of 4-(2-Chloro-5-methylphenoxy)piperidine in CNS Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Promise of the 4-Phenoxypiperidine Scaffold in CNS Therapeutics
The piperidine moiety is a cornerstone in the architecture of numerous centrally acting drugs, valued for its ability to confer favorable pharmacokinetic properties and to serve as a versatile scaffold for engaging a wide array of CNS targets.[1] Within this privileged structural class, 4-phenoxypiperidine derivatives have emerged as a particularly fruitful area of investigation, demonstrating significant potential in modulating key neurotransmitter systems implicated in a range of neurological and psychiatric disorders.
This document provides a comprehensive guide to the potential applications and experimental evaluation of 4-(2-Chloro-5-methylphenoxy)piperidine , a novel derivative within this class. While direct pharmacological data for this specific molecule is not yet extensively published, its structural features—a substituted phenoxy ring linked to a piperidine core—suggest a high probability of interaction with monoaminergic systems, such as serotonin and dopamine receptors, and/or neurotransmitter transporters.[2][3][4] The strategic placement of a chloro and a methyl group on the phenoxy ring is anticipated to critically influence its binding affinity, selectivity, and metabolic stability, making it a compelling candidate for CNS drug discovery programs.
These application notes are designed to provide researchers with a robust framework for the synthesis, characterization, and pharmacological profiling of 4-(2-Chloro-5-methylphenoxy)piperidine, thereby enabling a thorough exploration of its therapeutic potential.
Section 1: Synthesis of 4-(2-Chloro-5-methylphenoxy)piperidine
The synthesis of 4-(2-Chloro-5-methylphenoxy)piperidine can be achieved through several established methods for forming aryl ether linkages with piperidinols. A common and effective approach is the Mitsunobu reaction, which allows for the coupling of an alcohol and a phenol under mild conditions.
Protocol 1: Synthesis via Mitsunobu Reaction
This protocol describes the synthesis of 4-(2-Chloro-5-methylphenoxy)piperidine from N-Boc-4-hydroxypiperidine and 2-chloro-5-methylphenol, followed by deprotection of the Boc group.
Materials:
-
N-Boc-4-hydroxypiperidine
-
2-Chloro-5-methylphenol
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Coupling Reaction:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-4-hydroxypiperidine (1.0 eq) and 2-chloro-5-methylphenol (1.1 eq) in anhydrous THF.
-
Add triphenylphosphine (1.2 eq) to the solution and stir until fully dissolved.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add DIAD or DEAD (1.2 eq) dropwise to the cooled solution. The reaction is often exothermic and may be accompanied by a color change.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification of the Boc-protected Intermediate:
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash sequentially with 1M NaOH, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield N-Boc-4-(2-chloro-5-methylphenoxy)piperidine.
-
-
Boc Deprotection:
-
Dissolve the purified Boc-protected intermediate in dichloromethane.
-
Add an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane.
-
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in DCM and wash with a saturated sodium bicarbonate solution to neutralize the acid.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield 4-(2-Chloro-5-methylphenoxy)piperidine.
-
-
Characterization:
-
Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Section 2: In Vitro Pharmacological Profiling
A systematic in vitro evaluation is critical to identify the primary biological targets of 4-(2-Chloro-5-methylphenoxy)piperidine and to characterize its basic pharmacokinetic properties.
Primary Target Identification: Receptor and Transporter Binding Assays
Based on the pharmacology of structurally related phenoxypiperidines, the initial screening panel should focus on key CNS targets.[2][3][4]
Protocol 2: Radioligand Binding Assays
This protocol outlines a general procedure for competitive radioligand binding assays to determine the affinity of the test compound for a panel of CNS receptors and transporters.
Materials:
-
Cell membranes or tissue homogenates expressing the target receptor/transporter (e.g., from CHO or HEK293 cells, or rat brain tissue).
-
Radioligand specific for each target (e.g., [³H]-Citalopram for SERT, [³H]-Nisoxetine for NET, [³H]-WIN 35,428 for DAT, [³H]-Ketanserin for 5-HT₂A, [³H]-Spiperone for D₂).
-
Test compound: 4-(2-Chloro-5-methylphenoxy)piperidine.
-
Non-specific binding control (a high concentration of a known, non-labeled ligand for the target).
-
Assay buffer specific to each target.
-
96-well filter plates.
-
Scintillation cocktail and a microplate scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound in the appropriate assay buffer.
-
In a 96-well plate, add the cell membranes/homogenate, the radioligand at a concentration near its Kd, and either the test compound, buffer (for total binding), or the non-specific binding control.
-
Incubate the plate at the recommended temperature and for the specified duration for the particular target to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the filter plates using a cell harvester.
-
Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Quantify the radioactivity in each well using a microplate scintillation counter.
-
Calculate the percent inhibition of specific binding at each concentration of the test compound and determine the IC₅₀ value by non-linear regression analysis.
-
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
| Potential Primary Targets | Example Radioligand | Potential Therapeutic Relevance |
| Serotonin Transporter (SERT) | [³H]-Citalopram | Depression, Anxiety Disorders |
| Norepinephrine Transporter (NET) | [³H]-Nisoxetine | Depression, ADHD |
| Dopamine Transporter (DAT) | [³H]-WIN 35,428 | Depression, ADHD, Substance Abuse |
| Serotonin 5-HT2C Receptor | [³H]-Mesulergine | Obesity, Substance Use Disorders |
| Dopamine D₂ Receptor | [³H]-Spiperone | Schizophrenia, Parkinson's Disease |
| Dopamine D₄ Receptor | [³H]-Nemonapride | Schizophrenia, ADHD |
Early ADME Assessment
Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a compound is crucial for its development as a CNS drug.[5]
Protocol 3: In Vitro ADME Assays
-
Metabolic Stability: Incubate the test compound with liver microsomes (human and rat) and measure the rate of its disappearance over time using LC-MS/MS. This provides an estimate of hepatic clearance.
-
CYP450 Inhibition: Assess the potential of the compound to inhibit major cytochrome P450 enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) using commercially available kits. This is important for predicting drug-drug interactions.
-
Plasma Protein Binding: Determine the fraction of the compound bound to plasma proteins using methods like equilibrium dialysis or ultrafiltration. High plasma protein binding can limit the free concentration of the drug available to cross the blood-brain barrier.
-
Aqueous Solubility: Measure the solubility of the compound in a physiologically relevant buffer (e.g., phosphate-buffered saline at pH 7.4). Poor solubility can hinder absorption and formulation.
Blood-Brain Barrier Permeability
For a CNS drug to be effective, it must cross the blood-brain barrier (BBB).[6]
Protocol 4: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
The PAMPA-BBB assay is a high-throughput method to predict passive BBB permeability.
Materials:
-
PAMPA plate (a 96-well filter plate with a lipid-infused artificial membrane).
-
96-well acceptor plate.
-
Test compound and control compounds with known BBB permeability.
-
Phosphate-buffered saline (PBS), pH 7.4.
-
LC-MS/MS or UV-Vis spectrophotometer for quantification.
Procedure:
-
Prepare solutions of the test and control compounds in PBS.
-
Add the compound solutions to the donor wells of the PAMPA plate.
-
Fill the acceptor wells with fresh PBS.
-
Assemble the PAMPA "sandwich" by placing the filter plate on top of the acceptor plate.
-
Incubate at room temperature for a defined period (e.g., 4-18 hours).
-
After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells.
-
Calculate the permeability coefficient (Pe).
| PAMPA-BBB Permeability Classification | Permeability Coefficient (Pe) (10⁻⁶ cm/s) |
| High | > 4.0 |
| Medium | 2.0 - 4.0 |
| Low | < 2.0 |
Section 3: In Vivo Behavioral Pharmacology
Based on the in vitro profile, in vivo studies in animal models of CNS disorders can be designed to assess the therapeutic potential of 4-(2-Chloro-5-methylphenoxy)piperidine. If the compound shows affinity for SERT, NET, or serotonin/dopamine receptors, models of depression and anxiety are appropriate starting points.[1][7]
Protocol 5: Mouse Forced Swim Test (FST)
The FST is a widely used screen for potential antidepressant activity.[8]
Materials:
-
Male C57BL/6 mice.
-
Test compound, vehicle control, and positive control (e.g., imipramine).
-
A transparent cylindrical container (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25 °C) to a depth where the mouse cannot touch the bottom.
-
Video recording and analysis software.
Procedure:
-
Administer the test compound, vehicle, or positive control to the mice at a predetermined time before the test (e.g., 30-60 minutes intraperitoneally).
-
Gently place each mouse into the cylinder of water for a 6-minute session.
-
Record the entire session.
-
Score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water.
-
A significant reduction in immobility time compared to the vehicle-treated group suggests antidepressant-like activity.
Protocol 6: Rat Elevated Plus Maze (EPM)
The EPM is a standard test for assessing anxiety-like behavior.[4]
Materials:
-
Male Sprague-Dawley or Wistar rats.
-
Test compound, vehicle control, and positive control (e.g., diazepam).
-
An elevated, plus-shaped maze with two open arms and two enclosed arms.
-
Video tracking software.
Procedure:
-
Administer the test compound, vehicle, or positive control to the rats at a specified time before the test.
-
Place each rat individually in the center of the maze, facing an open arm.
-
Allow the rat to explore the maze for a 5-minute period.
-
Record and analyze the session using video tracking software.
-
Key parameters to measure include the time spent in the open arms, the number of entries into the open arms, and the total distance traveled.
-
An increase in the time spent and/or entries into the open arms, without a significant change in total activity, is indicative of an anxiolytic effect.
Conclusion
4-(2-Chloro-5-methylphenoxy)piperidine represents a promising, yet unexplored, chemical entity within the pharmacologically rich class of 4-phenoxypiperidines. The protocols and strategies outlined in these application notes provide a comprehensive and scientifically rigorous framework for its synthesis and systematic evaluation. By characterizing its in vitro target engagement, ADME properties, and in vivo behavioral effects, researchers can effectively elucidate the therapeutic potential of this compound and contribute to the ongoing discovery of novel treatments for CNS disorders.
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Rasayan J. Chem. (2020). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry, 13(1), 494-498. [Link]
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Helms, H. C., Abbott, N. J., Burek, M., Cecchelli, R., Couraud, P. O., Deli, M. A., ... & Brodin, B. (2016). In vitro models of the blood–brain barrier: an overview of commonly used brain endothelial cell culture models and their characterization. Journal of Cerebral Blood Flow & Metabolism, 36(5), 862–890. [Link]
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Domainex. (n.d.). CNS Drug Discovery | Physicochemical optimisation. Retrieved from [Link]
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Walf, A. A., & Frye, C. A. (2007). The use of the elevated plus maze as an assay of anxiety-related behavior in rodents. Nature Protocols, 2(2), 322–328. [Link]
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Shinozaki, Y., Tachikawa, M., & Terasaki, T. (2020). Prediction of Drug Permeability Using In Vitro Blood–Brain Barrier Models with Human Induced Pluripotent Stem Cell-Derived Brain Microvascular Endothelial Cells. Pharmaceutics, 12(12), 1198. [Link]
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Yankelevitch-Yahav, R., Franko, M., Huly, A., & Doron, R. (2015). The forced swim test as a model of depressive-like behavior. Journal of Visualized Experiments, (97), e52587. [Link]
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Haydar, S. N., Ghiron, C., Bettinetti, L., Bothmann, H., Comery, T. A., Duvey, G., ... & Lütjens, R. (2008). Discovery and optimization of substituted piperidines as potent, selective, CNS-penetrant alpha4beta2 nicotinic acetylcholine receptor potentiators. Bioorganic & Medicinal Chemistry Letters, 18(19), 5287–5291. [Link]
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Maze Engineers. (n.d.). Elevated Plus Maze. Retrieved from [Link]
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Ahmad, S., Ahmad, M., Khan, I., & Rauf, A. (2012). Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. Acta Poloniae Pharmaceutica, 69(5), 925–930. [Link]
-
Krishnan, V., & Nestler, E. J. (2011). Animal models of depression: molecular perspectives. Current Topics in Behavioral Neurosciences, 7, 121–147. [Link]
-
Greentech Bioscience. (n.d.). Animal Models of Anxiety & Depression. Retrieved from [Link]
- Harada, H., Kazami, J., & Watanuki, S. (2001). Synthetic method of 4,6- dichloro-5-(2-methoxyphenoxy). Bioorganic & Medicinal Chemistry, 9(11), 2955-2968.
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Anderson, D. R., Arnot, M. I., Berg, G., Brecht, K. M., Cerasoli, D. M., ... & Wall, M. G. (2021). Development of a CNS-permeable reactivator for nerve agent exposure: an iterative, multi-disciplinary approach. Scientific Reports, 11(1), 1–16. [Link]
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- 3. Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Norepinephrine transporter knockout-induced up-regulation of brain alpha2A/C-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Further structure-activity relationship studies of piperidine-based monoamine transporter inhibitors: effects of piperidine ring stereochemistry on potency. Identification of norepinephrine transporter selective ligands and broad-spectrum transporter inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. Frontiers | Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters [frontiersin.org]
Application Notes and Protocols for Nucleophilic Substitution Reactions of 4-(2-Chloro-5-methylphenoxy)piperidine
Introduction: The Strategic Importance of the 4-Aryloxypiperidine Scaffold in Modern Drug Discovery
The 4-aryloxypiperidine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically successful pharmaceuticals.[1] Its prevalence is a testament to its ability to confer favorable pharmacokinetic properties, including improved metabolic stability, modulated lipophilicity, and enhanced receptor-binding interactions.[2][3] The strategic functionalization of this scaffold is therefore of paramount importance in the generation of novel chemical entities with therapeutic potential.
This technical guide focuses on the nucleophilic substitution reactions of a key intermediate, 4-(2-Chloro-5-methylphenoxy)piperidine. The chloro-substituent on the phenoxy ring presents a versatile handle for the introduction of a diverse range of functionalities, thereby enabling the exploration of a broad chemical space in drug discovery programs. However, the aryl chloride is electronically neutral and not activated towards classical nucleophilic aromatic substitution (SNAr), necessitating the use of modern catalytic methods.
This document provides a comprehensive overview of the reactivity of 4-(2-Chloro-5-methylphenoxy)piperidine and detailed, field-proven protocols for its derivatization via palladium-catalyzed cross-coupling reactions. These methodologies are designed to be robust and adaptable, empowering researchers, scientists, and drug development professionals to efficiently synthesize libraries of novel compounds for biological evaluation.
Understanding the Reactivity of 4-(2-Chloro-5-methylphenoxy)piperidine
Classical nucleophilic aromatic substitution (SNAr) reactions typically require the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group.[4] These groups are necessary to stabilize the negatively charged Meisenheimer intermediate that forms upon nucleophilic attack. The substrate, 4-(2-Chloro-5-methylphenoxy)piperidine, lacks such activating groups. The phenoxy ether and the methyl group are both weakly electron-donating, which further deactivates the aryl chloride towards traditional SNAr.
Consequently, palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination and its analogues for C-S and C-O bond formation, are the methods of choice for the functionalization of this substrate.[2][5][6] These reactions proceed via a catalytic cycle involving a palladium(0) species and have revolutionized the synthesis of arylamines, aryl thioethers, and aryl ethers from unactivated aryl chlorides.[7][8]
The success of these transformations is highly dependent on the judicious selection of the palladium precursor, the supporting phosphine ligand, the base, and the solvent. Bulky, electron-rich phosphine ligands are crucial for promoting the oxidative addition of the palladium(0) catalyst to the inert C-Cl bond, which is often the rate-limiting step of the catalytic cycle.[3][4][5]
Section 1: Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen bonds.[5][9] For an unactivated and sterically moderately hindered substrate such as 4-(2-Chloro-5-methylphenoxy)piperidine, the choice of a highly active catalyst system is critical for achieving high yields and good functional group tolerance.
Recommended Catalyst System:
For the amination of this substrate, a combination of a palladium(0) precursor, such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), and a bulky, electron-rich biarylphosphine ligand, such as XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) or SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl), is recommended. These ligands have demonstrated broad utility and high reactivity for the coupling of aryl chlorides with a wide range of amines.[3][4][5] The use of a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is standard for these reactions.
Experimental Workflow for Buchwald-Hartwig Amination
Sources
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- 3. Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex [organic-chemistry.org]
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- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Application Notes and Protocols for Receptor Binding Assays with Piperidine Ligands
Introduction: The Significance of Piperidine Ligands and Receptor Binding Assays
The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates targeting a wide array of receptors, particularly within the central nervous system.[1][2] Its prevalence stems from its ability to confer favorable pharmacokinetic properties and to present functional groups in a well-defined three-dimensional orientation for optimal receptor interaction. Characterizing the binding affinity of novel piperidine-containing compounds to their intended receptor targets is a cornerstone of the drug discovery process, providing critical insights into potency, selectivity, and mechanism of action.[1][3]
Receptor binding assays are the gold standard for quantifying these interactions.[4][5] These assays measure the direct interaction between a ligand and a receptor, allowing for the determination of key parameters such as the equilibrium dissociation constant (Kd) for a labeled ligand and the inhibitory constant (Ki) for an unlabeled test compound.[3][6] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and detailed experimental protocols for conducting receptor binding assays with piperidine ligands. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating robust and reproducible data.
Foundational Principles: Crafting a Robust Binding Assay
A successful binding assay hinges on several key principles that ensure the data accurately reflects the molecular interaction of interest.[7] These include reaching equilibrium, minimizing non-specific binding, and ensuring that the concentration of the labeled ligand is not significantly depleted by binding to the receptor.[6][7]
Choosing the Right Assay Format
The selection of an appropriate assay format is the first critical decision. The choice depends on factors such as the availability of labeled ligands, throughput requirements, and the nature of the receptor preparation.
-
Radioligand Binding Assays: These are the most traditional and sensitive methods, utilizing a radioactively labeled ligand.[3][8] They can be performed in two main formats:
-
Filtration Assays: In this method, the receptor-ligand complexes are separated from the unbound radioligand by rapid filtration through a glass fiber filter.[9][10] This is a robust and widely used technique, particularly for membrane-bound receptors.[10][11]
-
Scintillation Proximity Assays (SPA): SPA is a homogeneous assay format where the receptor is immobilized on a scintillant-containing bead.[12][13][14] Only radioligand bound to the receptor is close enough to excite the scintillant, eliminating the need for a separation step and making it highly amenable to high-throughput screening.[9][13][15]
-
-
Fluorescence-Based Assays: These assays offer a non-radioactive alternative and are also well-suited for high-throughput applications.[16]
-
Fluorescence Polarization (FP): FP measures the change in the polarization of emitted light from a fluorescently labeled ligand upon binding to a larger receptor molecule.[17][18][19] This technique is ideal for soluble receptors and for studying the interaction between a small fluorescent ligand and a larger protein.[18]
-
The following diagram illustrates the decision-making process for selecting an appropriate assay format:
Caption: Step-by-step workflow for a radioligand filtration binding assay.
1.3. Detailed Protocol Steps
-
Receptor Preparation: Thaw the receptor membrane preparation on ice and homogenize briefly in ice-cold binding buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Assay Plate Setup (for a 96-well plate):
-
Total Binding (TB): Add binding buffer, radioligand (at a concentration near its Kd), and the receptor membrane preparation.
-
Non-Specific Binding (NSB): Add binding buffer, radioligand, a high concentration of a known unlabeled ligand (100-1000 fold excess over the radioligand Kd), and the receptor membrane preparation. [20][21] * Competitive Binding: Add binding buffer, radioligand, varying concentrations of the test piperidine compound, and the receptor membrane preparation.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to allow the binding to reach equilibrium. [22][23]This time should be determined empirically in preliminary experiments.
-
Filtration and Washing: Rapidly terminate the incubation by filtering the contents of each well through the pre-treated filter mat using a cell harvester or vacuum manifold. [9][10]Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand. [9]
-
Counting: Punch the filters into scintillation vials, add scintillation cocktail, and count the radioactivity in a liquid scintillation counter.
1.4. Data Analysis
-
Specific Binding: Calculate specific binding by subtracting the non-specific binding from the total binding (Specific Binding = TB - NSB). [24]* Saturation Binding (to determine Kd and Bmax): Perform the assay with increasing concentrations of the radioligand. [25][24]Plot the specific binding against the free radioligand concentration and fit the data to a one-site binding hyperbola using non-linear regression software.
-
Competitive Binding (to determine Ki): Plot the percentage of specific binding against the log concentration of the test piperidine compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant. [25]
Protocol 2: Scintillation Proximity Assay (SPA)
SPA is a homogeneous assay that is highly amenable to automation and high-throughput screening.
2.1. Materials and Reagents
| Reagent/Material | Specifications | Rationale |
| SPA Beads | e.g., Wheat Germ Agglutinin (WGA) coated beads for glycosylated receptors | The choice of bead depends on the method of receptor capture. WGA binds to sialic acid and N-acetylglucosamine residues on glycoproteins. |
| Binding Buffer | As per filtration assay, optimized for SPA | Buffer components should not interfere with bead-receptor interaction or cause quenching. |
| Receptor Source | Cell membranes or purified receptor | The receptor preparation must be compatible with immobilization on the SPA beads. |
| Radioligand | [3H]- or [125I]-labeled ligand | Tritiated ligands are often preferred for SPA due to the shorter pathlength of their beta particles, which reduces background from unbound ligand. |
| Unlabeled Ligands | Test piperidine compound and reference compound | For competitive binding and determination of non-specific binding. |
| Microplates | 96- or 384-well white, clear-bottom plates | White plates enhance the light output from the SPA beads. |
2.2. Detailed Protocol Steps
-
Receptor-Bead Coupling: Incubate the receptor preparation with the SPA beads to allow for immobilization. The optimal receptor-to-bead ratio needs to be determined empirically.
-
Assay Plate Setup:
-
Add the receptor-coupled SPA beads to each well.
-
Add the radioligand, and either buffer (for total binding), excess unlabeled ligand (for non-specific binding), or the test piperidine compound (for competitive binding).
-
-
Incubation: Incubate the plate at room temperature with gentle shaking to keep the beads in suspension. The incubation time should be sufficient to reach equilibrium.
-
Signal Detection: After incubation, allow the beads to settle to the bottom of the wells. Measure the light output using a microplate scintillation counter. [9]No separation step is required.
2.3. Data Analysis
The data analysis for SPA is analogous to the filtration assay, where the measured counts are used to calculate specific binding, Kd, and Ki.
Protocol 3: Fluorescence Polarization (FP) Assay
FP is a powerful non-radioactive method for studying ligand-receptor interactions in solution.
3.1. Materials and Reagents
| Reagent/Material | Specifications | Rationale |
| Fluorescently Labeled Ligand (Tracer) | A derivative of a known binder for the target receptor, conjugated to a fluorophore (e.g., fluorescein) | The tracer's binding affinity should be high, and the fluorophore should not interfere with binding. [19] |
| Receptor | Purified, soluble receptor | FP works best when there is a significant size difference between the free and bound tracer. [18]Membrane preparations can cause light scatter and are generally not suitable. |
| Binding Buffer | e.g., Phosphate-buffered saline (PBS) with 0.01% Tween-20 | The buffer should be optimized to maintain receptor stability and minimize non-specific binding of the tracer. [17] |
| Unlabeled Ligand | Test piperidine compound | For competitive binding experiments. |
| Microplates | Black, low-binding 96- or 384-well plates | Black plates minimize background fluorescence and light scatter. Low-binding surfaces prevent adsorption of the receptor and ligands. |
3.2. Detailed Protocol Steps
-
Assay Plate Setup:
-
Add a fixed concentration of the fluorescent tracer to all wells.
-
Add a fixed concentration of the receptor to all wells (except for a "tracer only" control).
-
Add varying concentrations of the test piperidine compound.
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium, protected from light. [17]
-
Measurement: Measure the fluorescence polarization in a microplate reader equipped with the appropriate excitation and emission filters and polarizers.
3.3. Data Analysis
-
The change in millipolarization (mP) units is plotted against the concentration of the test compound.
-
The data is fitted to a competitive binding model to determine the IC50, from which the Ki can be calculated.
Trustworthiness and Self-Validation: Ensuring Data Integrity
To ensure the trustworthiness of your results, it is crucial to incorporate self-validating controls and to be aware of potential artifacts.
-
Linearity of Receptor Concentration: The specific binding should be linear with respect to the receptor concentration over the range used in the assay.
-
Time to Equilibrium: Ensure that the incubation time is sufficient for the binding to reach a steady state. This can be tested by measuring binding at multiple time points.
-
Solvent Effects: If the piperidine ligands are dissolved in a solvent like DMSO, ensure that the final concentration of the solvent in the assay does not affect receptor binding. [9]* Ligand Depletion: As a rule of thumb, the total amount of specifically bound ligand should be less than 10% of the total ligand added to the assay to avoid ligand depletion, which can lead to an underestimation of the true affinity. [6]
Conclusion
The successful characterization of piperidine ligands requires a thoughtful approach to the design and execution of receptor binding assays. By understanding the underlying principles of different assay formats and by carefully optimizing experimental conditions, researchers can generate high-quality, reproducible data that is essential for advancing drug discovery programs. The protocols and guidelines presented in this application note provide a solid foundation for achieving this goal.
References
- Techniques for measuring receptor binding. (n.d.). Slideshare.
- SPA Ligand Binding Assays. (n.d.). Revvity.
- Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. (n.d.). PubMed Central.
- Radiometric Ligand-Binding Assays. (n.d.). Revvity.
- Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. (n.d.). nanomicronspheres.
- Receptor Binding Assay (RBA): Principles and Introduction to Radioactivity. (2017, March 30). YouTube.
- Receptor Binding Assays for HTS and Drug Discovery. (2012, May 1). NCBI.
- Receptor-Ligand Binding Assays. (n.d.). Labome.
- Filter Plate Ligand Binding Assays. (n.d.). Revvity.
- Application Note: Measuring the Receptor Binding Affinity of 3-(2-Cyclohexylethyl)piperidine. (n.d.). Benchchem.
- Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. (2016, February 14). Biophysics Reports.
- A Guide to Simple and Informative Binding Assays. (2017, October 13). Molecular Biology of the Cell (MBoC).
- Receptor Binding Assays. (n.d.). Multiwell Plates.
- Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. (n.d.). Brieflands.
- Saturation Binding Assay Guidelines: Kd & Ki Determination. (n.d.). Studylib.
- Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. (n.d.). PubMed Central.
- GPCR-radioligand binding assays. (n.d.). PubMed.
- Establishing and optimizing a fluorescence polarization assay. (n.d.). Molecular Devices.
- Flowchart of the protocol for the MS binding assay. (n.d.). ResearchGate.
- Fluorescence Polarization Detection. (n.d.). BMG LABTECH.
- Scintillation proximity assay. What it is, how it works and what it is used for. (2024, March 13). YouTube.
- GPCR Membrane Ligand Binding Assay Development. (n.d.). Multispan, Inc.
- Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates. (n.d.). PubMed Central.
- Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer: Disrupting Homologous Recombination Repair and Activating Antitumor Immunity. (n.d.). ACS Publications.
- Optimization of SPA receptor binding assays. (n.d.). Revvity.
- Scintillation proximity assay (SPA) as a new approach to determine a ligand's kinetic profile. A case in point for the adenosine A1 receptor. (n.d.). NIH.
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- 6. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. Receptor-Ligand Binding Assays [labome.com]
- 9. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 15. m.youtube.com [m.youtube.com]
- 16. Techniques for measuring receptor binding – Its uses.pptx [slideshare.net]
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- 19. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Technical Support Center: Troubleshooting Side Product Formation in Piperidine Synthesis
Welcome to the technical support center for piperidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side product formations encountered during the synthesis of piperidine and its derivatives. Drawing upon established chemical principles and field-proven insights, this resource provides in-depth troubleshooting strategies and preventative measures to ensure the integrity and purity of your target compounds.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during your experiments, providing explanations for the underlying causes and actionable solutions.
Synthesis via Catalytic Hydrogenation of Pyridine
The catalytic hydrogenation of pyridine is a cornerstone for piperidine synthesis, but its success hinges on precise control of reaction parameters to avoid a spectrum of potential side products.[1]
Question 1: My reaction to reduce pyridine to piperidine is incomplete, and I'm observing significant amounts of unreacted starting material and partially hydrogenated intermediates. What's going wrong?
Answer: Incomplete conversion during the catalytic hydrogenation of pyridine is a frequent challenge, often stemming from several factors related to catalyst activity and reaction conditions. The aromaticity of the pyridine ring makes it relatively stable and can require specific conditions to achieve full reduction.[2]
-
Common Side Products:
-
Root Causes & Troubleshooting:
-
Catalyst Poisoning: Impurities in the pyridine starting material, such as sulfur or phosphorus compounds, can deactivate the catalyst.[2]
-
Solution: Ensure the purity of your pyridine substrate through distillation or other purification methods before use.
-
-
Catalyst Inhibition: The basic nitrogen atom of pyridine can coordinate to the metal center of the catalyst, inhibiting its activity.[2]
-
Solution: The addition of acidic additives like acetic acid or hydrochloric acid can protonate the pyridine nitrogen, reducing its inhibitory effect and enhancing reactivity.[2]
-
-
Insufficient Reaction Conditions: Low hydrogen pressure or temperature may not provide enough energy to overcome the activation barrier for complete reduction.[2]
-
Question 2: I'm observing ring-opened byproducts like amylamine in my reaction mixture. How can I prevent this?
Answer: Ring-opening is a known side reaction in the catalytic hydrogenation of pyridine, particularly with certain catalysts and the presence of water.[2][4]
-
Common Side Product:
-
Amylamine[4]
-
-
Root Causes & Troubleshooting:
-
Catalyst Choice: Some catalysts, especially certain rhodium complexes, are more prone to promoting ring scission.[2]
-
Solution: Switching to a different catalyst, such as Platinum oxide (PtO₂), can often suppress the formation of ring-opened products.[4]
-
-
Presence of Water: Water in the reaction medium can facilitate the hydrolytic opening of the pyridine ring under hydrogenation conditions.[2]
-
Solution: Employ anhydrous solvents and ensure all glassware and reagents are thoroughly dried before use.[2]
-
-
Synthesis via Reductive Amination
Reductive amination is a versatile method for synthesizing substituted piperidines, but it is not without its potential for side product formation.[5]
Question 3: During the synthesis of a piperidine derivative using reductive amination of glutaraldehyde with a primary amine, I've isolated an unexpected hydroxylated side product. What is it and how can I avoid it?
Answer: The reductive amination of glutaraldehyde is generally a high-yielding reaction.[4] However, the use of primary amines can sometimes lead to the formation of a 5-hydroxy-pentanyl derivative as a side product, especially with substrates like proline.[4]
-
Common Side Product:
-
5-hydroxy-pentanyl derivative[4]
-
-
Mechanism & Prevention: This side product arises from the incomplete cyclization and reduction of the intermediate formed between the primary amine and one of the aldehyde groups of glutaraldehyde. To favor the desired cyclization and formation of the piperidine ring, it is crucial to carefully control the reaction conditions.
-
Solution:
-
Choice of Reducing Agent: Use a reducing agent that is selective for the iminium ion over the aldehyde, such as sodium triacetoxyborohydride (NaBH(OAc)₃).
-
Reaction Temperature: Lowering the reaction temperature can sometimes favor the desired cyclization over competing side reactions.[2]
-
pH Control: Maintaining a slightly acidic pH (around 5-6) is often optimal for iminium ion formation and subsequent reduction.
-
-
Synthesis via Hofmann-Löffler-Freytag Reaction
The Hofmann-Löffler-Freytag reaction is a powerful method for synthesizing pyrrolidines and piperidines through a radical-mediated cyclization.[6] However, the regioselectivity of the hydrogen atom transfer can be a challenge.
Question 4: In my attempt to synthesize a piperidine using the Hofmann-Löffler-Freytag reaction, I'm obtaining a significant amount of the isomeric pyrrolidine. How can I improve the selectivity for the six-membered ring?
Answer: The formation of isomeric pyrrolidines is the most common side product in the Hofmann-Löffler-Freytag reaction when piperidine synthesis is the goal.[4] This is due to a competing 1,5-hydrogen atom transfer leading to a five-membered ring.[4]
-
Common Side Product:
-
Isomeric pyrrolidine derivative[4]
-
-
Controlling Factors & Optimization: The ratio of piperidine to pyrrolidine is highly dependent on the structure of the starting N-haloamine.[4]
-
Substrate Design: The substitution pattern on the alkyl chain can influence the regioselectivity of the hydrogen abstraction. Strategically placing substituents can sterically hinder the 1,5-hydrogen abstraction, thereby favoring the 1,6-hydrogen transfer required for piperidine formation.
-
Reaction Conditions: While the substrate structure is the primary determinant, careful optimization of the acid catalyst and reaction temperature may offer some degree of control over the product distribution.
-
Troubleshooting Guides by Synthetic Method
Catalytic Hydrogenation of Pyridines
The reduction of pyridines is a common yet challenging route to piperidines due to the aromaticity of the pyridine ring and potential for catalyst deactivation.[2]
| Common Issue | Potential Root Cause(s) | Recommended Solutions & Preventative Measures |
| Low or No Conversion | 1. Catalyst Poisoning: Impurities (e.g., sulfur compounds) in the starting material.[2]2. Catalyst Inhibition: The basic nitrogen of pyridine inhibits catalyst activity.[2]3. Insufficient Reaction Conditions: Low temperature or pressure.[2] | 1. Purify Pyridine Precursor: Ensure the starting material is free of catalyst poisons.[2]2. Use Acidic Additives: Additives like HCl or acetic acid can protonate the nitrogen, reducing its coordinating ability.[2]3. Optimize Catalyst and Conditions: Rhodium (Rh/C) or Platinum-based (PtO₂, Pt/C) catalysts are often more effective than Palladium.[2] Increase hydrogen pressure (30-80 bar) and temperature (60-80 °C).[2] |
| Formation of Byproducts | 1. Partially Hydrogenated Intermediates: Insufficient reaction time or mild conditions can lead to tetrahydropyridines or dihydropyridines.[2][4]2. Ring-Opening: Certain catalysts and the presence of water can promote the opening of the pyridine ring.[2]3. Over-reduction: Harsh conditions can reduce other functional groups (e.g., a phenyl ring).[2] | 1. Increase Reaction Time/Severity: Prolong the reaction or increase temperature and pressure to drive the reaction to completion.[2]2. Control Water Content: Use anhydrous conditions if ring-opening is observed.[2]3. Catalyst Selection: Choose a catalyst with higher chemoselectivity to avoid over-reduction.[2] |
| Low Diastereoselectivity | Reaction conditions may not favor the formation of a specific stereoisomer. | Increasing hydrogen pressure can sometimes favor the formation of the cis isomer. For example, increasing pressure from 30 to 80 bar has been shown to improve diastereoselectivity in certain cases.[2] |
General FAQs
Question 5: My purified piperidine has developed a white solid upon storage. What is this and how can I prevent it?
Answer: Piperidine is a basic compound and readily reacts with acidic gases in the atmosphere. The white solid is most likely piperidine carbonate, formed from the reaction of piperidine with atmospheric carbon dioxide.[4] If the sample has been exposed to other acidic vapors, such as hydrochloric acid, it could also form the corresponding salt.
-
Prevention:
-
Store piperidine in a well-sealed container to minimize exposure to air.
-
For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon).[2]
-
Question 6: Why is it difficult to separate piperidine from a pyridine impurity by distillation?
Answer: Piperidine and pyridine form a constant boiling azeotropic mixture, which makes complete separation by simple fractional distillation challenging.[2] This azeotrope consists of approximately 92% piperidine and 8% pyridine by weight and boils at about 106.1°C under atmospheric pressure.[2]
-
Separation Strategies:
-
Azeotropic Distillation: Distillation with water can sometimes help to break the azeotrope.[2]
-
Selective Salt Formation: A more effective method is to exploit the difference in basicity. Piperidine will react with CO₂ to form a solid carbonate salt, while the less basic pyridine will not. The solid piperidine carbonate can then be separated by filtration.[2]
-
Experimental Workflow & Diagrams
Workflow for Troubleshooting Incomplete Pyridine Hydrogenation
Caption: Competing pathways in the Hofmann-Löffler-Freytag reaction.
References
- Technical Support Center: Side-Product Formation in Piperidine Synthesis - Benchchem.
- Technical Support Center: Overcoming Challenges in Piperidine Synthesis - Benchchem.
- Technical Support Center: Managing Impurities in Piperidine Synthesis - Benchchem.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
- Piperidine Synthesis. - DTIC.
- Hofmann-Löffler-Freytag Reaction - Ambeed.com.
- Application Notes and Protocols for the Purification of Piperidine Reaction Products - Benchchem.
- Synthesis of piperidines and pyridine from furfural over a surface single-atom alloy Ru1CoNP catalyst - PMC - NIH.
- ChemInform Abstract: Synthesis of Piperidine Derivatives by Reduction of Pyridinium Salts.
- Application Notes & Protocols: Purification Techniques for Piperidine Derivatives - Benchchem.
- Piperidine synthesis - Organic Chemistry Portal.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central.
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hofmann-Löffler-Freytag Reaction | Ambeed [ambeed.com]
Technical Support Center: Purification of Piperidine Synthesis Reactions
Welcome to the Technical Support Center for piperidine synthesis and purification. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common issues encountered during the synthesis and purification of piperidine and its derivatives. Here, we provide practical, in-depth solutions grounded in chemical principles to help you achieve high purity in your final products.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and problems faced during piperidine purification.
Q1: My final piperidine product has a yellow or brown tint. What causes this and how can I fix it?
A: Discoloration is a frequent issue and is almost always caused by air oxidation of the piperidine ring, which forms colored impurities.[1] While minor discoloration may not affect subsequent reactions, it indicates impurity.
-
Causality: The lone pair of electrons on the nitrogen atom in piperidine makes it susceptible to oxidation, especially when heated in the presence of air. This can form various oxidation products, including N-oxides and other complex colored species.
-
Solution: The most reliable method for removing these colored impurities is a careful distillation , preferably under an inert atmosphere (e.g., Nitrogen or Argon).[1]
-
Preventative Measures: To prevent re-oxidation, store the purified, colorless piperidine under an inert atmosphere, protected from light, and in a refrigerator or cold room.[1]
Q2: I see a significant amount of unreacted pyridine in my crude product analysis (GC-MS/NMR). Why is my distillation not removing it?
A: This is a classic purification challenge in piperidine synthesis. Piperidine and pyridine form a minimum-boiling azeotrope , a mixture that boils at a constant temperature and has a constant composition.[1][2]
-
Causality: The piperidine-pyridine azeotrope consists of approximately 92% piperidine and 8% pyridine by weight and boils at about 106.1°C, which is very close to the boiling point of pure piperidine (106°C).[1][2] Simple fractional distillation cannot separate components of an azeotrope.
-
Solutions:
-
Azeotropic Distillation with Water: Adding water can break the original azeotrope and form a new, lower-boiling azeotrope with piperidine, allowing it to be distilled away from the higher-boiling pyridine.[2]
-
Chemical Separation (Recommended): A more robust method is to exploit the basicity difference between piperidine and pyridine through salt formation. This is detailed in the Troubleshooting Guide (Section 2, Issue 1).
-
Q3: My piperidine sample is wet after an aqueous workup. What is the best way to dry it before distillation?
A: Water is a common impurity that must be removed as it can interfere with distillation and downstream reactions.
-
Causality: Piperidine is miscible with water and forms its own azeotrope (boiling point ~93°C, containing ~65% piperidine), which can make simple drying with agents like MgSO₄ or Na₂SO₄ inefficient.
-
Solution: The standard and most effective method is to use a strong base as a drying agent. Add solid potassium hydroxide (KOH) pellets to the wet piperidine and allow the mixture to stand for several hours (or overnight) before decanting or filtering the dried piperidine for distillation.[1][3] KOH not only binds water but also does not react with the piperidine.
Q4: I observe a white solid precipitating from my piperidine during storage. What is it?
A: This is typically due to the reaction of basic piperidine with acidic gases in the atmosphere.
-
Causality: Piperidine readily reacts with atmospheric carbon dioxide (CO₂) to form solid piperidine carbonate .[1] If stored near other acidic reagents (e.g., HCl, trifluoroacetic acid), it can also form the corresponding ammonium salt (e.g., piperidine hydrochloride).[1]
-
Solution: If the product is the carbonate, it can be reversed by adding a strong base to liberate the free piperidine, followed by extraction and distillation.[1]
-
Preventative Measures: Always store purified piperidine in a tightly sealed container under an inert atmosphere (N₂ or Ar) to prevent contact with atmospheric gases.[1]
Section 2: Troubleshooting Guide for Impurity Removal
This guide provides in-depth strategies for specific, challenging purification scenarios.
Issue 1: Residual Pyridine from Incomplete Catalytic Hydrogenation
Catalytic hydrogenation of pyridine is the most common route to piperidine.[4] Incomplete conversion is a frequent source of pyridine impurity.
-
Root Causes of Incomplete Reaction:
-
Catalyst Poisoning: Sulfur compounds, or other coordination inhibitors in the starting pyridine can deactivate the catalyst (e.g., Ni, Pd, Rh).[5]
-
Insufficient Hydrogen: Low H₂ pressure or poor agitation can lead to a hydrogen-starved reaction.
-
Reaction Conditions: Temperature and time may be insufficient for full conversion.
-
-
Purification Strategy: Chemical Separation via Salt Formation
This strategy exploits the significant difference in basicity between piperidine (pKa of conjugate acid ≈ 11.2) and the much less basic pyridine (pKa ≈ 5.2).
Caption: Workflow for separating piperidine from pyridine via carbonate salt precipitation.
-
Dissolution: Dissolve the crude mixture of piperidine and pyridine in a suitable organic solvent like diethyl ether.
-
Salt Formation: Bubble carbon dioxide (CO₂) gas through the solution. The highly basic piperidine will react to form piperidine carbonate, which is insoluble in ether and precipitates as a white solid. Pyridine, being much less basic, will not react and remains dissolved.[1]
-
Filtration: Collect the solid piperidine carbonate by vacuum filtration and wash the filter cake with a small amount of cold diethyl ether to remove residual pyridine.
-
Liberation of Free Base: Suspend the filtered solid in water. While stirring, add a strong aqueous base (e.g., 20% NaOH solution) until the solution is strongly basic (pH > 12). This will convert the piperidine carbonate back to free piperidine.[1]
-
Extraction & Final Purification: Extract the liberated piperidine into an organic solvent (e.g., diethyl ether or dichloromethane). Dry the organic layer over solid KOH pellets, filter, and perform a final distillation to obtain pure, pyridine-free piperidine.[1]
-
Issue 2: Removal of Water and High-Boiling Impurities
After an aqueous workup or if the reaction generates water, both water and non-volatile impurities (e.g., catalyst residues, polymeric byproducts) must be removed.
-
Purification Strategy: Drying Followed by Fractional Distillation
This is the most common final purification step for liquid piperidine. For thermally sensitive derivatives, vacuum distillation is critical to avoid decomposition.
Compound Boiling Point (°C at 1 atm) Density (g/mL) pKa (Conjugate Acid) Notes Piperidine 106 0.862 ~11.2 The desired product.[6] Pyridine 115.3 0.982 ~5.2 Common starting material impurity.[2] Water 100 1.000 N/A Forms azeotropes with piperidine and pyridine. -
Pre-drying: Place the crude or wet piperidine in a round-bottom flask. Add solid potassium hydroxide (KOH) pellets (approx. 10-20% w/v) and swirl. Allow the mixture to stand for at least 4 hours, or preferably overnight.[1]
-
Distillation Setup: Assemble a standard fractional distillation apparatus. Ensure all glassware is completely dry to prevent re-introduction of water. For high-purity requirements, conduct the distillation under an inert atmosphere (N₂ or Ar).
-
Distillation: Carefully decant or filter the piperidine away from the KOH sludge into the distillation flask. Add fresh boiling chips.
-
Fraction Collection: Heat the flask gently.
-
Discard any initial low-boiling fraction (forerun), which may contain residual water azeotropes.
-
Collect the main fraction boiling at a constant temperature (105-106°C at atmospheric pressure).[1]
-
Stop the distillation before the flask goes to dryness to avoid concentrating potentially unstable or explosive residues.
-
-
Storage: Transfer the purified, colorless liquid to a clean, dry, amber glass bottle and store under an inert atmosphere.
-
Issue 3: Removal of Neutral or Acidic Organic Byproducts
Some synthetic routes may produce non-basic organic impurities.
-
Purification Strategy: Acid-Base Extraction
This technique leverages the basicity of the piperidine nitrogen to move it between an organic and an aqueous phase, leaving neutral or acidic impurities behind.
Caption: Logic for separating basic piperidine from neutral impurities using acid-base extraction.
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid (e.g., 1M HCl). The basic piperidine will be protonated to form a water-soluble salt (piperidinium chloride) and move into the aqueous layer. Neutral or acidic impurities will remain in the organic layer.[3]
-
Separation: Separate the layers. Discard the organic layer containing the impurities.
-
Basification: Return the aqueous layer to the separatory funnel. Slowly add a strong base (e.g., 5M NaOH) until the solution is strongly basic (check with pH paper). This deprotonates the piperidinium salt, regenerating the water-insoluble free piperidine.
-
Re-extraction: Extract the liberated piperidine back into a fresh portion of organic solvent.
-
Final Processing: Wash the organic layer with brine, dry it over solid KOH, and purify by distillation as previously described.
-
References
-
U.S. Army Chemical Research, Development and Engineering Center. (1992). Piperidine Synthesis. Defense Technical Information Center. [Link]
- Stasse, H. L. (1944). U.S. Patent No. 2,363,157.
-
Khmil, V. D., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(21), 6448. [Link]
-
Craig, L. E., et al. (1950). A New Synthesis of Piperidine. Canadian Journal of Research, 28b(5), 253-259. [Link]
-
Ataman Kimya. Piperidine. Ataman Kimya. [Link]
-
Sciencemadness.org. (2018). Piperidine from the hydrolysis of piperine. Sciencemadness Discussion Board. [Link]
-
National Center for Biotechnology Information. (n.d.). Piperidine. PubChem Compound Database. [Link]
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- 4. apps.dtic.mil [apps.dtic.mil]
- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting poor stereoselectivity in piperidine ring formation
The piperidine scaffold is a cornerstone in modern medicinal chemistry, appearing in a vast array of pharmaceuticals.[1][2] Achieving precise control over the stereochemistry during the formation of this six-membered heterocycle is often a critical challenge that can significantly impact the biological activity and pharmacological properties of the final compound. This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth troubleshooting strategies and answers to frequently asked questions regarding poor stereoselectivity in piperidine ring formation.
Troubleshooting Guide: Addressing Poor Stereoselectivity
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.
Question 1: My diastereomeric ratio is consistently near 1:1. How can I improve it?
A low diastereomeric ratio (dr) suggests that the energy difference between the transition states leading to the two diastereomers is minimal. Several factors could be at play, from reaction conditions to the inherent conformational preferences of your substrates and intermediates.
Potential Causes & Solutions:
-
Thermodynamic vs. Kinetic Control: Your reaction may be operating under thermodynamic control, leading to the most stable product mixture, which could be a 1:1 ratio. Conversely, to achieve high diastereoselectivity, you often need to be under kinetic control, where the product ratio is determined by the relative rates of formation.
-
Actionable Step: Lowering the reaction temperature can often favor the kinetic product by increasing the energy difference between the diastereomeric transition states.[3] Experiment with a temperature gradient to find the optimal balance between reaction rate and selectivity.
-
-
Conformational Control & A1,3 Strain: The conformation of the transition state is paramount for stereoselectivity. For 2-substituted piperidines with an N-acyl or N-aryl group, a phenomenon known as pseudo-allylic or A1,3 strain can force the 2-substituent into an axial position to minimize steric interactions.[4] This conformational locking can be exploited to direct the approach of incoming reagents.
-
Actionable Step: Analyze the N-substituent on your piperidine precursor. A bulky N-acyl group (e.g., pivaloyl) can enhance A1,3 strain and improve facial selectivity.[4][5] If your N-substituent is small (e.g., N-methyl), consider replacing it with a more sterically demanding group to better control the ring's conformation.
-
-
Solvent Effects: The solvent can influence the stability of the transition states and, consequently, the diastereoselectivity.[6]
-
Actionable Step: Screen a range of solvents with varying polarities. For instance, in some intramolecular Michael addition reactions for piperidine synthesis, switching from a polar aprotic solvent to a non-polar one can dramatically alter the diastereomeric ratio.
-
Below is a logical workflow for troubleshooting poor diastereoselectivity:
Caption: Troubleshooting workflow for low diastereoselectivity.
Question 2: I'm observing low enantioselectivity in my catalytic asymmetric reaction. What are the likely causes?
Low enantiomeric excess (ee) in a catalytic reaction points to issues with the chiral catalyst's ability to effectively discriminate between the two enantiotopic faces of the substrate.
Potential Causes & Solutions:
-
Suboptimal Catalyst/Ligand Combination: The choice of the chiral ligand and metal precursor is the most critical factor in asymmetric catalysis.[7]
-
Actionable Step: A thorough screening of different chiral ligands is essential. For instance, in the asymmetric hydrogenation of pyridinium ylides, iridium catalysts with BINAP-type ligands have shown promise.[8] For C-H functionalization reactions, dirhodium catalysts with chiral carboxylate ligands are often employed, and their stereoselectivity can be highly dependent on the specific ligand structure.[9]
-
-
Catalyst Activation and Deactivation: The active catalytic species may not be forming efficiently, or it may be deactivating over the course of the reaction.
-
Actionable Step: Review the catalyst activation procedure. Some catalysts require an activator or pre-catalyst formation step.[8] Ensure that all reagents and solvents are anhydrous and degassed, as water and oxygen can poison many catalysts.
-
-
Reaction Temperature and Concentration: As with diastereoselectivity, temperature can significantly impact enantioselectivity.[3] Substrate concentration can also play a role, particularly if catalyst aggregation or bimolecular side reactions are occurring.
-
Actionable Step: Generally, lower temperatures favor higher enantioselectivity.[3] Perform a temperature and concentration optimization study to find the ideal conditions.
-
-
Solvent Choice: The solvent can influence the conformation of the catalyst-substrate complex and the transition state.[3]
-
Actionable Step: Screen a variety of solvents. A non-polar solvent like toluene might be optimal for one catalyst system, while a more polar solvent could be better for another.
-
Experimental Protocol: Catalyst and Ligand Screening
-
Setup: In an array of inert atmosphere reaction vials, add the substrate and solvent.
-
Catalyst/Ligand Preparation: In separate vials, prepare stock solutions of different chiral ligands and the metal precursor.
-
Reaction Initiation: Add the metal precursor and a specific ligand to each reaction vial.
-
Execution: Run the reactions under identical conditions (temperature, concentration, time).
-
Analysis: Quench the reactions and analyze the enantiomeric excess of the product in each vial using chiral HPLC or GC.
-
Optimization: Select the most promising catalyst/ligand combinations for further optimization of other reaction parameters.
The following table summarizes the effect of different chiral dirhodium catalysts on the C2-functionalization of N-Boc-piperidine, illustrating the importance of catalyst screening.[9]
| Catalyst | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |
| Rh₂(S-DOSP)₄ | 1:1 | - |
| Rh₂(S-2-Cl-5-BrTPCP)₄ | 5.3:1 | 83% |
| Rh₂(R-TCPTAD)₄ | 11:1 | 93% |
| Rh₂(R-TPPTTL)₄ | 27:1 | 69% |
| Data adapted from Huw M. L. Davies, et al.[9] |
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for achieving stereoselective piperidine synthesis?
There are three main approaches:
-
Chiral Pool Synthesis: Utilizing readily available chiral starting materials, such as amino acids, to construct the piperidine ring.[7]
-
Chiral Auxiliaries: Temporarily attaching a chiral group to the substrate to direct the stereochemical outcome of a reaction, which is later removed.[7]
-
Asymmetric Catalysis: Using a small amount of a chiral catalyst to generate a large amount of enantiomerically enriched product. This is often the most efficient and atom-economical approach.[7][10][11]
Q2: How does the N-substituent influence the stereochemical outcome?
The N-substituent has a profound impact on the conformation of the piperidine ring and its transition states.[4]
-
Steric Bulk: Large N-substituents can favor an equatorial position, influencing the facial bias of the ring.
-
Electronic Effects: N-acyl and N-aryl groups can induce A1,3 strain, leading to an axial preference for adjacent substituents, which can be a powerful tool for stereocontrol.[4] The planarity of the nitrogen in these cases alters the geometry of the ring and its reactivity.[4]
The interplay between steric and electronic effects of the N-substituent is a key consideration in designing a stereoselective synthesis.
Caption: Influence of N-substituent on piperidine conformation and stereoselectivity.
Q3: What if I've optimized my reaction and still have the wrong diastereomer as the major product?
If you have thermodynamically controlled conditions that favor the undesired diastereomer, you may need to consider post-synthesis modification. One emerging technique is photocatalytic epimerization . This method uses a photocatalyst and a hydrogen atom transfer (HAT) reagent to selectively invert a stereocenter, converting the more easily accessible kinetic product into the more stable thermodynamic product.[12] This can be a powerful strategy to access the desired stereoisomer when direct synthesis is challenging.
References
-
Antenucci, A., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6548. [Link]
-
Wang, G., et al. (2015). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. Organic & Biomolecular Chemistry, 13(10), 2925-2930. [Link]
-
Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(11), 1614-1623. [Link]
-
Liao, K., et al. (2016). Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Chemistry – A European Journal, 22(12), 4236-4241. [Link]
-
Li, W., et al. (2008). Catalytic Asymmetric Hydrogenation of N-Iminopyridinium Ylides: Expedient Approach to Enantioenriched Substituted Piperidine Derivatives. Journal of the American Chemical Society, 130(41), 13836-13838. [Link]
-
Salaris, M., et al. (2021). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. Scientific Reports, 11(1), 1-15. [Link]
-
Zhu, Z., et al. (2022). Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. ACS Omega, 7(10), 8493-8501. [Link]
-
Romero, M., et al. (2019). Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data. Journal of Molecular Structure, 1180, 616-625. [Link]
-
García-Muñoz, J. E., et al. (2022). Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. Organometallics, 41(10), 1226-1234. [Link]
-
Akai, S., et al. (2021). Reactivity and Stereoselectivity in the Inverse-Electron-Demand Diels–Alder Reaction of 1-Aza-1,3-Butadiene. Molecules, 26(21), 6543. [Link]
-
Wang, H., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14386-14393. [Link]
-
Neff, R. K., et al. (2020). General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer. Journal of the American Chemical Society, 142(37), 15689-15695. [Link]
-
Organic Chemistry Portal. Piperidine synthesis. [Link]
-
Ashton, K. M., & Douglas, C. J. (2016). A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. Angewandte Chemie International Edition, 55(3), 1159-1163. [Link]
-
Chem LibreTexts. (2023). Selectivity Issues in the Diels-Alder Reaction. [Link]
-
Wang, H., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14386-14393. [Link]
- Fang, H., et al. (2010). Stereoselective synthesis of piperidine derivatives.
-
Zhang, Y., et al. (2020). Unusual regio- and stereo-selectivity in Diels–Alder reactions between bulky N-phenylmaleimides and anthracene derivatives. Organic & Biomolecular Chemistry, 18(40), 8086-8092. [Link]
-
Zultanski, S. L., et al. (2018). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry, 83(17), 10188-10200. [Link]
-
Bailey, P. D., et al. (2000). Asymmetric routes to substituted piperidines. Chemical Communications, (1), 1-8. [Link]
-
Zhang, Y., & Wulff, W. D. (2011). Catalytic asymmetric synthesis of trisubstituted aziridines. Tetrahedron, 67(20), 3501-3512. [Link]
-
Chemistry Steps. (2023). Diels Alder Reaction in Organic Synthesis Practice Problems. [Link]
-
Rowles, H. T., et al. (2022). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. The Journal of Organic Chemistry, 87(17), 11467-11475. [Link]
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Storage and stability issues of 4-(2-Chloro-5-methylphenoxy)piperidine
Technical Support Center: 4-(2-Chloro-5-methylphenoxy)piperidine
Introduction: A Guide to Ensuring Experimental Success
Welcome to the dedicated technical support guide for 4-(2-Chloro-5-methylphenoxy)piperidine. As a key intermediate in pharmaceutical research and development, the stability and purity of this compound are paramount to achieving reproducible and reliable experimental outcomes. This guide is structured to provide researchers, like yourself, with direct, actionable answers to common challenges related to its storage, handling, and stability. My goal is to move beyond simple instructions and provide a deeper understanding of the material's chemical nature, empowering you to proactively safeguard your research.
Section 1: Frequently Asked Questions (FAQs) - At a Glance
This section addresses the most immediate questions regarding the handling and storage of 4-(2-Chloro-5-methylphenoxy)piperidine.
Q1: What are the ideal long-term storage conditions for 4-(2-Chloro-5-methylphenoxy)piperidine?
A1: Based on the general stability of substituted piperidines and phenoxy ethers, optimal long-term storage is critical to prevent degradation. The compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and kept in a cool, dark, and dry environment. Many piperidine series compounds are best stored at refrigerated temperatures, typically between 2°C and 8°C.[1] Exposure to light, moisture, and atmospheric oxygen should be minimized.[1][2]
| Parameter | Recommendation | Rationale |
| Temperature | 2°C – 8°C | Slows down potential degradation reactions (e.g., oxidation, hydrolysis).[1] |
| Atmosphere | Inert Gas (Argon/Nitrogen) | The piperidine nitrogen is susceptible to oxidation by atmospheric oxygen.[3] |
| Light | Amber vial / Store in dark | Protects against photodegradation, a common issue for aromatic compounds.[1][3] |
| Moisture | Tightly sealed container in a desiccator | Prevents hydrolysis of the ether linkage and minimizes clumping of the solid.[1] |
| Container | Tightly closed, appropriate material | Prevents contamination and exposure to air and moisture.[4][5][6][7] |
Q2: My solid 4-(2-Chloro-5-methylphenoxy)piperidine has developed a yellowish or brownish tint upon storage. What happened, and is it still usable?
A2: This is a classic sign of degradation, most commonly oxidation.[2] The secondary amine in the piperidine ring is susceptible to oxidation, especially when exposed to air and light over time, forming colored impurities like N-oxides or ring-opened products.[2][3]
Usability depends entirely on your application:
-
For non-critical applications or initial screening: The compound might still be usable, but be aware that the actual concentration of the active compound is lower than weighed.
-
For sensitive assays (e.g., quantitative biological assays, GMP processes): Do NOT use the discolored compound. The impurities could have their own biological activity or interfere with the assay, leading to erroneous results. It is highly recommended to use a fresh, pure lot or purify the existing material.
Q3: The compound, which was a free-flowing powder, has become clumpy and difficult to handle. What is the cause?
A3: Clumping is almost always an indication of moisture absorption. Piperidine compounds can be hygroscopic. Moisture can not only affect the physical handling of the compound but also potentially initiate chemical degradation through hydrolysis.[1] It is crucial to store the compound in a desiccated environment and ensure the container is sealed tightly immediately after each use.
Section 2: Troubleshooting Guide for Experimental Anomalies
When experiments yield unexpected results, the stability of your starting material is a primary suspect. This guide provides a logical workflow to diagnose and resolve common issues.
Issue 1: I'm observing inconsistent or non-reproducible results in my biological assay.
Inconsistent biological data is a frequent and frustrating issue. Before questioning the assay protocol itself, it is essential to validate the integrity of the compound being tested.
Sources
- 1. What are the storage stability of Piperidine Series compounds over time? - Blog [btcpharmtech.com]
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- 4. carlroth.com [carlroth.com]
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- 6. pentachemicals.eu [pentachemicals.eu]
- 7. chemos.de [chemos.de]
Resolving crystallization of piperidine solutions in DMF
Welcome to the Technical Support Center for handling piperidine solutions in N,N-Dimethylformamide (DMF). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the common issue of crystallization in these solutions, which are frequently used for Fmoc-deprotection in solid-phase peptide synthesis (SPPS).
Troubleshooting Guide: Crystallization in Piperidine/DMF Solutions
Have you observed crystals, precipitates, or solidification in your piperidine/DMF solution? This guide provides a systematic approach to identify the cause and resolve the issue, ensuring the integrity of your experiments.
Immediate Troubleshooting Steps
Question: I see crystals in my piperidine/DMF solution. What should I do first?
Answer: Your first step is to determine if the crystallization is due to low temperature. Piperidine has a melting point of approximately -10°C and can solidify if stored in a cold environment.[1]
Protocol 1: Simple Warming Procedure
-
Safely remove the solution from its cold storage location (e.g., refrigerator).
-
Allow the container to warm to ambient room temperature.
-
Gently agitate or swirl the solution periodically.
-
Observe if the crystals completely redissolve.
If the crystals dissolve upon warming, the issue was likely piperidine solidification due to low temperatures. The solution can be used once it is fully equilibrated to room temperature. However, if crystals remain, proceed to the diagnostic steps below.
Diagnostic Workflow for Persistent Crystallization
If warming the solution does not resolve the issue, the crystallization is likely due to chemical contamination. The following diagram outlines the decision-making process to identify the root cause.
Caption: Decision workflow for troubleshooting piperidine/DMF crystallization.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the causes and prevention of piperidine/DMF solution instability.
Understanding the "Why"
Q1: Why did my piperidine/DMF solution crystallize even though it wasn't stored at a low temperature?
A1: The most probable cause is the formation of a piperidine salt, which is a solid.[1][2] This occurs when piperidine, a base, reacts with an acidic compound. Common sources of acid contamination in a lab environment include:
-
Acidic Vapors: Storing the piperidine/DMF solution near bottles of acidic reagents, such as hydrochloric acid (HCl) or trifluoroacetic acid (TFA), can lead to the formation of piperidine hydrochloride or piperidine trifluoroacetate salts.[1]
-
Carbon Dioxide (CO₂): Piperidine can react with CO₂ from the atmosphere to form piperidine carbamate or carbonate, which can precipitate.[1]
-
Moisture: The presence of water can facilitate these salt-forming reactions.[1]
Q2: Can the DMF solvent be the cause of the problem?
A2: While less common, the quality of the DMF can play a role. DMF can degrade over time to produce small amounts of dimethylamine and formic acid. The presence of formic acid could contribute to salt formation. For sensitive applications like SPPS, using high-purity, anhydrous DMF is recommended.[3]
Prevention and Best Practices
Q3: How should I properly prepare and store my piperidine/DMF solution to prevent crystallization?
A3: Proper preparation and storage are critical for maintaining the stability of your solution. Following a strict protocol will minimize the chances of crystallization and ensure the reagent's efficacy, particularly for Fmoc deprotection in peptide synthesis.[4][5]
Protocol 2: Preparation and Storage of 20% Piperidine in DMF
| Step | Action | Rationale (The "Why") |
| 1. Reagent Quality | Use high-purity, anhydrous DMF and piperidine from a reputable supplier. | Minimizes contaminants like water or acidic impurities that can initiate crystallization.[3] |
| 2. Preparation | In a designated, well-ventilated fume hood, carefully measure and mix the piperidine and DMF to achieve the desired concentration (e.g., 20% v/v).[6][7][8] | Ensures accurate concentration for consistent performance in applications like SPPS. |
| 3. Storage Container | Store the solution in a tightly sealed, amber glass bottle. | Protects the solution from light, which can cause degradation, and prevents exposure to atmospheric CO₂ and moisture.[2][7] |
| 4. Storage Location | Store the bottle in a cool, dark, and well-ventilated area, away from any acidic reagents. | Prevents both temperature-induced solidification and salt formation from acidic vapors.[2][6] |
| 5. Inert Atmosphere | For long-term storage or highly sensitive applications, consider blanketing the solution with an inert gas like argon or nitrogen before sealing. | Displaces air, preventing oxidation and reaction with CO₂.[2] |
| 6. Preparation Frequency | Prepare the solution fresh on a regular basis (e.g., weekly is advisable for SPPS applications).[7] | Piperidine solutions can degrade over time. Fresh solutions ensure optimal performance and reduce the risk of using a compromised reagent. |
Q4: Is it safe to gently heat the solution to redissolve the crystals?
A4: Gentle warming to room temperature is safe and recommended as the first troubleshooting step.[2][9] However, aggressive heating should be avoided. Piperidine is a flammable liquid, and heating can increase vapor pressure, posing a fire and inhalation hazard.[6][10] Always handle piperidine and its solutions in a well-ventilated fume hood.[10][11] If the crystals do not dissolve at room temperature, it indicates a chemical issue, and the solution should be discarded.[2]
Q5: My piperidine reagent has turned yellow. Can I still use it to make my DMF solution?
A5: A yellow or brownish discoloration in piperidine indicates oxidation and the presence of impurities.[2] Using discolored piperidine can lead to side reactions and compromise the integrity of your synthesis. It is strongly recommended to purify the piperidine by distillation before use or to use a new, unopened bottle of the reagent.[2]
References
-
ResearchGate. (2021). Have you experienced that your piperidine crystallizes when not in use?[Link]
- Chem-Impex International, Inc.
-
GenScript. How to dissolve a peptide?[Link]
-
Royal Society of Chemistry. (2017). Green Chemistry - In situ Fmoc removal. [Link]
-
Alma Mater Studiorum Università di Bologna Archivio istituzionale della ricerca - Unibo. Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by alternative bases. [Link]
-
AmericanBio. (2015). PIPERIDINE/20% IN DMF Safety Data Sheet. [Link]
-
Redalyc. (2016). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. [Link]
-
National Center for Biotechnology Information. (2023). Total wash elimination for solid phase peptide synthesis. [Link]
-
RSC Publishing. (2021). Replacing DMF in solid-phase peptide synthesis: varying the composition of green binary solvent mixtures as a tool to mitigate common side-reactions. [Link]
-
National Center for Biotechnology Information. (2019). Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). [Link]
-
Peptideweb.com. Synthesis protocols. [Link]
-
ResearchGate. (2018). How long a peptide synthesis reagents stable?[Link]
-
Carl ROTH. (2025). Safety Data Sheet: Piperidine. [Link]
-
National Center for Biotechnology Information. (2025). Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. [Link]
-
National Center for Biotechnology Information. Synthesis and crystal structures of five fluorinated diphenidine derivatives. [Link]
-
MDPI. (2020). Anti-Solvent Crystallization Strategies for Highly Efficient Perovskite Solar Cells. [Link]
-
ResearchGate. (2015). How can I obtain crystals for single-XRD measurement of my compound using DMF as my solvent?[Link]
-
NUGENTEC. (2015). Safety Data Sheet (SDS). [Link]
-
Oreate AI Blog. (2026). Understanding Piperidine: Properties, Uses, and Safety Precautions. [Link]
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- 4. cris.unibo.it [cris.unibo.it]
- 5. redalyc.org [redalyc.org]
- 6. americanbio.com [americanbio.com]
- 7. Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. peptideweb.com [peptideweb.com]
- 9. agrisera.com [agrisera.com]
- 10. Understanding Piperidine: Properties, Uses, and Safety Precautions - Oreate AI Blog [oreateai.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: A Guide to Scaling Up the Synthesis of Substituted Piperidines
Welcome to the technical support center for the synthesis of substituted piperidines. This guide is designed for researchers, chemists, and process development professionals who are looking to move beyond bench-scale reactions and tackle the challenges of producing these vital heterocyclic scaffolds on a larger scale. The piperidine ring is a cornerstone in medicinal chemistry, and mastering its synthesis is crucial for drug discovery and development.[1]
This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and process experience. Our goal is to equip you with the knowledge to anticipate, diagnose, and solve common issues encountered during scale-up.
Section 1: Troubleshooting Guide for Common Scale-Up Issues
Scaling up a synthesis is rarely a linear process. Issues that are minor at the milligram scale can become significant obstacles at the kilogram scale. This section addresses the most common problems in a direct, question-and-answer format.
Problem: Low Yield or Stalled Reaction
One of the most frequent challenges in scaling up piperidine synthesis is a significant drop in yield or a reaction that fails to reach completion. The causes can range from thermal management issues to catalyst deactivation.
The catalytic hydrogenation of substituted pyridines is a primary industrial method for piperidine synthesis.[2] However, the aromatic stability of the pyridine ring often necessitates harsh reaction conditions, such as high pressures and temperatures, which can be challenging to manage at scale.[2][3]
Troubleshooting: Low Yield in Pyridine Hydrogenation
| Potential Cause | Underlying Science | Recommended Solution & Protocol |
| Catalyst Poisoning or Inhibition | Impurities (e.g., sulfur compounds) from previous steps can irreversibly bind to the catalyst's active sites. The basic nitrogen of the pyridine substrate can also inhibit the activity of some metal catalysts. | 1. Purify Starting Material: Ensure the pyridine precursor is rigorously purified to remove potential poisons. 2. Use Acidic Additives: Additives like acetic acid or HCl protonate the pyridine nitrogen, reducing its inhibitory coordination to the catalyst and enhancing reactivity. 3. Optimize Catalyst Choice: Rhodium (Rh/C) or Platinum-based (PtO₂, Pt/C) catalysts are often more effective and robust than Palladium for pyridine reduction. |
| Insufficient Reaction Conditions | The energy barrier to break the aromaticity of the pyridine ring is high. Lab-scale conditions (e.g., balloon hydrogenation) are often insufficient for complete conversion on a larger scale.[2][3] | 1. Increase Hydrogen Pressure: Utilize a high-pressure reactor (autoclave). Increasing H₂ pressure to 30-80 bar can significantly improve reaction rates and drive the reaction to completion. 2. Elevate Temperature: Carefully increase the temperature to 60-80 °C to provide the necessary activation energy. |
| Formation of Intermediates | Incomplete hydrogenation can lead to the accumulation of partially saturated intermediates like tetrahydropyridines or dihydropyridines.[4][5] | 1. Prolong Reaction Time: Monitor the reaction by GC-MS or ¹H NMR. If intermediates are detected, extend the reaction time. 2. Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1 mol% to 3 mol%) can help push the reaction to completion, though this should be balanced against cost. |
-
Reactor Setup: In an appropriately sized high-pressure autoclave, charge the substituted pyridine (1.0 eq) and a solvent such as glacial acetic acid or methanol.
-
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), add the chosen catalyst (e.g., 1-5 mol% PtO₂).[4]
-
Hydrogenation: Seal the reactor. Purge the headspace multiple times with nitrogen, followed by several purges with hydrogen gas. Pressurize the reactor to the target pressure (e.g., 50-70 bar).[4]
-
Execution: Begin vigorous stirring and heat the reaction to the target temperature. Monitor reaction progress by taking samples periodically (if the reactor setup allows) and analyzing them by GC-MS or TLC.
-
Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the system with nitrogen.
-
Filtration: Dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and filter it through a pad of Celite® to remove the heterogeneous catalyst.[4] Wash the Celite pad thoroughly to recover all the product.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by distillation, crystallization, or chromatography.[4]
Reductive amination, the reaction of a dicarbonyl compound (or its equivalent) with a primary amine followed by reduction, is a highly versatile one-pot method for constructing the piperidine ring.[4][6]
Troubleshooting Workflow for Low Yield in Reductive Amination
Caption: A decision tree for diagnosing low yields in reductive amination.
The key to a successful reductive amination is the balance between imine formation and reduction.[6] The initial condensation is typically favored under mildly acidic conditions (pH 4-5) which activate the carbonyl group without fully protonating the amine nucleophile.[6][7] Using a reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred for scale-up as it is milder and more selective for the iminium ion over the starting aldehyde/ketone, allowing for a true one-pot procedure.[6]
Problem: Poor or Inconsistent Diastereoselectivity
For multi-substituted piperidines, achieving the desired stereoisomer is critical. What works on a small scale may not be robust enough to control stereochemistry when reaction volumes, concentrations, and heating/cooling rates change.
Troubleshooting: Diastereoselectivity Issues
| Potential Cause | Underlying Science | Recommended Solution |
| Thermodynamic vs. Kinetic Control | Small changes in temperature, addition rates, or reaction time can shift the balance between the kinetically formed product and the more stable thermodynamic product. | 1. Strict Temperature Control: Ensure the reactor has adequate heating and cooling capacity to maintain a consistent internal temperature. For exothermic reactions, consider slower addition of reagents. 2. Re-evaluate Catalyst/Reagent: The choice of catalyst or directing group can profoundly influence the stereochemical outcome. For instance, in hydrogenation, increasing hydrogen pressure can sometimes favor the formation of the cis isomer.[4] |
| Epimerization | The presence of acidic or basic impurities, or prolonged exposure to reaction conditions, can cause the product to epimerize at a stereocenter adjacent to a carbonyl or imine group. | 1. Quench Promptly: Once the reaction reaches completion, quench it promptly and proceed with work-up to minimize product exposure to harsh conditions. 2. Buffer the Reaction: If the reaction is sensitive to pH changes, consider using a buffered solvent system. |
| Conformational Effects | For cyclization reactions, the conformation of the acyclic precursor dictates the stereochemistry of the ring closure. N-acyl protecting groups can enforce a specific conformation due to A(1,3) strain, directing the stereochemical outcome.[1] | 1. Protecting Group Strategy: Judiciously choose an N-protecting group (e.g., Boc, Cbz) that can lock the precursor into a desired conformation to favor the formation of a specific diastereomer.[1] |
Section 2: Frequently Asked Questions (FAQs)
This section addresses broader strategic questions related to the process development of piperidine synthesis.
Q1: Which synthetic route is generally best for large-scale production?
A: There is no single "best" route; the choice is highly dependent on the substitution pattern of the target piperidine and the availability of starting materials.
-
Hydrogenation of Pyridines: This is often the most atom-economical and cost-effective method if the corresponding substituted pyridine is commercially available and the required high-pressure equipment is accessible.[2][3]
-
Reductive Amination: Excellent for complex piperidines built from acyclic precursors. Its convergence and one-pot nature are advantageous, though raw material costs can be higher.[6][8]
-
Pictet-Spengler Reaction: This is a powerful method for synthesizing tetrahydro-β-carboline and tetrahydroisoquinoline cores, which are piperidine-containing fused systems.[9][10] It involves the reaction of a β-arylethylamine with an aldehyde or ketone, typically under acidic conditions.[10] The reaction's success on a large scale depends on managing the reactivity of the aromatic ring and the electrophilicity of the intermediate iminium ion.[9][10]
General Workflow: Pictet-Spengler Reaction
Caption: The two-stage mechanism of the Pictet-Spengler reaction.
Q2: How critical is N-protection during scale-up?
A: Very critical. Using an N-protected piperidine precursor (e.g., with a Boc or Cbz group) is highly recommended, especially when using reagents that can react with the basic piperidine nitrogen.[4] This prevents a host of side reactions, simplifies purification, and can improve the solubility and handling characteristics of intermediates. The cost of adding and removing a protecting group is often offset by improved yield, purity, and process robustness.
Q3: My piperidine product is a thick oil that is difficult to handle and purify. What can I do?
A: This is a common issue with secondary and tertiary amines. The best strategy is to convert the oily free base into a solid salt.
-
Salt Formation: Reacting the crude piperidine with an acid like hydrochloric acid (as a solution in isopropanol or ether) or citric acid will often form a crystalline hydrochloride or citrate salt. These salts are typically free-flowing solids that are much easier to handle, filter, and dry at scale. They also tend to have higher purity as the crystallization process excludes many impurities.
Q4: What are the key safety considerations when scaling up piperidine synthesis?
A: Safety must be the top priority.
-
Flammability: Piperidine and many common solvents (THF, ether, methanol) are highly flammable.[11][12] All operations should be conducted in a well-ventilated area, away from ignition sources, using explosion-proof equipment and properly grounded/bonded containers to prevent static discharge.[12][13]
-
Toxicity and Corrosivity: Piperidine is toxic and corrosive, causing severe skin burns and eye damage.[11][13] Always use appropriate personal protective equipment (PPE), including chemical-resistant gloves, splash goggles, a face shield, and a lab coat.[11][13] Work should be performed in a fume hood.[11]
-
High-Pressure Reactions: Hydrogenations involve flammable gas under high pressure. Reactors must be properly rated, maintained, and operated by trained personnel. Always ensure proper purging of the reactor with inert gas before and after the reaction.[13]
-
Spill Management: Have appropriate spill kits available. Spills should be absorbed with an inert material like sand or diatomaceous earth and disposed of as hazardous waste.[13]
References
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. Available at: [Link]
-
Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Adv. J. Chem. A. (2024). Available at: [Link]
-
New modular strategy reduces piperidine synthesis steps for pharmaceuticals. News-Medical.net. (2024). Available at: [Link]
-
Piperidine synthesis. Organic Chemistry Portal. Available at: [Link]
-
Understanding Piperidine: Properties, Uses, and Safety Precautions. Oreate AI Blog. (2026). Available at: [Link]
-
A Diastereoselective Synthesis of 2,4-Disubstituted Piperidines: Scaffolds for Drug Discovery. Organic Letters - ACS Publications. Available at: [Link]
-
The Pictet-Spengler Reaction Updates Its Habits. PMC. Available at: [Link]
-
Safety Data Sheet: Piperidine. Carl ROTH. (2025). Available at: [Link]
-
Preparation of Piperidines, Part 2: Substituted at Position 3. YouTube. (2024). Available at: [Link]
-
Reductive Amination, and How It Works. Master Organic Chemistry. (2017). Available at: [Link]
-
The Pictet-Spengler Reaction Updates Its Habits. ResearchGate. Available at: [Link]
-
Intercepting Methanimine for the Synthesis of Piperidine-Based N-Heterocycles in an Aqueous Medium. The Journal of Organic Chemistry - ACS Publications. (2025). Available at: [Link]
-
Pictet-Spengler Reaction - Common Conditions. organic-reaction.com. Available at: [Link]
-
Highly diastereoselective synthesis of piperidine-2-one-substituted pyridinium salts from pyridinium ylides, aldehydes, Michael acceptors and ammonium acetate. ResearchGate. (2023). Available at: [Link]
-
Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. ResearchGate. Available at: [Link]
-
PIPERIDINE FOR SYNTHESIS. Loba Chemie. Available at: [Link]
-
Pictet-Spengler Reaction. NROChemistry. Available at: [Link]
-
Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews. (2019). Available at: [Link]
-
Safety Data Sheet: Piperidine. Carl ROTH. Available at: [Link]
-
THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. ResearchGate. Available at: [Link]
-
Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society - ACS Publications. (2023). Available at: [Link]
-
Pictet–Spengler reaction. Wikipedia. Available at: [Link]
Sources
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- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 11. Understanding Piperidine: Properties, Uses, and Safety Precautions - Oreate AI Blog [oreateai.com]
- 12. lobachemie.com [lobachemie.com]
- 13. carlroth.com [carlroth.com]
Technical Support Center: Managing Moisture Sensitivity in Piperidine Synthesis
Welcome to the Technical Support Center for Piperidine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with moisture sensitivity in the synthesis of piperidine and its derivatives. Here, you will find practical, in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments.
Introduction: The Pervasive Problem of Water in Piperidine Synthesis
The piperidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals. However, its synthesis is often fraught with challenges, a primary one being the deleterious effects of moisture. Water, a seemingly innocuous reagent, can act as a potent inhibitor, a competing nucleophile, or a catalyst poison, leading to diminished yields, the formation of intractable byproducts, and in some cases, complete reaction failure. This guide provides a systematic approach to identifying, troubleshooting, and mitigating moisture-related issues in your piperidine synthesis workflows.
Frequently Asked Questions (FAQs)
Q1: Why is piperidine synthesis so sensitive to moisture?
A: The moisture sensitivity in piperidine synthesis primarily stems from the high reactivity of the reagents and intermediates involved. Several common synthetic routes employ organometallic reagents (e.g., Grignard or organolithium reagents), highly reactive hydrides (e.g., lithium aluminum hydride), and transition metal catalysts, all of which can be readily quenched or deactivated by water.[1][2] For instance, Grignard reagents are strong bases and will readily react with even trace amounts of water in an acid-base reaction, destroying the reagent and rendering it unavailable for the desired carbon-carbon bond formation.[1]
Q2: What are the most common sources of water contamination in a synthesis lab?
A: Water can be introduced into a reaction from a variety of sources, often overlooked. These include:
-
Solvents: Many common organic solvents are hygroscopic and will absorb moisture from the atmosphere if not properly dried and stored.
-
Reagents: Both liquid and solid reagents can contain adsorbed or coordinated water. Hygroscopic reagents, such as certain salts or bases, are particularly problematic.[3]
-
Glassware: The surface of glassware can adsorb a thin film of moisture from the air.[4]
-
Atmosphere: Direct exposure of the reaction to the laboratory atmosphere, especially on humid days, is a significant source of water contamination.
-
Starting Materials: The precursors to the piperidine ring themselves may be hygroscopic or contain residual moisture from their synthesis or purification.
Q3: My piperidine product has turned yellow over time. Is this related to moisture?
A: While a yellow tint in piperidine is often due to oxidation products, moisture can contribute to this degradation.[5] To prevent discoloration, it is crucial to store purified piperidine under an inert atmosphere (e.g., nitrogen or argon) and protect it from light and heat.[5]
Q4: I'm having trouble separating piperidine from pyridine after a reduction reaction. Could water be a factor?
A: Yes, indirectly. Piperidine and pyridine form an azeotropic mixture, making their separation by simple distillation difficult.[5] One effective separation technique involves the selective formation of a solid piperidine carbonate salt by bubbling carbon dioxide through the mixture. The presence of water during the workup can complicate extractions and subsequent drying steps, making the isolation of pure piperidine more challenging.[5]
Troubleshooting Guides for Moisture-Sensitive Piperidine Synthesis
This section provides a structured approach to diagnosing and solving common problems encountered during piperidine synthesis where moisture is a likely culprit.
Troubleshooting Scenario 1: Low or No Yield in Grignard-Mediated Piperidine Synthesis
Background: The addition of Grignard reagents to pyridine N-oxides or other electrophilic precursors is a powerful method for constructing substituted piperidines.[6][7] However, this reaction is notoriously sensitive to moisture.
| Problem | Probable Cause (Moisture-Related) | Recommended Solution & Experimental Protocol |
| Reaction fails to initiate (no color change, no exotherm) | Quenching of Grignard Reagent: Trace water in the solvent (e.g., THF, diethyl ether) or on the glassware has destroyed the Grignard reagent upon its formation or addition.[1] | Ensure Rigorously Anhydrous Conditions. 1. Glassware: Oven-dry all glassware at >125 °C overnight or flame-dry under vacuum immediately before use.[4] 2. Solvent: Use freshly distilled, anhydrous solvent. For THF, distill from sodium/benzophenone ketyl until the characteristic deep blue/purple color persists.[8] 3. Inert Atmosphere: Assemble the reaction under a positive pressure of dry nitrogen or argon using a Schlenk line or in a glovebox. |
| Low yield of the desired piperidine derivative | Partial Quenching of Grignard Reagent: Insufficiently dry conditions have led to the destruction of a portion of the Grignard reagent, resulting in incomplete conversion of the starting material. | Verify Anhydrous Conditions & Reagent Quality. 1. Solvent Water Content: Before use, verify the water content of your solvent using Karl Fischer titration or the 19F-NMR method described below.[9][10] 2. Grignard Titration: Titrate a small aliquot of your prepared Grignard reagent to determine its exact molarity before adding it to the reaction. This ensures you are adding the correct stoichiometric amount. |
| Formation of a significant amount of the corresponding alkane from the Grignard reagent | Protonolysis of the Grignard Reagent: The Grignard reagent is reacting with a proton source, most commonly water, to form an alkane.[1] | Identify and Eliminate the Source of Protons. 1. Re-evaluate Drying Procedures: Re-examine all potential sources of moisture as listed in the FAQs. 2. Purify Starting Materials: Ensure that the pyridine N-oxide or other electrophile is thoroughly dried before use, for example, by azeotropic distillation with toluene or drying under high vacuum. |
Troubleshooting Scenario 2: Catalyst Inactivity or Low Yield in Catalytic Hydrogenation of Pyridines
Background: The catalytic hydrogenation of pyridines to piperidines is a widely used industrial and laboratory method.[11] While some modern catalysts are designed to work in water, many traditional systems are sensitive to impurities, including water, which can act as a catalyst poison.[12][13]
| Problem | Probable Cause (Moisture-Related) | Recommended Solution & Experimental Protocol |
| Sluggish or stalled reaction | Catalyst Poisoning/Inhibition: Certain catalysts, particularly those based on palladium, can be deactivated by water or by species formed from the reaction of water with other components in the reaction mixture.[13] The presence of water can also affect the solubility of hydrogen in the reaction medium, thereby slowing down the reaction rate.[12] | Optimize Reaction Conditions and Catalyst Choice. 1. Use Anhydrous Solvents: If using a water-sensitive catalyst, ensure your solvent (e.g., ethanol, acetic acid) is rigorously dried. 2. Catalyst Selection: Consider catalysts known for their robustness in the presence of water, such as certain rhodium or ruthenium-based systems.[12] 3. Acidic Additives: In some cases, the addition of a protic acid can enhance the rate of hydrogenation, but the system's water content must still be controlled. |
| Formation of partially hydrogenated byproducts (e.g., tetrahydropyridines) | Incomplete Reaction: The reaction may not be going to completion due to catalyst deactivation or suboptimal conditions, which can be exacerbated by the presence of water. | Drive the Reaction to Completion. 1. Increase Hydrogen Pressure: Higher hydrogen pressure can help overcome catalyst inhibition and drive the reaction forward. 2. Increase Reaction Time/Temperature: Monitor the reaction progress by TLC or GC-MS and adjust the time and temperature as needed, being mindful of potential side reactions at higher temperatures. |
Experimental Protocols for Managing Moisture
Protocol 1: Drying Tetrahydrofuran (THF) for Grignard Reactions
This protocol describes the preparation of anhydrous THF suitable for moisture-sensitive reactions.
-
Pre-drying: Decant THF from a commercial bottle into a flask containing activated 3Å molecular sieves (20% m/v) and let it stand for at least 3 days.[14]
-
Setup of the Still: In a fume hood, assemble a distillation apparatus with a two-necked round-bottom flask, a condenser, and a receiving flask. The entire setup should be oven-dried or flame-dried under vacuum.
-
Drying Agent: To the distillation flask, add small pieces of sodium metal and a few crystals of benzophenone as an indicator.
-
Distillation: Reflux the pre-dried THF under a nitrogen atmosphere. The solution will turn a deep blue or purple color when the THF is anhydrous.
-
Collection: Distill the dry THF directly into the reaction flask or a storage vessel under an inert atmosphere. Caution: Never distill to dryness, as this can lead to the concentration of explosive peroxides.
Protocol 2: Setting up a Schlenk Line for an Inert Atmosphere Reaction
A Schlenk line is essential for handling air- and moisture-sensitive reagents.
-
System Preparation: Ensure the Schlenk line is clean and the vacuum pump is protected by a cold trap (e.g., liquid nitrogen).
-
Glassware Assembly: Assemble your oven- or flame-dried glassware, including the reaction flask, condenser, and addition funnel. Lightly grease all joints.
-
Evacuate-Refill Cycles: Connect the assembled glassware to the Schlenk line via heavy-walled tubing. Evacuate the system using the vacuum manifold and then backfill with a positive pressure of dry nitrogen or argon. Repeat this cycle at least three times to ensure an inert atmosphere.[15]
-
Reagent Transfer: Transfer anhydrous solvents and liquid reagents via a gas-tight syringe or a cannula under a positive pressure of inert gas. Add solid reagents under a strong counter-flow of inert gas.
Protocol 3: Determination of Water Content using Karl Fischer Titration
Karl Fischer (KF) titration is the gold standard for quantifying water content in organic solvents and reagents.[10]
-
Instrument Preparation: Prepare the KF titrator according to the manufacturer's instructions. The titration vessel should be conditioned to an anhydrous state.
-
Sample Preparation: In a dry syringe, draw a known volume or weight of the solvent or a solution of the solid reagent to be analyzed.
-
Titration: Inject the sample into the titration vessel. The instrument will automatically titrate the sample with the KF reagent to an endpoint, and the water content will be displayed, typically in ppm or percent.
-
Accuracy Check: Periodically verify the accuracy of the titrator using a certified water standard.
Protocol 4: A Rapid 19F-NMR Method for Water Detection
This method offers a highly sensitive alternative to Karl Fischer titration for labs with NMR capabilities.[9]
-
Reagent Preparation (in a glovebox): Prepare a stock solution in anhydrous CD₃CN containing PhI(OAc)₂, anhydrous tetrabutylammonium fluoride (TBAF), and a fluoride salt with a non-coordinating anion (e.g., TBABF₄). This mixture generates the water-sensitive reagent difluoro(phenyl)-λ³-iodane (PhIF₂) in situ.
-
Baseline Spectrum: In a sealed NMR tube, acquire a baseline ¹⁹F NMR spectrum of the reagent solution to determine the background level of the bifluoride ion (HF₂⁻), which is formed from residual water.
-
Sample Addition: Inject a known amount of the solvent or solution to be tested into the NMR tube.
-
Analysis: Acquire a second ¹⁹F NMR spectrum. The increase in the integration of the bifluoride signal is directly proportional to the amount of water in the added sample.
Visualization of Experimental Workflow
Workflow for a Moisture-Sensitive Piperidine Synthesis
Caption: Workflow for executing a moisture-sensitive piperidine synthesis.
Conclusion
Successfully managing moisture sensitivity is paramount for achieving high yields and purity in many piperidine synthesis protocols. By understanding the sources of water contamination and implementing rigorous anhydrous techniques, researchers can overcome these challenges. This guide provides a foundational framework for troubleshooting and optimizing your synthetic procedures. For further assistance, always consult the primary literature and consider the specific reactivity of the reagents in your chosen synthetic route.
References
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Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. [Link]
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Andersson, H., Olsson, R., & Almqvist, F. (2011). Reactions between Grignard reagents and heterocyclic N-oxides: stereoselective synthesis of substituted pyridines, piperidines, and piperazines. Organic & Biomolecular Chemistry, 9(2), 337-346. [Link]
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Capriati, V., et al. (2016). Water opens the door to organolithiums and Grignard reagents: exploring and comparing the reactivity of highly polar organometallic compounds in unconventional reaction media towards the synthesis of tetrahydrofurans. Chemical Science, 7(6), 3738-3745. [Link]
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Andersson, H. (2011). Reaction Between Grignard Reagents and Heterocyclic N-oxides. Diva-Portal.org. [Link]
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Zhang, Y., et al. (2021). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society, 143(31), 12229–12236. [Link]
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Validation & Comparative
Comparative Bioactivity Analysis of 4-(2-Chloro-5-methylphenoxy)piperidine: A Guide for Medicinal Chemists
Introduction: The 4-Phenoxypiperidine Scaffold in Modern Drug Discovery
The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a vast array of pharmaceuticals and natural alkaloids.[1][2] Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it a versatile component in the design of bioactive molecules targeting the central nervous system (CNS), as well as other physiological systems.[1] When linked to a phenoxy group at the 4-position, the resulting 4-phenoxypiperidine core structure gives rise to a class of compounds with a rich history of pharmacological activity, notably as ligands for dopamine and opioid receptors.[3][4]
This guide provides a comparative analysis of the potential bioactivity of 4-(2-Chloro-5-methylphenoxy)piperidine , a specific derivative within this chemical class. As of the date of this publication, direct experimental data for this compound is not available in the public domain. Therefore, this analysis will leverage structure-activity relationship (SAR) studies of closely related analogs to build a predictive bioactivity profile. We will explore the likely biological targets, compare its structural features to compounds with known potencies, and provide detailed experimental protocols for researchers seeking to validate these hypotheses.
Predictive Bioactivity Profile: Insights from Structure-Activity Relationships
The bioactivity of 4-phenoxypiperidine derivatives is highly dependent on the substitution patterns on both the phenoxy and piperidine moieties. Our review of the current literature suggests that 4-(2-Chloro-5-methylphenoxy)piperidine is a strong candidate for investigation as a ligand for dopamine and opioid receptors.
Dopamine Receptor Antagonism: A Primary Hypothesis
Numerous studies have identified 4-phenoxypiperidine derivatives as potent antagonists of the dopamine D4 receptor, with some also showing affinity for the D2 receptor.[3][5] The D4 receptor is a key target in the development of treatments for neuropsychiatric disorders, and more recently, has been implicated in the pathophysiology of L-DOPA induced dyskinesias in Parkinson's disease.[3]
The substitution on the phenoxy ring plays a critical role in determining binding affinity. For instance, studies on 4,4-difluoro-3-(phenoxymethyl)piperidine analogs have shown that electron-withdrawing and lipophilic groups on the phenoxy ring can significantly influence potency at the D4 receptor.[6] The presence of a chloro group, as in our target compound, has been shown to result in a loss of binding affinity compared to fluoro-substituted analogs in some series.[6] However, the interplay of multiple substituents, such as the additional methyl group in 4-(2-Chloro-5-methylphenoxy)piperidine, can lead to complex SAR outcomes.
Opioid Receptor Modulation: A Secondary Avenue for Investigation
The 4-substituted piperidine scaffold is also a well-established pharmacophore for opioid receptor ligands.[4][7] Research into 4-hydroxy-4-phenylpiperidines and related structures has demonstrated that modifications at the C-4 position and the N-1 position of the piperidine ring can yield potent and selective ligands for the mu (µ) and delta (δ) opioid receptors.[4][7] While our target compound possesses a phenoxy rather than a phenyl group at C-4, the general structural similarity warrants investigation into its potential opioid receptor activity. The nature of the substituents on the phenoxy ring would likely influence receptor subtype selectivity and functional activity (agonist vs. antagonist).
Comparative Analysis with Structurally Related Compounds
To contextualize the potential bioactivity of 4-(2-Chloro-5-methylphenoxy)piperidine, we will compare it to a selection of analogs with published experimental data. This comparison will focus on how the specific chloro and methyl substitutions might influence binding affinities at the dopamine D4 receptor.
| Compound ID | Structure | Phenoxy Substitution | D4 Receptor Binding Affinity (Ki, nM) | Reference |
| Target Compound | 4-(2-Chloro-5-methylphenoxy)piperidine | 2-Chloro, 5-Methyl | Data not available | N/A |
| Comparator A | 4-(4-Fluorophenoxy)-4,4-difluoropiperidine analog | 4-Fluoro | Similar potency to unsubstituted phenyl | [6] |
| Comparator B | 4-(3,4-Difluorophenoxy)-4,4-difluoropiperidine analog | 3,4-Difluoro | 5.5 | [6] |
| Comparator C | 4-(4-Chlorophenoxy)-4,4-difluoropiperidine analog | 4-Chloro | 53 | [6] |
| Comparator D | 4-(3-Methylphenoxy)-4,4-difluoropiperidine analog | 3-Methyl | 13 | [6] |
Analysis of Comparative Data:
The data from these closely related analogs suggest that:
-
Halogen Substitution: A single chloro substitution at the 4-position (Comparator C) leads to a significant decrease in D4 receptor affinity compared to fluoro-substituted analogs (Comparator A and B).[6] This suggests that the 2-chloro substitution in our target compound may also confer a lower affinity than a corresponding fluoro-substituted analog.
-
Methyl Substitution: A methyl group at the 3-position (Comparator D) results in a potent D4 antagonist.[6] The 5-methyl substitution in our target compound is electronically similar and could contribute positively to binding affinity.
-
Combined Effects: The combination of a 2-chloro and a 5-methyl group presents a unique substitution pattern. It is plausible that the electron-withdrawing nature of the chlorine atom and the lipophilic character of the methyl group could result in a moderate to low nanomolar affinity for the D4 receptor.
Experimental Protocols for Bioactivity Validation
To empirically determine the bioactivity of 4-(2-Chloro-5-methylphenoxy)piperidine, a tiered screening approach is recommended. This would begin with primary binding assays at the hypothesized targets, followed by secondary functional and cell-based assays.
Primary Screening: Dopamine D2 Receptor Radioligand Binding Assay
This protocol is designed to assess the affinity of the target compound for the human dopamine D2 receptor.
Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand (e.g., [³H]-Spiperone) for binding to the D2 receptor expressed in a cell membrane preparation. The amount of radioligand displaced by the test compound is measured, and from this, the inhibitory constant (Ki) can be calculated.
Materials:
-
HEK293 cells stably expressing the human dopamine D2 receptor
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4
-
Radioligand: [³H]-Spiperone (specific activity ~70-90 Ci/mmol)
-
Non-specific binding control: Haloperidol (10 µM)
-
Test compound: 4-(2-Chloro-5-methylphenoxy)piperidine, dissolved in DMSO
-
96-well microplates
-
Scintillation cocktail and microplate scintillation counter
Procedure:
-
Membrane Preparation: Harvest HEK-D2 cells and prepare a crude membrane fraction by homogenization and centrifugation. Resuspend the membrane pellet in assay buffer to a final protein concentration of 10-20 µ g/well .
-
Assay Setup: In a 96-well plate, add in the following order:
-
25 µL of assay buffer or non-specific binding control (Haloperidol).
-
25 µL of various concentrations of the test compound (typically from 0.1 nM to 10 µM).
-
50 µL of [³H]-Spiperone at a final concentration of ~0.2 nM.
-
100 µL of the cell membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 90 minutes with gentle agitation.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters three times with ice-cold assay buffer.
-
Scintillation Counting: Punch the filters into scintillation vials, add scintillation cocktail, and count the radioactivity in a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Secondary Screening: MTT Cell Viability Assay
This assay is crucial to assess the general cytotoxicity of the compound, which is important for interpreting the results of functional assays.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[4][8] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which can be quantified by spectrophotometry.
Materials:
-
A relevant neuronal cell line (e.g., SH-SY5Y)
-
Cell culture medium and supplements
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of 4-(2-Chloro-5-methylphenoxy)piperidine (e.g., from 0.1 µM to 100 µM) for 24-48 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the cell viability as a percentage of the vehicle-treated control. Calculate the CC50 (the concentration of the compound that reduces cell viability by 50%).
Conclusion and Future Directions
While direct experimental evidence for the bioactivity of 4-(2-Chloro-5-methylphenoxy)piperidine is currently lacking, a comparative analysis based on robust structure-activity relationship data for the 4-phenoxypiperidine scaffold provides a strong rationale for its investigation as a dopamine D4 receptor antagonist. The specific 2-chloro and 5-methyl substitution pattern suggests the potential for moderate affinity, which warrants empirical validation through the experimental protocols detailed in this guide.
Future research should focus on the synthesis of 4-(2-Chloro-5-methylphenoxy)piperidine and its systematic evaluation in a panel of receptor binding and functional assays, including but not limited to dopamine and opioid receptor subtypes. Subsequent characterization of its ADME (absorption, distribution, metabolism, and excretion) properties would be essential to determine its potential as a lead compound for further drug development.
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A Senior Application Scientist's Guide to the Cross-Validation of Analytical Results for Piperidine Compounds
The piperidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural core of numerous blockbuster drugs.[1][2] Its prevalence demands robust and reliable analytical methodologies to ensure the identity, purity, and strength of active pharmaceutical ingredients (APIs). However, reliance on a single analytical technique, no matter how well-validated, introduces a potential vector for systemic error. True analytical confidence is achieved through cross-validation , a systematic process of comparing results from two or more orthogonal analytical methods.
This guide provides an in-depth comparison of the primary analytical techniques for piperidine compounds and outlines a framework for their cross-validation. We will move beyond procedural checklists to explore the scientific rationale behind method selection and experimental design, ensuring your analytical package is not just compliant, but scientifically sound. The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[3][4]
The Analytical Landscape for Piperidine Compounds: A Comparative Overview
Piperidine's chemical nature—a basic, heterocyclic amine—presents specific analytical challenges, such as potential for peak tailing in reverse-phase chromatography and volatility that lends itself to gas chromatography.[5][6] The choice of an analytical method is therefore a critical decision dictated by the analyte's physicochemical properties and the analytical objective (e.g., potency assay vs. trace impurity analysis).[7][8]
The most commonly employed techniques are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.[7][9]
Data Presentation: Performance Comparison of Key Analytical Techniques
The following table summarizes the typical performance characteristics of these techniques for the analysis of piperidine-containing molecules.
| Parameter | HPLC-UV | GC-MS | LC-MS/MS | qNMR |
| Principle | Chromatographic separation based on partitioning, with UV detection.[10] | Separation of volatile/semi-volatile compounds in the gas phase, with mass analysis.[11] | Chromatographic separation coupled with highly selective and sensitive mass analysis.[12] | Intrinsic quantitative measurement based on the nuclear spin properties of atoms.[13] |
| Selectivity | Moderate to High | High | Very High | Very High (Structurally Definitive) |
| Primary Application | Assay, Impurity Profiling (>0.05%) | Residual Solvents, Volatile Impurities, Assay of volatile compounds | Trace Impurity Analysis (<0.05%), Metabolite ID | Structural Elucidation, Assay (Reference Standard Characterization) |
| Typical Sensitivity (LOQ) | ~0.1-10 µg/mL | ~1-100 ng/mL | <1 ng/mL | ~0.1-1 mg/mL |
| Precision (Typical %RSD) | < 1.0% | < 5.0% | < 10.0% | < 1.0% |
| Derivatization Required? | No, but requires a UV chromophore. | Often required for polar piperidines to increase volatility and thermal stability.[14] | Generally not, but can enhance ionization. | No |
| Key Causality | Ideal for routine QC due to robustness and precision. The basicity of piperidine requires buffered mobile phases to prevent peak tailing. | Excellent for volatile analytes. Thermal degradation of non-volatile piperidine derivatives is a key failure mode to mitigate. | Unmatched sensitivity makes it essential for genotoxic impurity analysis. Matrix effects (ion suppression) must be controlled.[8] | Provides an absolute, direct measure of purity without needing a specific reference standard of the same compound, making it a primary method. |
The Cross-Validation Workflow: A Self-Validating System
Cross-validation is not merely about running samples on different instruments; it's about designing a logical workflow where orthogonal methods confirm a specific analytical parameter. This approach creates a self-validating system where the concordance of results provides a high degree of assurance. This process is a continuous one, beginning with method development and continuing throughout the method's lifecycle.[15]
Caption: High-level workflow for cross-validating analytical results.
Experimental Design for Key Validation Parameters
The validation of an analytical procedure must demonstrate that it is suitable for its intended purpose.[16] We will now explore how to design cross-validation experiments for the most critical parameters as defined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[17]
Specificity and Structural Confirmation
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[18] For piperidine compounds, this includes starting materials, isomers, and degradation products.
Causality Behind the Choice: While HPLC-UV can demonstrate peak purity via photodiode array (PDA), it cannot definitively identify co-eluting species or structural isomers.[19] LC-MS provides mass information, but NMR is the gold standard for unambiguous structure elucidation.[13][20] Therefore, cross-validating with NMR provides the highest level of structural assurance.
Experimental Protocol: Cross-Validation of a Key Impurity Identity
-
Primary Method (LC-MS):
-
Develop an LC-MS method capable of separating the main piperidine API from all known impurities.
-
Spike a sample of the API with a known related substance to demonstrate separation.
-
Analyze a stressed sample (e.g., acid/base hydrolysis, oxidation) to identify potential degradants.
-
Obtain a mass spectrum (MS and MS/MS) for the target impurity peak. The fragmentation pattern provides a structural hypothesis.
-
-
Orthogonal Method (NMR):
-
Isolate the impurity of interest from a scaled-up reaction or using preparative chromatography.
-
Acquire a comprehensive set of 1D and 2D NMR spectra (¹H, ¹³C, COSY, HSQC, HMBC) for the isolated impurity.
-
Cross-Validation Step: Compare the structure elucidated from the NMR data with the structural hypothesis from the LC-MS/MS fragmentation data.[20] Perfect correlation confirms the identity of the impurity peak in the routine chromatographic method.
-
Assay (Potency)
The assay provides a measure of the API content. Cross-validation ensures this critical measurement is accurate and free from methodological bias.
Causality Behind the Choice: HPLC-UV is the standard for routine assays due to its high precision. However, its accuracy depends entirely on the purity of the reference standard used for calibration. Quantitative NMR (qNMR) is a primary method that does not require a reference standard of the analyte itself; it uses a certified, unrelated internal standard for quantification, providing an orthogonal and absolute measure of purity.
Experimental Protocol: Cross-Validation of Piperidine API Assay
-
Primary Method (HPLC-UV):
-
Validation: Validate the HPLC-UV method according to ICH Q2(R1) for Accuracy, Precision (repeatability and intermediate precision), Specificity, Linearity, and Range.[17] Linearity should be established across a range of 80% to 120% of the test concentration using a minimum of 5 concentration levels.[16]
-
Execution: Prepare a single, homogeneous batch of the piperidine API sample. Analyze in sextuplicate (n=6) using the validated HPLC-UV method against a qualified reference standard. Calculate the mean assay value and %RSD.
-
-
Orthogonal Method (qNMR):
-
Execution:
-
Accurately weigh the same batch of the piperidine API sample.
-
Accurately weigh a certified qNMR internal standard (e.g., maleic acid, dimethyl sulfone) whose protons resonate in a clear region of the spectrum.
-
Dissolve both in a deuterated solvent (e.g., DMSO-d6) and acquire a quantitative ¹H NMR spectrum with appropriate relaxation delays (D1 > 5xT1).
-
Integrate a well-resolved, unique proton signal from the piperidine API and a signal from the internal standard.
-
Calculate the purity/assay of the API based on the integral ratio, number of protons, and weights. Perform this in triplicate (n=3).
-
-
Cross-Validation Step: Compare the mean assay value from HPLC-UV with the mean assay value from qNMR. The results should agree within a pre-defined acceptance criterion (e.g., ± 2.0%).
-
Linearity and Range
Linearity is the ability of a method to produce results that are directly proportional to the concentration of the analyte within a given range.[16][18] Cross-validation can confirm that this proportionality is consistent across different detection principles.
Causality Behind the Choice: HPLC with a UV detector is the most common approach. However, at high concentrations, detector saturation can lead to a loss of linearity. An alternative detector, such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD), provides a response based on a different physical principle (light scattering from nebulized particles) and can be used for orthogonal confirmation. These detectors are also useful for piperidine compounds that lack a strong chromophore.
Experimental Protocol: Cross-Validation of Method Linearity
-
Primary Method (HPLC-UV):
-
Prepare a series of at least 5 calibration standards of the piperidine API, spanning 50% to 150% of the target assay concentration.
-
Inject each standard in triplicate.
-
Plot the mean peak area against concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999, and the y-intercept should be insignificant.[21]
-
-
Orthogonal Method (HPLC-CAD/ELSD):
-
Using the same set of calibration standards, analyze them on an HPLC system equipped with a CAD or ELSD.
-
Plot the mean peak response against concentration. The response for these detectors is often non-linear and requires a power function or logarithmic fit.
-
Cross-Validation Step: Use the calibration curves from both methods to quantify a mid-level (100%) and a high-level (150%) quality control (QC) sample. The calculated concentrations from both methods should be within ± 5.0% of each other, demonstrating consistent quantitation across the validated range despite using different detection technologies.
-
Caption: Decision tree for selecting an appropriate analytical technique.
Conclusion
Cross-validation of analytical results is an indispensable component of robust drug development. By employing orthogonal methods to confirm critical quality attributes, scientists can build a comprehensive and scientifically rigorous data package. This approach moves beyond procedural compliance to create a self-validating system that provides the highest possible confidence in the quality of piperidine-based APIs. Relying on a single method, even a well-validated one, leaves the door open to unforeseen analytical artifacts and biases. The integration of chromatographic and spectroscopic techniques, as outlined in this guide, ensures that analytical results are accurate, reliable, and defensible.
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Gomes, P., Andrade, M., & de Oliveira, M. (2018). Characteristics, Biological Properties and Analytical Methods of Piperine: A Review. Critical Reviews in Analytical Chemistry, 48(4), 273-286. Available at: [Link]
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Avdievich, N. I., & Golebiewski, P. M. (2006). Application of NMR Spectroscopy to the Study of Substituted Piperidine Derivatives. Part II: Use of 15 N NMR in Drug Formulations. Applied Spectroscopy, 60(11), 1313-1319. Available at: [Link]
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Madej, K., et al. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. International Journal of Molecular Sciences, 23(6), 3326. Available at: [Link]
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A Validated GC-MS Method for the Separation of Piperidine Isomers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical analysis, the accurate separation and quantification of isomers are paramount. Piperidine and its substituted derivatives are prevalent structural motifs in a vast array of pharmaceuticals and natural products. However, the subtle structural distinctions between piperidine isomers—be they positional or chiral—present a significant analytical challenge. This guide, grounded in established scientific principles and experimental data, provides a comprehensive overview of a validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the effective separation of piperidine isomers. We will delve into the rationale behind methodological choices, compare alternative approaches, and provide a detailed, actionable protocol for immediate implementation in a laboratory setting.
The Analytical Challenge: Why Piperidine Isomers Demand a Specialized Approach
Piperidine isomers, which share the same mass-to-charge ratio (m/z), are indistinguishable by mass spectrometry alone.[1] Therefore, chromatographic separation is not merely a preparatory step but the core of the analytical method. The primary challenges in separating piperidine isomers by GC-MS include:
-
Similar Physicochemical Properties: Positional isomers, such as 2-methylpiperidine, 3-methylpiperidine, and 4-methylpiperidine, often exhibit very similar boiling points and polarities, making their separation on standard GC columns difficult.
-
Chirality: Chiral piperidine derivatives exist as enantiomers, which have identical physical properties in an achiral environment, necessitating the use of a chiral stationary phase or derivatization with a chiral reagent for separation.[2]
-
Volatility and Polarity: While piperidine itself is volatile, many of its derivatives, particularly those with functional groups, may require derivatization to enhance their volatility and improve their chromatographic peak shape.[3]
-
Matrix Effects: When analyzing piperidine isomers in complex matrices, such as in active pharmaceutical ingredients (APIs), the potential for interaction between the analyte and the matrix can affect recovery and reproducibility.[4]
Comparative Analysis of GC Columns for Piperidine Isomer Separation
The choice of the GC column is the most critical factor in achieving the desired separation. The principle of "like dissolves like" is a fundamental guide; the polarity of the stationary phase should be matched to the polarity of the analytes.
| Column Type | Stationary Phase Principle | Best Suited For | Advantages | Limitations | Representative Phases |
| Non-Polar | Separation primarily by boiling point and van der Waals interactions.[5] | Positional isomers with significant differences in boiling points. | Robust, versatile, and widely available. | Limited selectivity for isomers with similar boiling points. | 100% Dimethylpolysiloxane (e.g., DB-1, HP-1)[6] |
| Intermediate Polarity | Introduces dipole-dipole interactions, enhancing selectivity for compounds with polar functional groups. | Positional isomers with minor differences in polarity. | Offers a different selectivity compared to non-polar columns, potentially resolving co-eluting peaks.[7] | May not provide sufficient resolution for closely related isomers. | 5% Phenyl-95% Dimethylpolysiloxane (e.g., DB-5, HP-5ms)[8][9] |
| Polar (WAX-type) | Strong dipole-dipole and hydrogen bonding interactions. | Polar piperidine derivatives and positional isomers where polarity differences can be exploited. | High selectivity for polar compounds. | Lower thermal stability compared to non-polar columns; potential for peak tailing with basic compounds like piperidines. | Polyethylene Glycol (e.g., DB-WAX, HP-INNOWAX)[8] |
| Chiral (Cyclodextrin-based) | Enantioselective interactions via inclusion complexation with chiral cyclodextrin derivatives.[2][10] | Enantiomeric separation of chiral piperidine derivatives. | Direct separation of enantiomers without the need for chiral derivatizing agents.[2][11] | May require derivatization of the analyte to improve volatility and interaction with the stationary phase.[3] | Derivatized β- and γ-cyclodextrins (e.g., CHIRALDEX®, Supelco DEX™)[2] |
Expert Insight: For the separation of simple positional isomers like methylpiperidines, starting with an intermediate polarity column, such as a DB-5ms or equivalent, is often a pragmatic choice. These columns offer a good balance of selectivity and robustness. If co-elution is observed, moving to a more polar column like a DB-WAX can be beneficial. For chiral separations, a dedicated cyclodextrin-based column is indispensable.
The Critical Role of Mass Spectrometry in Isomer Identification
While chromatography separates the isomers, mass spectrometry provides the definitive identification. The fragmentation patterns of piperidine derivatives under electron ionization (EI) are often characterized by alpha-cleavage, leading to the formation of a stable iminium ion.[5] Although isomers will have identical mass spectra, the MS detector confirms the identity of the eluting peaks as piperidine isomers and provides sensitive quantification.
A Validated GC-MS Method for Piperidine Isomer Analysis
This section outlines a detailed, step-by-step protocol for a validated GC-MS method suitable for the separation and quantification of piperidine isomers. This method is presented as a robust starting point and should be validated in the user's laboratory for their specific application. The validation parameters are based on a published method for piperazine derivatives, which share structural similarities and analytical challenges with piperidines.[1][4]
Experimental Workflow
Caption: High-level workflow for the validated GC-MS analysis of piperidine isomers.
Step-by-Step Protocol
1. Sample and Standard Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of each piperidine isomer standard and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with methanol to cover the desired concentration range (e.g., 0.1 µg/mL to 10 µg/mL).
-
Sample Solution: Accurately weigh a suitable amount of the sample (e.g., API) and dissolve it in methanol to achieve a final concentration within the calibration range.
2. Derivatization for Chiral Analysis (if applicable)
-
Rationale: To enhance the volatility and chromatographic performance of chiral piperidine derivatives on a cyclodextrin-based column, derivatization with an acylating agent is often necessary.[3]
-
Procedure:
-
Evaporate 100 µL of the sample or standard solution to dryness under a gentle stream of nitrogen.
-
Add 50 µL of ethyl acetate and 25 µL of trifluoroacetic anhydride (TFAA).
-
Cap the vial and heat at 60 °C for 30 minutes.
-
Evaporate the mixture to dryness and reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.
-
3. GC-MS Instrumentation and Conditions
| Parameter | Condition for Positional Isomer Separation | Condition for Chiral Isomer Separation |
| GC Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness | Astec CHIRALDEX® G-TA (or equivalent), 30 m x 0.25 mm ID, 0.12 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.0 mL/min | Helium, constant flow at 1.2 mL/min |
| Inlet Temperature | 250 °C | 230 °C |
| Injection Volume | 1 µL, split ratio 20:1 | 1 µL, split ratio 15:1 |
| Oven Program | 50 °C (hold 2 min), ramp to 150 °C at 10 °C/min, then to 250 °C at 25 °C/min (hold 5 min) | 80 °C (hold 1 min), ramp to 180 °C at 2 °C/min (hold 10 min) |
| MS Transfer Line | 280 °C | 250 °C |
| Ion Source Temp. | 230 °C | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-450 | m/z 50-500 |
4. Method Validation
The analytical method must be validated to ensure it is suitable for its intended purpose, in accordance with ICH Q2(R1) guidelines.
Caption: Key parameters for analytical method validation according to ICH guidelines.
Validation Parameters and Acceptance Criteria
| Parameter | Procedure | Acceptance Criteria (Representative) [1] |
| Specificity | Analyze blank, placebo, and spiked samples to demonstrate no interference at the retention time of the analytes. | No interfering peaks at the retention time of the piperidine isomers. |
| Linearity | Analyze at least five concentrations across the intended range. Plot a calibration curve of peak area versus concentration. | Correlation coefficient (r²) ≥ 0.995. |
| Accuracy | Perform recovery studies by spiking a blank matrix with known concentrations of the analytes at three levels (low, medium, high). | Mean recovery between 80% and 120%. |
| Precision | Repeatability (Intra-day): Analyze a minimum of six replicate samples at 100% of the test concentration on the same day. Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument. | Relative Standard Deviation (RSD) ≤ 15%. |
| LOD & LOQ | Determine based on the signal-to-noise ratio (S/N) of the chromatogram. | LOD: S/N ≥ 3. LOQ: S/N ≥ 10. |
| Robustness | Deliberately vary method parameters (e.g., oven temperature, flow rate) and assess the impact on the results. | The method should remain unaffected by small, deliberate variations in parameters. |
Example Validation Data (Adapted from a validated method for piperazine derivatives) [1]
| Parameter | Performance Metric |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.008 - 0.625 µg/mL (matrix dependent) |
| Accuracy (% Recovery) | 76% - 108% |
| Intraday Precision (RSD) | < 10% |
| Interday Precision (RSD) | < 12% |
Conclusion
The successful separation and validation of a GC-MS method for piperidine isomers hinge on a systematic approach that considers the unique properties of the analytes and the principles of chromatographic science. While non-polar and polar columns can be effective for positional isomers, chiral separations necessitate the use of specialized cyclodextrin-based stationary phases, often in conjunction with derivatization. The detailed protocol and validation framework provided in this guide serve as a comprehensive resource for researchers, scientists, and drug development professionals to establish a reliable and robust analytical method for piperidine isomers. By understanding the causality behind experimental choices and adhering to rigorous validation standards, laboratories can ensure the generation of high-quality, defensible data critical for pharmaceutical development and quality control.
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A Senior Application Scientist's Guide to Comparing the Cytotoxicity of Piperidine Derivatives
Introduction: The Piperidine Scaffold in Anticancer Drug Discovery
The piperidine ring, a six-membered heterocyclic amine, stands as one of the most prevalent structural motifs in medicinal chemistry.[1][2] Its derivatives are integral to numerous pharmaceuticals, owing to the scaffold's ability to be readily functionalized, allowing for precise modulation of pharmacological properties.[2] In the realm of oncology, the piperidine framework has emerged as a promising starting point for the development of novel cytotoxic agents.[2][3] Researchers have successfully synthesized a vast library of piperidine-based compounds that exhibit potent antiproliferative activity against various cancer cell lines.[3][4]
This guide provides a comparative analysis of the cytotoxicity of specific piperidine derivatives, delves into their structure-activity relationships (SAR), elucidates their mechanisms of action, and offers a robust experimental protocol for assessing their cytotoxic potential. The objective is to equip researchers and drug development professionals with the foundational knowledge and practical tools necessary to navigate this important class of compounds.
Comparative Cytotoxicity Analysis: The Case of 3,5-Bis(benzylidene)-4-piperidones (BAPs)
To illustrate a direct comparison, we will examine a series of 3,5-bis(benzylidene)-4-piperidone (BAP) derivatives. A study systematically evaluated the cytotoxicity of 21 distinct BAP compounds against human oral squamous cell carcinoma (OSCC) cell lines and normal human gingival fibroblasts (HGF) to identify agents with high tumor selectivity.[5] The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits cell viability by 50%, is the primary metric for this comparison.[6][7]
The selection of both cancerous (Ca9-22) and non-malignant (HGF) cell lines is a critical experimental design choice. It allows for the calculation of a Selectivity Index (SI), which is the ratio of the IC50 for normal cells to that for cancer cells. A high SI value is desirable as it indicates the compound is significantly more toxic to cancer cells than to healthy cells, suggesting a wider therapeutic window.[5]
Below is a summary of the cytotoxic activity for a selection of these compounds, highlighting the most and least potent derivatives to underscore the impact of structural modifications.
| Compound ID | R-group Substitution (on benzylidene rings) | IC50 on Ca9-22 (Cancer Cells) [µM] | IC50 on HGF (Normal Cells) [µM] | Selectivity Index (SI) [IC50 HGF / IC50 Ca9-22] |
| 2e | 4-N(CH₃)₂ | 1.4 | 87 | 62.1 |
| 2h | 3,4,5-tri-OCH₃ | 3.5 | >500 | >142.9 |
| 2m | 4-CF₃ | 3.3 | 200 | 60.6 |
| 2r | 3-CF₃, 4-Cl | 0.9 | 163 | 181.1 |
| Doxorubicin | Reference Drug | 0.3 | 23.4 | 78.0 |
Data synthesized from a study on diaryl-3-oxo-1,4-pentadienes mounted on a piperidine ring.[5]
Structure-Activity Relationship (SAR) Insights
The data clearly demonstrates that minor changes to the chemical structure can dramatically alter cytotoxic potency and selectivity. This is the core principle of Structure-Activity Relationship (SAR) analysis.
-
High Potency and Selectivity: Compound 2r , featuring a 3-trifluoromethyl and 4-chloro substitution on each benzylidene ring, exhibited the highest tumor specificity (SI = 181.1).[5] This suggests that the combination of a strong electron-withdrawing group (CF₃) and a halogen at these specific positions creates a pharmacophore that is exceptionally effective against the oral cancer cell line while sparing normal cells.[5]
-
Influence of Electron-Donating Groups: Compound 2e , with a strong electron-donating dimethylamino group (-N(CH₃)₂), showed potent cytotoxicity against cancer cells (IC50 = 1.4 µM) and a respectable selectivity index.[5]
-
Bulky Substituents: The presence of three methoxy groups in compound 2h resulted in high selectivity, primarily because its toxicity to normal cells was remarkably low (IC50 > 500 µM).[5] This highlights how steric bulk and electronic effects can be tuned to reduce off-target toxicity.
The causality behind these differences lies in how each substituent alters the molecule's electronic distribution, lipophilicity, and steric profile. These factors govern the compound's ability to cross cell membranes, interact with its intracellular target, and induce cell death pathways.
Mechanism of Action: Induction of Apoptosis
Many cytotoxic piperidine derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death.[3] One of the primary mechanisms involves the intrinsic (or mitochondrial) pathway of apoptosis.[8] This pathway is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both anti-apoptotic members (like Bcl-2 itself) and pro-apoptotic members (like Bax).[9]
In healthy cells, Bcl-2 sequesters Bax, preventing it from damaging the mitochondria. However, certain cytotoxic piperidine derivatives can disrupt this balance. They can lead to the downregulation of Bcl-2 and the upregulation and activation of Bax.[8][9] Activated Bax then translocates to the mitochondrial outer membrane, causing permeabilization and the release of cytochrome c into the cytoplasm. This event triggers a cascade of enzyme activation, primarily involving caspases (like caspase-9 and caspase-3), which are the executioners of apoptosis.[8][9] They dismantle the cell by degrading key cellular proteins, leading to the characteristic morphological changes of apoptosis and, ultimately, cell death.
Experimental Protocol: Assessing Cytotoxicity via MTT Assay
To ensure trustworthy and reproducible results, a well-defined protocol is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell viability.[10] Its principle is based on the ability of mitochondrial dehydrogenases in living, metabolically active cells to reduce the yellow tetrazolium salt MTT into purple formazan crystals.[10] The amount of formazan produced is directly proportional to the number of viable cells.[10]
Causality in Protocol Design:
-
Cell Seeding Density: Plating an optimal number of cells is crucial. Too few, and the signal will be weak; too many, and cells may enter senescence, affecting metabolic activity and skewing results.
-
Vehicle Control: Compounds are often dissolved in a solvent like DMSO. A "vehicle control" (cells treated with the highest concentration of DMSO used) is mandatory to ensure the solvent itself is not causing cytotoxicity.
-
Untreated Control: This group represents 100% cell viability and serves as the baseline for all comparisons.
-
Dose-Response Curve: Testing a range of concentrations (typically a serial dilution) is necessary to determine the IC50 value.[11] A single concentration provides limited information.
Step-by-Step Methodology
-
Cell Plating:
-
Trypsinize and count adherent cells.
-
Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well in 100 µL of complete culture medium).
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to adhere.
-
-
Compound Treatment:
-
Prepare a stock solution of the piperidine derivative in DMSO.
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and typically ≤0.5%.
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the various drug concentrations (or vehicle/medium only for controls).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[10]
-
Add 20 µL of the MTT stock solution to each well.
-
Incubate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Data Acquisition & Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.[10]
-
Calculate Percent Viability:
-
% Viability = [(Abs_Treated - Abs_Blank) / (Abs_Control - Abs_Blank)] * 100
-
-
Plot percent viability against the logarithm of the compound concentration.
-
Use non-linear regression analysis (sigmoidal dose-response curve) to calculate the IC50 value, which is the concentration that corresponds to 50% viability.[11]
-
Conclusion
Piperidine derivatives represent a versatile and highly promising class of compounds for anticancer drug development. As demonstrated by the BAP series, subtle modifications to the peripheral substituents on the piperidine core can lead to profound differences in cytotoxic potency and, critically, tumor selectivity. The ability to induce apoptosis through intrinsic pathways is a key mechanism underpinning their efficacy. For researchers in this field, a deep understanding of structure-activity relationships combined with the rigorous application of validated cytotoxicity assays, such as the MTT protocol detailed here, is paramount for identifying and advancing lead candidates with the greatest therapeutic potential.
References
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ResearchGate. (n.d.). Structure–activity relationship of piperidine derivatives with.... Available from: [Link]
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Moshari, M., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(4), 1827. Available from: [Link]
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ResearchGate. (n.d.). Chemical structures of anticancer piperidine derivatives. Available from: [Link]
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Yunus, M., et al. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology, 13, 861527. Available from: [Link]
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Chaudhry, G. E. S., et al. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Brazilian Journal of Biology, 84, e284409. Available from: [Link]
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Creative Bioarray. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Available from: [Link]
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Chaudhry, G. E. S., et al. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. SciELO. Available from: [Link]
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Hashimoto, K., et al. (2023). Cytotoxic Tumour-Selective 1,5-Diaryl-3-Oxo-1,4-Pentadienes Mounted on a Piperidine Ring. Medicines, 8(12), 78. Available from: [Link]
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A Senior Application Scientist's Guide to the Unambiguous Structural Confirmation of 4-(2-Chloro-5-methylphenoxy)piperidine Derivatives
For researchers and drug development professionals, the piperidine ring is a cornerstone of medicinal chemistry, appearing in numerous pharmaceuticals.[1] The 4-aryloxypiperidine scaffold, in particular, is a privileged structure. However, its synthesis can often lead to closely related isomers that are difficult to distinguish. An unconfirmed structure can derail a research program, invalidate biological data, and create significant intellectual property risks.
This guide provides an in-depth, experience-driven framework for the definitive structural confirmation of 4-(2-Chloro-5-methylphenoxy)piperidine. We will move beyond simply listing techniques and instead focus on the strategic application of modern analytical methods, explaining the causality behind each experimental choice. Our approach establishes a self-validating system to ensure the highest degree of scientific integrity.
The Synthetic Challenge: Why Ambiguity Exists
A common and efficient route to synthesize the target compound is the Williamson ether synthesis, reacting a protected 4-hydroxypiperidine with 2-chloro-5-methylphenol. While robust, this pathway introduces potential pitfalls, primarily related to the purity of the starting materials. The most plausible and challenging alternative structure to discern is its regioisomer, 4-(4-chloro-3-methylphenoxy)piperidine, which would arise if the incorrect phenol isomer was used.
Our entire analytical strategy is therefore built around a core question: How can we definitively prove the connectivity and substitution pattern of our final compound and rule out all credible alternatives?
The Analytical Workflow: A Multi-Pillar Approach for Certainty
Relying on a single analytical technique is insufficient. We will employ a logical, tiered approach that builds a case for our structure, culminating in absolute proof.
Caption: Logical workflow for structural confirmation.
Pillar 1: Mass Spectrometry - The First Gatekeeper
Expertise & Experience: The first and most fundamental question is: "Do I have a compound with the correct molecular formula?" High-Resolution Mass Spectrometry (HRMS) is the definitive tool to answer this. We employ a soft ionization technique like Electrospray Ionization (ESI) because it is less likely to cause premature fragmentation of the molecule, giving a clear molecular ion peak.
Trustworthiness: By comparing the experimentally measured mass to the theoretically calculated mass to within a very low tolerance (typically < 5 ppm), we can confirm the elemental composition. This single experiment immediately rules out any impurities that do not share the exact molecular formula of C12H16ClNO.
Experimental Protocol: ESI-HRMS
-
Sample Preparation: Prepare a ~1 mg/mL solution of the purified compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer equipped with an ESI source.[2]
-
Analysis Mode: Operate in positive ion mode, as the piperidine nitrogen is readily protonated to form [M+H]⁺.
-
Data Acquisition: Acquire data over a mass range of m/z 100-500. The instrument's high resolution will provide a mass measurement accurate to four or five decimal places.
-
Verification: Compare the measured m/z of the most intense peak in the molecular ion cluster to the calculated exact mass of C12H17ClNO⁺.
| Parameter | Expected Value for C12H16ClNO |
| Molecular Formula | C12H16ClNO |
| Calculated Exact Mass [M] | 225.0920 |
| Calculated m/z [M+H]⁺ | 226.0993 |
Table 1: Theoretical mass data for the target compound.
Pillar 2: NMR Spectroscopy - The Blueprint of Connectivity
Expertise & Experience: While MS confirms the formula, Nuclear Magnetic Resonance (NMR) spectroscopy elucidates the atomic connectivity—the very definition of structure. For a molecule like this, a full suite of 1D and 2D NMR experiments is non-negotiable.
Causality Behind the Choices:
-
¹H NMR: This provides the initial overview. We expect to see distinct signals for the aromatic protons, the piperidine ring protons, and the methyl group. The splitting patterns (coupling) of the aromatic protons are critically diagnostic of the substitution pattern on the phenyl ring.
-
¹³C NMR: This confirms the number of unique carbon environments. The presence of approximately 12 distinct signals (some may overlap) is a strong indicator of the proposed structure.
-
2D NMR (COSY, HSQC, HMBC): This is where the structure is proven.
-
COSY (Correlation Spectroscopy) identifies protons that are coupled to each other (typically on adjacent carbons), allowing us to trace the entire piperidine ring spin system.
-
HSQC (Heteronuclear Single Quantum Coherence) correlates each proton directly to the carbon it is attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation) is the ultimate tool. It shows correlations between protons and carbons that are 2-3 bonds away. This allows us to "jump" across the ether oxygen and definitively link the piperidine ring to the phenoxy ring.
-
Caption: Key HMBC correlation confirming the C-O-C ether linkage.
Experimental Protocol: Comprehensive NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.[3]
-
¹H NMR Acquisition: Acquire a standard proton spectrum. Ensure adequate resolution to resolve all multiplets.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A DEPT-135 experiment can also be run to differentiate between CH, CH₂, and CH₃ carbons.
-
2D COSY Acquisition: Run a standard gradient-selected COSY experiment to establish H-H correlations.
-
2D HSQC Acquisition: Run a standard gradient-selected HSQC experiment optimized for a one-bond J-coupling of ~145 Hz to map H-C direct connections.
-
2D HMBC Acquisition: Run a standard gradient-selected HMBC experiment optimized for long-range couplings of 8-10 Hz. This is the most critical experiment for final confirmation.
Comparative Guide: Target Compound vs. Key Isomer
The true power of this analytical workflow is demonstrated when comparing the expected data for our target molecule against its most likely regioisomeric impurity. The differences, particularly in the NMR data, are stark and unambiguous.
| Analysis | Target: 4-(2-Chloro-5-methylphenoxy)piperidine | Alternative: 4-(4-Chloro-3-methylphenoxy)piperidine | Reasoning for Difference (The 'Why') |
| HRMS ([M+H]⁺) | m/z 226.0993 | m/z 226.0993 | Identical. Both structures have the same molecular formula. MS alone cannot distinguish them. |
| ¹H NMR (Aromatic) | Three distinct signals: ~7.2 ppm (d), ~6.8 ppm (d), ~6.7 ppm (dd) | Three distinct signals: ~7.2 ppm (d), ~7.0 ppm (dd), ~6.9 ppm (d) | The positions of the chloro and methyl groups dictate the electronic environment and coupling constants (J-values) of the aromatic protons, leading to a unique and predictable splitting pattern for each isomer. |
| ¹H NMR (Aliphatic) | H-4 Signal: A multiplet around ~4.4 ppm. | H-4 Signal: A multiplet around ~4.4 ppm. | Largely Similar. The local environment of the piperidine ring is nearly identical in both isomers. |
| ¹³C NMR (Aromatic) | C-Cl Signal: ~127 ppm. C-O Signal: ~155 ppm. | C-Cl Signal: ~130 ppm. C-O Signal: ~156 ppm. | The electronic effect of the substituents (Cl and CH₃) causes predictable shifts in the carbon signals. The chemical shift of the carbon atom bonded to chlorine is particularly diagnostic. |
| Key HMBC | Correlation from piperidine H-4 to the aromatic carbon at ~155 ppm . | Correlation from piperidine H-4 to the aromatic carbon at ~156 ppm . | While the shifts are similar, the crucial evidence comes from correlating H-4 to the specific aromatic carbon skeleton confirmed by other HMBC cross-peaks (e.g., from the aromatic protons). |
Table 2: Comparative analytical data for distinguishing the target compound from a key regioisomer.
Pillar 3: X-Ray Crystallography - The Final Arbiter
Authoritative Grounding: When a definitive, legally defensible structure is required, or if the NMR data remains ambiguous for any reason, single-crystal X-ray crystallography provides the ultimate proof.[4][5][6][7] It generates a three-dimensional model of the molecule, directly visualizing the atomic positions and their connectivity.
Trustworthiness: There is no interpretation involved in the final output; it is a direct image of the molecular structure in the solid state. This technique definitively resolves any questions of isomerism.
Experimental Protocol: Single Crystal Growth and Analysis
-
Crystal Growth: High-purity material is essential. Dissolve the compound in a minimal amount of a suitable solvent (e.g., ethyl acetate, methanol). Place this solution in a vial with a loosely fitting cap inside a larger beaker containing a less polar anti-solvent (e.g., hexane). Allow the anti-solvent to slowly diffuse into the vial over several days to weeks. High-quality crystals form through slow evaporation.
-
Crystal Mounting: Carefully select a well-formed, defect-free crystal and mount it on a goniometer head.
-
Data Collection: Place the mounted crystal in a single-crystal X-ray diffractometer. A stream of cold nitrogen (~100 K) is used to minimize thermal motion. The diffractometer rotates the crystal while bombarding it with X-rays, collecting a diffraction pattern.
-
Structure Solution and Refinement: The diffraction data is processed using specialized software (e.g., SHELXS) to solve the phase problem and generate an initial electron density map, from which the molecular structure is built and refined.[8]
Conclusion
Confirming the structure of a 4-aryloxypiperidine derivative is a systematic process that builds a layered, self-validating argument. It begins with Mass Spectrometry to confirm the elemental formula. It then moves to a comprehensive suite of NMR experiments , which serve as the primary tool for elucidating the precise atomic connectivity and distinguishing between subtle isomeric differences. For absolute, unambiguous proof, X-ray Crystallography stands as the gold standard. By strategically employing this multi-technique workflow, researchers can proceed with confidence, ensuring the integrity of their data and the success of their development programs.
References
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Rasayan, J. Chem. SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Available at: [Link]
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ResearchGate. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Available at: [Link]
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ResearchGate. Synthesis, X-Ray Crystallography and Leishmanicidal Activity of Benzimidazolinyl Piperidine derivative. Available at: [Link]
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ResearchGate. 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Available at: [Link]
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MDPI. X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties. Available at: [Link]
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Safety Operating Guide
Navigating the Safe Handling of 4-(2-Chloro-5-methylphenoxy)piperidine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, immediate safety and logistical information for handling 4-(2-Chloro-5-methylphenoxy)piperidine, a compound requiring meticulous attention to safety protocols. By understanding the "why" behind each step, you can foster a culture of safety and ensure the responsible management of this chemical from receipt to disposal.
Hazard Assessment: Understanding the Risks
4-(2-Chloro-5-methylphenoxy)piperidine is classified with several health hazards that necessitate robust protective measures.[1] A thorough understanding of these risks is the foundation of safe laboratory practice.
Primary Hazards:
-
Skin Irritation (Category 2): Causes skin irritation upon contact.[1]
-
Serious Eye Irritation (Category 2): Can lead to serious eye irritation.[1]
-
Acute Toxicity (Category 4, Oral): Harmful if swallowed.[1]
-
Specific Target Organ Toxicity (Single Exposure, Category 3): May cause respiratory irritation.[1]
This compound is a derivative of piperidine, a substance known for its potential to cause severe skin burns, eye damage, and toxicity upon inhalation or skin contact.[2][3][4][5] Therefore, a conservative approach to handling, assuming the potential for significant hazard, is warranted.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical to prevent exposure through all potential routes: dermal, ocular, and inhalation.[6] The following table outlines the minimum required PPE for handling 4-(2-Chloro-5-methylphenoxy)piperidine.
| Protection Type | Specific Recommendations | Rationale & Citations |
| Eye and Face Protection | Wear tightly fitting safety goggles with side-shields or a full-face shield. | To protect against splashes and dust that can cause serious eye damage.[7] |
| Skin Protection | Gloves: Wear chemical-impermeable gloves (e.g., Nitrile, Neoprene, or PVC). Always inspect gloves before use and wash hands thoroughly after handling.[7][8] Protective Clothing: Wear a lab coat or chemical-resistant apron. For larger quantities or situations with a higher risk of splashing, a full-body protective suit may be necessary.[7][9] Footwear: Use closed-toe shoes; safety footwear or chemical-resistant boots are recommended.[7] | To prevent skin contact, which can cause irritation. The parent compound, piperidine, can be absorbed through the skin and is toxic.[3] |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood with mechanical exhaust.[1] If ventilation is inadequate or if dust/vapors are generated, use a NIOSH/MSHA-approved respirator.[1][7] | To avoid inhalation of dust or vapors, which may cause respiratory irritation.[1] Piperidine itself can cause chemical burns to the respiratory tract.[3] |
Operational Workflow for Safe Handling
Adherence to a systematic workflow minimizes the risk of exposure and cross-contamination.
Preparation and Engineering Controls
-
Designated Area: Conduct all handling of 4-(2-Chloro-5-methylphenoxy)piperidine in a designated area, such as a chemical fume hood, to contain any potential spills or airborne particles.
-
Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[1]
-
Spill Kit: Have a spill kit readily available that is appropriate for handling solid chemical spills.
Step-by-Step Handling Procedure
-
Donning PPE: Before entering the designated handling area, put on all required PPE as detailed in the table above.
-
Material Handling: Handle the solid material in a way that minimizes dust generation.
-
Weighing and Transfer: If weighing the compound, do so within the fume hood or a ventilated balance enclosure. Use appropriate tools (e.g., spatulas) to transfer the material, avoiding direct contact.
-
In Solution: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Doffing PPE: After completing the work, remove PPE in a designated area, being careful to avoid contaminating skin or clothing. Dispose of disposable PPE in the appropriate waste stream.
-
Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling.[1]
Caption: Workflow for the safe handling of 4-(2-Chloro-5-methylphenoxy)piperidine.
Spill and Emergency Procedures
In the event of a spill or exposure, immediate and correct action is crucial.
-
Minor Spills:
-
Evacuate non-essential personnel from the immediate area.
-
Wearing appropriate PPE, clean up spills immediately.
-
For dry spills, use a dry clean-up procedure to avoid generating dust.[10]
-
Collect residues and place them in sealed, labeled containers for disposal.[10]
-
Thoroughly clean the contaminated area.[1]
-
-
Major Spills:
-
Evacuate the laboratory and alert others in the vicinity.
-
Contact your institution's emergency response team.
-
-
Skin Contact: Immediately flush the affected area with plenty of soap and water.[1] Remove contaminated clothing.[1] Seek medical attention.
-
Eye Contact: Immediately rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do so.[1] Continue rinsing and seek immediate medical attention.
-
Inhalation: Remove the individual to fresh air and keep them at rest in a position comfortable for breathing.[1] Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.
Disposal Plan: Responsible Waste Management
Proper disposal is a critical component of the chemical lifecycle.
-
Waste Collection: All waste materials contaminated with 4-(2-Chloro-5-methylphenoxy)piperidine, including disposable PPE, weighing papers, and spill cleanup materials, should be collected in a designated, sealed, and clearly labeled waste container.
-
Consult Regulations: Dispose of the contents and container in accordance with local, regional, national, and international regulations.[1] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on chemical waste disposal.
-
Avoid Drains: Do not dispose of this chemical down the drain.
Caption: Chemical waste disposal stream for 4-(2-Chloro-5-methylphenoxy)piperidine.
By integrating these safety protocols into your standard operating procedures, you can confidently handle 4-(2-Chloro-5-methylphenoxy)piperidine while prioritizing the well-being of your laboratory personnel and the environment.
References
- Carbosynth Ltd. (2022).
- BenchChem. (2025). Personal protective equipment for handling 1-(Chloromethyl)-2-methoxynaphthalene.
- National Center for Biotechnology Information. (n.d.). Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals.
- Apollo Scientific. (n.d.). Safety Data Sheet: 4-(3-Fluorophenoxy)piperidine hydrochloride.
- Sargent, D. (2019). Personal Protective Equipment for Handling Pesticides. UF/IFAS Extension.
- Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. BESA.
- Ing. Petr Švec - PENTA s.r.o. (2024).
- Cole-Parmer. (n.d.).
- Storemasta. (2025). Examples of PPE for Various Dangerous Goods Classes.
- Carl ROTH. (2025).
- Chemos GmbH & Co. KG. (n.d.).
- Safe Work Australia. (2016). Piperidine: Human health tier II assessment.
- Acros Organics. (2025). Safety Data Sheet: 1-(2-Chloroethyl)piperidine hydrochloride.
- U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management (CHEMM).
- Isidro-Llobet, A., et al. (2021). Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by alternative bases.
- White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY.
- Albericio, F., et al. (n.d.). Green Chemistry - In situ Fmoc removal.
- Alpha Chemika. (n.d.). PIPERIDINE For Synthesis.
Sources
- 1. biosynth.com [biosynth.com]
- 2. pentachemicals.eu [pentachemicals.eu]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. carlroth.com [carlroth.com]
- 5. chemos.de [chemos.de]
- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 9. blog.storemasta.com.au [blog.storemasta.com.au]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
